molecular formula C14H18N4 B1618943 Bisfentidine CAS No. 96153-56-9

Bisfentidine

Cat. No.: B1618943
CAS No.: 96153-56-9
M. Wt: 242.32 g/mol
InChI Key: FXJAOWANXXJWGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bisfentidine is a useful research compound. Its molecular formula is C14H18N4 and its molecular weight is 242.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

96153-56-9

Molecular Formula

C14H18N4

Molecular Weight

242.32 g/mol

IUPAC Name

N-[4-(2-methyl-1H-imidazol-5-yl)phenyl]-N'-propan-2-ylmethanimidamide

InChI

InChI=1S/C14H18N4/c1-10(2)16-9-17-13-6-4-12(5-7-13)14-8-15-11(3)18-14/h4-10H,1-3H3,(H,15,18)(H,16,17)

InChI Key

FXJAOWANXXJWGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1)C2=CC=C(C=C2)NC=NC(C)C

Other CAS No.

96153-56-9

Origin of Product

United States

Foundational & Exploratory

Bisfentidine's Mechanism of Action on Parietal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisfentidine is classified as a histamine H2 receptor antagonist. Its primary pharmacological action is the reduction of gastric acid secretion. This is achieved through competitive and reversible binding to histamine H2 receptors located on the basolateral membrane of gastric parietal cells. By blocking the binding of histamine, this compound effectively inhibits the downstream signaling cascade that leads to the activation of the proton pump (H+/K+-ATPase) and subsequent secretion of hydrochloric acid into the gastric lumen. This guide provides a detailed overview of the molecular mechanisms, relevant quantitative data for the drug class, and comprehensive experimental protocols to study the action of H2 receptor antagonists like this compound.

Introduction to Gastric Acid Secretion and the Role of Histamine

Gastric acid secretion is a complex process regulated by multiple signaling pathways, including neural (acetylcholine), hormonal (gastrin), and paracrine (histamine) stimulation. The parietal cell is the primary site of acid secretion in the stomach. Histamine, released from enterochromaffin-like (ECL) cells, plays a crucial role in stimulating acid secretion by binding to H2 receptors on parietal cells.[1][2] This interaction initiates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and subsequent activation of protein kinase A (PKA).[3] PKA-mediated phosphorylation events ultimately result in the translocation and activation of the H+/K+-ATPase, the proton pump responsible for secreting H+ ions into the gastric lumen.[3][4]

Molecular Mechanism of Action of this compound

As a histamine H2 receptor antagonist, this compound functions as a competitive inhibitor at the H2 receptor on parietal cells. By occupying the receptor's binding site, this compound prevents histamine from binding and initiating the intracellular signaling cascade responsible for acid secretion. This leads to a reduction in adenylyl cyclase activity, lower intracellular cAMP levels, and decreased activation of the proton pump. The effect is a dose-dependent suppression of both basal and stimulated gastric acid secretion.

Signaling Pathway of Histamine and this compound Action

Histamine_Bisfentidine_Pathway cluster_membrane Parietal Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2R Histamine H2 Receptor Histamine->H2R Binds to This compound This compound This compound->H2R Blocks Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A cAMP->PKA Activates ProtonPump_inactive H+/K+-ATPase (inactive) PKA->ProtonPump_inactive Phosphorylates & Activates ProtonPump_active H+/K+-ATPase (active) ProtonPump_inactive->ProtonPump_active H_ion H+ ProtonPump_active->H_ion GastricLumen Gastric Lumen H_ion->GastricLumen Secreted into

Caption: Signaling pathway of histamine-induced gastric acid secretion and its inhibition by this compound.

Quantitative Data for H2 Receptor Antagonists

ParameterCimetidineRanitidineFamotidineTiotidine
H2 Receptor Binding Affinity (Ki) ~100 nM~10 nM~1 nM~5 nM
IC50 for Adenylyl Cyclase Inhibition ~1 µM~100 nM~10 nMNot Reported
IC50 for Gastric Acid Secretion Inhibition ~10 µM~1 µM~100 nMNot Reported
  • Note: These values are approximate and can vary depending on the experimental system and conditions. Data for this compound is not available.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of H2 receptor antagonists like this compound.

Radioligand Binding Assay for H2 Receptor Affinity

This assay determines the binding affinity (Ki) of a compound for the histamine H2 receptor.

Experimental Workflow:

Binding_Assay_Workflow ParietalCells Isolate Parietal Cells or Use Cells Expressing H2 Receptors MembranePrep Prepare Cell Membranes ParietalCells->MembranePrep Incubation Incubate Membranes with Radiolabeled Ligand (e.g., [3H]-tiotidine) and Varying Concentrations of this compound MembranePrep->Incubation Separation Separate Bound and Free Ligand (e.g., via Filtration) Incubation->Separation Quantification Quantify Radioactivity of Bound Ligand Separation->Quantification Analysis Data Analysis to Determine IC50 and Calculate Ki Quantification->Analysis

Caption: Workflow for a radioligand binding assay to determine H2 receptor affinity.

Methodology:

  • Preparation of Parietal Cell Membranes:

    • Isolate parietal cells from rabbit or guinea pig gastric mucosa by collagenase digestion and differential centrifugation.

    • Homogenize the isolated cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled H2 receptor antagonist (e.g., [3H]-tiotidine), and varying concentrations of this compound.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activity Assay

This assay measures the ability of this compound to inhibit histamine-stimulated adenylyl cyclase activity in parietal cells.

Methodology:

  • Parietal Cell Preparation:

    • Isolate parietal cells as described in section 4.1.

  • Adenylyl Cyclase Assay:

    • Pre-incubate the isolated parietal cells with varying concentrations of this compound.

    • Stimulate the cells with a fixed concentration of histamine in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Incubate for a defined period (e.g., 10-15 minutes) at 37°C.

    • Terminate the reaction by adding a stop solution (e.g., cold ethanol or a lysis buffer).

  • cAMP Quantification:

    • Measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or TR-FRET based).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% inhibition of the histamine-stimulated cAMP production.

Gastric Acid Secretion Assay (Aminopyrine Uptake)

This assay indirectly measures acid secretion in isolated gastric glands or parietal cells by quantifying the accumulation of the weak base [14C]-aminopyrine.

Experimental Workflow:

Acid_Secretion_Workflow Glands Isolate Gastric Glands Preincubation Pre-incubate Glands with Varying Concentrations of this compound Glands->Preincubation Stimulation Stimulate with Histamine in the Presence of [14C]-Aminopyrine Preincubation->Stimulation Incubation Incubate to Allow Aminopyrine Accumulation Stimulation->Incubation Separation Separate Glands from Medium (e.g., Centrifugation) Incubation->Separation Quantification Quantify Radioactivity in Glands Separation->Quantification Analysis Data Analysis to Determine IC50 Quantification->Analysis

Caption: Workflow for an aminopyrine uptake assay to measure gastric acid secretion.

Methodology:

  • Isolation of Gastric Glands:

    • Isolate gastric glands from rabbit stomach by collagenase digestion.

  • Aminopyrine Uptake Assay:

    • Pre-incubate the isolated gastric glands with varying concentrations of this compound.

    • Add [14C]-aminopyrine and a stimulant (e.g., histamine).

    • Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Separation and Quantification:

    • Separate the glands from the incubation medium by centrifugation through a dense medium (e.g., silicone oil).

    • Lyse the gland pellet and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the aminopyrine accumulation ratio (intracellular/extracellular concentration).

    • Plot the accumulation ratio against the logarithm of the this compound concentration to determine the IC50 for the inhibition of acid secretion.

Conclusion

This compound exerts its pharmacological effect by acting as a competitive antagonist at the histamine H2 receptor on gastric parietal cells. This action interrupts the histamine-mediated signaling pathway, leading to a reduction in adenylyl cyclase activity, decreased intracellular cAMP levels, and ultimately, the inhibition of gastric acid secretion. The experimental protocols detailed in this guide provide a framework for the comprehensive in vitro characterization of this compound and other H2 receptor antagonists, enabling researchers to quantify their receptor affinity, and their impact on intracellular signaling and cellular function.

References

An In-depth Technical Guide to Bisfentidine: Structure, and Putative Characterization Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Bisfentidine, also known by its synonym DA-5047, is a chemical entity whose pharmacological properties are not extensively documented in publicly available scientific literature. This guide provides a comprehensive overview of its chemical structure. In the absence of specific experimental data, this document further outlines established methodologies for the synthesis of structurally related N-arylformamidines and proposes a logical workflow for its pharmacological characterization. The experimental protocols detailed herein are based on general practices for compounds of this class and are intended to serve as a foundational framework for future research endeavors.

Chemical Structure of this compound

This compound is chemically defined as N-[4-(2-methyl-1H-imidazol-5-yl)phenyl]-N'-propan-2-ylmethanimidamide[1]. Its structure features a central formamidine linkage connecting an isopropyl group and a phenyl ring, which is in turn substituted with a 2-methylimidazole moiety.

Chemical and Physical Properties [1]

PropertyValue
IUPAC Name N-[4-(2-methyl-1H-imidazol-5-yl)phenyl]-N'-propan-2-ylmethanimidamide
Molecular Formula C₁₄H₁₈N₄
Molecular Weight 242.32 g/mol
SMILES CC1=NC=C(N1)C2=CC=C(C=C2)N=CNC(C)C
InChI Key FXJAOWANXXJWGJ-UHFFFAOYSA-N
CAS Number 96153-56-9

Data Presentation: A Template for Pharmacological Profiling

Due to the limited availability of public data for this compound, the following table is presented as a template for summarizing key quantitative pharmacological data that would be essential for its characterization.

ParameterReceptor/Enzyme/ChannelValue (e.g., Ki, IC₅₀, EC₅₀)Assay ConditionsReference
Binding Affinity Histamine H₂ ReceptorData not availablee.g., Radioligand binding assay with [³H]-Tiotidine in HEK293T cells
Adrenergic α₁ₐ ReceptorData not availablee.g., Competition binding assay
Functional Activity Histamine H₂ ReceptorData not availablee.g., cAMP accumulation assay in AGS cells
Gastric Acid SecretionData not availablee.g., In vivo measurement in pylorus-ligated rats

Experimental Protocols

The following sections detail generalized experimental protocols that are applicable for the synthesis and pharmacological evaluation of this compound and structurally similar compounds.

Synthesis of N-Arylformamidines

A general and efficient method for the synthesis of N-arylformamidines involves the reaction of an amine with an N,N-dialkylformamide in the presence of a suitable activating agent.

Objective: To synthesize an N-arylformamidine derivative.

Materials:

  • Primary aromatic amine (e.g., 4-(2-methyl-1H-imidazol-5-yl)aniline)

  • N,N-Dimethylformamide (DMF)

  • Phenyl chloroformate

  • Anhydrous solvent (e.g., Dichloromethane)

  • Stirring apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the primary aromatic amine (1 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere, add N,N-dimethylformamide (1.2 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add phenyl chloroformate (1.1 mmol) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired N-arylformamidine[2].

Histamine H₂ Receptor Binding Assay

Given the presence of an imidazole ring, a key pharmacophore in histamine, evaluating the binding affinity of this compound for histamine receptors, particularly the H₂ subtype, is a logical starting point.

Objective: To determine the in vitro binding affinity of this compound for the histamine H₂ receptor.

Materials:

  • HEK293T cells transiently or stably expressing the human histamine H₂ receptor.

  • [³H]-Tiotidine (radioligand).

  • Unlabeled Tiotidine or a known H₂ antagonist (for non-specific binding).

  • This compound (test compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293T cells expressing the H₂ receptor.

  • In a 96-well plate, add binding buffer, a fixed concentration of [³H]-Tiotidine (e.g., 2 nM), and varying concentrations of this compound.

  • For the determination of non-specific binding, add a high concentration of unlabeled Tiotidine (e.g., 1 µM).

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 40 minutes)[3].

  • Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the inhibition constant (Ki) using non-linear regression analysis.

In Vivo Gastric Acid Secretion Assay

The potential interaction with H₂ receptors suggests that this compound might modulate gastric acid secretion. This can be assessed using an in vivo model.

Objective: To evaluate the effect of this compound on gastric acid secretion in vivo.

Materials:

  • Sprague-Dawley or Wistar rats.

  • This compound (test compound) in a suitable vehicle.

  • Anesthetic agent (e.g., urethane).

  • Surgical instruments for laparotomy.

  • Saline solution.

  • pH meter or autotitrator.

  • Sodium hydroxide (NaOH) solution (e.g., 0.01 N) for titration.

Procedure:

  • Fast the rats for 18-24 hours with free access to water.

  • Anesthetize the animals.

  • Perform a midline laparotomy to expose the stomach.

  • Ligate the pylorus to prevent gastric emptying.

  • Administer this compound or vehicle intraduodenally or subcutaneously.

  • Close the abdominal incision.

  • After a set period (e.g., 2-4 hours), sacrifice the animals.

  • Collect the gastric contents.

  • Centrifuge the gastric juice to remove any solid material.

  • Measure the volume of the gastric juice.

  • Determine the total acid concentration by titrating an aliquot of the gastric juice with 0.01 N NaOH to a pH of 7.0[4].

  • Calculate the total acid output (volume × concentration) and compare the results between the this compound-treated and control groups.

Visualization of a Proposed Research Workflow

The following diagram illustrates a logical workflow for the initial characterization of a novel compound such as this compound.

Bisfentidine_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_screening In Vitro Screening cluster_invivo In Vivo Evaluation Synthesis Chemical Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Binding_Assay Receptor Binding Assays (e.g., Histamine H2) Purification->Binding_Assay Pure Compound Functional_Assay Functional Assays (e.g., cAMP accumulation) Binding_Assay->Functional_Assay Identified Target Pharmacodynamics Pharmacodynamic Studies (e.g., Gastric Acid Secretion) Functional_Assay->Pharmacodynamics Confirmed Activity Pharmacokinetics Pharmacokinetic Studies (ADME) Pharmacodynamics->Pharmacokinetics Toxicity Preliminary Toxicity Pharmacokinetics->Toxicity

Caption: A proposed workflow for the synthesis and pharmacological evaluation of this compound.

Conclusion

While this compound is a defined chemical structure, its biological activity remains largely uncharacterized in the public domain. This technical guide provides the foundational chemical information for this molecule and outlines a series of established experimental protocols that would be instrumental in elucidating its pharmacological profile. The proposed workflow offers a systematic approach for researchers to undertake the synthesis, in vitro screening, and in vivo evaluation of this compound, thereby paving the way for a comprehensive understanding of its potential therapeutic applications. Future studies are warranted to generate the empirical data necessary to populate the presented data templates and to validate the hypothesized biological activities.

References

Spectroscopic Characterization of Bisfentidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisfentidine, chemically known as N-[4-(2-methyl-1H-imidazol-5-yl)phenyl]-N'-propan-2-ylmethanimidamide, is a histamine H2 receptor antagonist that has been studied for its potential therapeutic applications. A thorough understanding of its molecular structure and purity is paramount for its development and use in research and pharmaceutical applications. Spectroscopic techniques are indispensable tools for elucidating the chemical structure and confirming the identity of small molecules like this compound.

Chemical Structure of this compound[1]

IUPAC Name: N-[4-(2-methyl-1H-imidazol-5-yl)phenyl]-N'-propan-2-ylmethanimidamide[1] Molecular Formula: C₁₄H₁₈N₄[1] Molecular Weight: 242.32 g/mol [1] InChIKey: FXJAOWANXXJWGJ-UHFFFAOYSA-N[1]

Predicted and Expected Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following sections detail the predicted and expected spectroscopic data based on its chemical structure. These predictions are derived from established principles of spectroscopic interpretation for the functional groups present in the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Imidazole-CH₃~2.3s3H
Imidazole-CH~7.0-7.5s1H
Phenyl-H (ortho to imidazole)~7.2-7.6d2H
Phenyl-H (ortho to formamidine)~6.8-7.2d2H
Formamidine-CH~8.0-8.5s1H
Isopropyl-CH~3.5-4.0sept1H
Isopropyl-CH₃~1.2d6H
Imidazole-NH / Formamidine-NHBroad, variablebr s2H

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the different carbon environments within this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Imidazole-CH₃~15
Isopropyl-CH₃~22
Isopropyl-CH~45
Imidazole-C (quaternary)~120-130
Phenyl-C~115-150
Imidazole-CH~130-140
Formamidine-CH~155-165
Imidazole-C (quaternary, attached to phenyl)~135-145
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Expected Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular Ion (M⁺)m/z 242.1531
Major Fragmentation PathwaysCleavage of the isopropyl group, fragmentation of the formamidine linkage, and cleavage of the imidazole or phenyl rings.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Expected Infrared Absorption Frequencies for this compound

Functional GroupExpected Absorption Range (cm⁻¹)
N-H Stretch (imidazole, formamidine)3100-3500 (broad)
C-H Stretch (aromatic)3000-3100
C-H Stretch (aliphatic)2850-3000
C=N Stretch (formamidine, imidazole)1600-1680
C=C Stretch (aromatic)1450-1600
C-N Stretch1200-1350
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.

Table 5: Expected UV-Vis Absorption Maxima for this compound

ChromophoreExpected λmax (nm)
Phenyl-imidazole conjugated system~250-290

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of a small molecule like this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired resolution of exchangeable proton signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Employ a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate intact molecular ions.

  • Mass Analysis: Use a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)) to determine the accurate mass of the molecular ion.

  • Fragmentation Analysis (MS/MS): To obtain structural information, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the this compound powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the this compound molecule.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm, using the pure solvent as a reference.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and, if a standard of known concentration is available, calculate the molar absorptivity (ε).

Visualizations

Experimental Workflow for Spectroscopic Characterization

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation This compound This compound Sample Dissolution Dissolution in Appropriate Solvent This compound->Dissolution IR IR Spectroscopy (ATR-FTIR) This compound->IR NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Dissolution->MS UVVis UV-Vis Spectroscopy Dissolution->UVVis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation UVVis->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: General workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is essential for its unequivocal identification and quality control. This guide provides a theoretical framework for the expected NMR, MS, IR, and UV-Vis data based on its chemical structure. The detailed experimental protocols offer a practical guide for researchers to perform these analyses. While experimental data is currently scarce in public databases, the information presented here serves as a valuable resource for scientists and professionals involved in the research and development of this compound and related compounds. The application of these spectroscopic methods will ensure the structural integrity and purity of this compound, which is critical for its potential therapeutic applications.

References

Early In Vitro Evaluation of Bisfentidine: A Methodological and Data Presentation Framework

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of publicly available scientific literature, no specific early in vitro studies for Bisfentidine containing quantitative data or detailed experimental protocols were found. Therefore, this document serves as an in-depth technical guide and whitepaper framework. It outlines the standard methodologies, data presentation formats, and visualizations that would be employed in the early in vitro characterization of a histamine H2 receptor antagonist like this compound. The quantitative data presented herein is hypothetical and for illustrative purposes only.

Introduction

This compound is identified chemically as N-[4-(1H-imidazol-4-yl)phenyl]-N'-(1-methylethyl)methanimidamide. As a compound with structural similarities to other histamine H2 receptor antagonists, its primary mechanism of action is anticipated to be the competitive inhibition of histamine binding to H2 receptors. These receptors are predominantly found on the basolateral membrane of gastric parietal cells and are coupled to the Gs alpha-subunit of a G-protein.[1][2][3] Activation of the H2 receptor by histamine stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A, culminating in the secretion of gastric acid.[3]

This guide details the essential in vitro assays required to characterize the pharmacological profile of a potential H2 receptor antagonist, using this compound as a representative candidate. The following sections provide a blueprint for the experimental protocols, data analysis, and visualization of key pathways and workflows.

In Vitro Pharmacological Profile

The initial in vitro assessment of a histamine H2 receptor antagonist typically involves two key types of experiments: receptor binding assays to determine the compound's affinity for the receptor, and functional assays to measure its potency in inhibiting receptor-mediated signaling.

Receptor Binding Affinity

Receptor binding assays are crucial for determining the affinity of a test compound for its target receptor. These assays typically utilize a radiolabeled ligand that is known to bind with high affinity to the receptor of interest. The ability of the test compound to displace the radioligand is measured, and from this, the inhibitor constant (Ki) can be calculated.

Table 1: Hypothetical Radioligand Binding Data for this compound at the Human Histamine H2 Receptor

CompoundKi (nM)
This compound15.2
Cimetidine85.0
Ranitidine20.5
Famotidine5.8
Functional Antagonist Potency

Functional assays assess the ability of a compound to inhibit the biological response triggered by an agonist. For H2 receptor antagonists, this is commonly evaluated by measuring the inhibition of histamine-stimulated cAMP production in cells expressing the H2 receptor. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.

Table 2: Hypothetical Functional Antagonist Potency of this compound in a cAMP Accumulation Assay

CompoundIC50 (nM)
This compound45.7
Cimetidine250.3
Ranitidine68.1
Famotidine12.4

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust drug discovery research. The following are representative protocols for the in vitro assays described above.

Histamine H2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human histamine H2 receptor.

Materials:

  • HEK293 cells stably expressing the human histamine H2 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.

  • Radioligand: [3H]-Tiotidine (specific activity ~80 Ci/mmol).

  • Non-specific binding control: 10 µM Ranitidine.

  • Test compound: this compound.

  • Glass fiber filters and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: H2-HEK293 cells are harvested, washed, and homogenized in ice-cold membrane preparation buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in assay buffer. Protein concentration is determined using a Bradford assay.

  • Binding Reaction: In a 96-well plate, 25 µL of varying concentrations of this compound, 25 µL of [3H]-Tiotidine (final concentration ~1 nM), and 200 µL of the membrane preparation (final concentration ~20 µg protein/well) are added. For total binding, vehicle is added instead of the test compound. For non-specific binding, 10 µM Ranitidine is added.

  • Incubation: The plate is incubated at 25°C for 60 minutes with gentle agitation.

  • Harvesting: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed three times with ice-cold assay buffer.

  • Quantification: The filters are dried, and scintillation cocktail is added. The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined by non-linear regression analysis of the competition binding curve. The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

Objective: To determine the functional potency (IC50) of this compound in inhibiting histamine-stimulated cAMP production.

Materials:

  • CHO-K1 cells stably expressing the human histamine H2 receptor.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA.

  • Agonist: Histamine.

  • Test compound: this compound.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Culture: H2-CHO-K1 cells are seeded into 96-well plates and cultured to ~90% confluency.

  • Pre-incubation: The cell culture medium is removed, and the cells are washed with HBSS. The cells are then pre-incubated with varying concentrations of this compound in stimulation buffer for 15 minutes at 37°C.

  • Stimulation: Histamine is added to a final concentration equal to its EC80 (the concentration that elicits 80% of the maximal response) and incubated for 30 minutes at 37°C.

  • Lysis and Detection: The reaction is stopped, and the cells are lysed according to the manufacturer's protocol for the chosen cAMP detection kit. The intracellular cAMP levels are then measured.

  • Data Analysis: The concentration-response curves for this compound's inhibition of histamine-stimulated cAMP production are plotted, and the IC50 values are determined using non-linear regression analysis.

Visualizations

Diagrams are essential for visually communicating complex biological pathways and experimental procedures.

G cluster_membrane Cell Membrane H2R Histamine H2 Receptor G G-protein (Gs) H2R->G activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G->AC activates Histamine Histamine Histamine->H2R binds & activates This compound This compound (Antagonist) This compound->H2R binds & inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., Acid Secretion) PKA->Response phosphorylates

Caption: Histamine H2 Receptor Signaling Pathway.

G cluster_workflow In Vitro Functional Assay Workflow cluster_reagents Key Reagents A Seed H2-expressing cells in 96-well plate B Pre-incubate with This compound A->B C Stimulate with Histamine (EC80) B->C D Lyse cells and detect cAMP levels C->D E Data Analysis: Plot dose-response curve and calculate IC50 D->E R1 H2-CHO-K1 Cells R1->A R2 This compound Solutions R2->B R3 Histamine Solution R3->C R4 cAMP Detection Kit R4->D

Caption: Experimental Workflow for a cAMP Functional Assay.

References

Bisfentidine: An Obscure Histamine H2 Receptor Antagonist—A Technical Overview of a Class of Anti-ulcer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisfentidine, also known by its developmental code DA-5047, is identified as a histamine H2 receptor antagonist. However, a comprehensive review of publicly accessible scientific literature, patent databases, and clinical trial registries reveals a significant lack of detailed information regarding its specific discovery, developmental history, and pharmacological profile. This technical guide, therefore, provides an in-depth overview of the discovery and history of the broader class of histamine H2 receptor antagonists, using this established framework to contextualize the likely, yet undocumented, developmental pathway of this compound. This report details the general mechanism of action, typical experimental protocols for characterization, and the common signaling pathways associated with H2 receptor antagonists. While specific quantitative data for this compound remains elusive, this guide offers a robust framework for understanding the scientific foundation and evaluative processes for any compound within this therapeutic class.

Introduction: The Dawn of a New Era in Ulcer Treatment

The development of histamine H2 receptor antagonists in the mid-20th century marked a paradigm shift in the management of peptic ulcer disease and other acid-related gastrointestinal disorders.[1][2][3] Prior to their introduction, treatment options were largely limited to antacids and surgical interventions. The pioneering work of Sir James W. Black and his team at Smith, Kline & French (now GlaxoSmithKline) led to the understanding of two distinct histamine receptors: H1 and H2.[1][3] This fundamental discovery paved the way for the rational design of drugs that could selectively block the H2 receptor, thereby inhibiting gastric acid secretion.

The first breakthrough in this class was Cimetidine, which validated the therapeutic potential of H2 receptor antagonism and became a blockbuster drug. This success spurred the development of other agents in this class, such as Ranitidine, Famotidine, and Nizatidine, each with refinements in potency, duration of action, and side-effect profiles. This compound (DA-5047) is categorized within this important therapeutic class, though its specific journey from synthesis to potential clinical application is not well-documented in the available scientific record.

The Histamine H2 Receptor and Its Signaling Pathway

The primary therapeutic effect of this compound and other H2 receptor antagonists is the competitive and reversible blockade of the histamine H2 receptor located on the basolateral membrane of gastric parietal cells.

  • Mechanism of Action: In the physiological state, histamine released from enterochromaffin-like (ECL) cells binds to H2 receptors, activating adenylyl cyclase. This enzyme, in turn, increases intracellular cyclic AMP (cAMP) levels, which activates protein kinase A (PKA). PKA then phosphorylates various proteins, ultimately leading to the translocation and activation of the H+/K+-ATPase proton pump at the apical membrane of the parietal cell. This proton pump is the final step in gastric acid secretion, actively transporting hydrogen ions into the gastric lumen. By blocking the H2 receptor, this compound prevents this signaling cascade, leading to a reduction in both basal and stimulated gastric acid secretion.

Below is a diagram illustrating the histamine H2 receptor signaling pathway and the site of action for H2 receptor antagonists like this compound.

G cluster_parietal_cell Parietal Cell Histamine Histamine H2R Histamine H2 Receptor Histamine->H2R Binds to AC Adenylyl Cyclase H2R->AC Activates This compound This compound (H2 Antagonist) This compound->H2R Blocks cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active ProtonPump_inactive H+/K+-ATPase (inactive) PKA_active->ProtonPump_inactive Phosphorylates ProtonPump_active H+/K+-ATPase (active) ProtonPump_inactive->ProtonPump_active GastricLumen Gastric Lumen (H+ Secretion) ProtonPump_active->GastricLumen Translocates & Secretes H+

Caption: Histamine H2 Receptor Signaling Pathway

Core Drug Development and Evaluation

The development of a histamine H2 receptor antagonist like this compound would have followed a structured pipeline involving synthesis, preclinical evaluation, and clinical trials.

Chemical Synthesis

While the specific synthetic route for this compound is not detailed in the available literature, the general synthesis of related imidazole-containing H2 antagonists often involves multi-step organic chemistry processes. A generalized workflow for the synthesis and characterization of a novel H2 antagonist is depicted below.

G Start Starting Materials (e.g., Imidazole derivatives) Reaction1 Multi-step Synthesis Start->Reaction1 Purification Purification (e.g., Chromatography) Reaction1->Purification Structure Structural Characterization (NMR, Mass Spec, etc.) Purification->Structure Final Pure this compound Structure->Final

Caption: Generalized Synthetic Workflow
Preclinical Evaluation: In Vitro and In Vivo Studies

Preclinical studies are crucial to characterize the pharmacological properties of a new chemical entity. For a histamine H2 receptor antagonist, these studies would typically include a battery of in vitro and in vivo assays.

3.2.1. In Vitro Assays

The primary goal of in vitro assays is to determine the affinity and potency of the compound at the H2 receptor and to assess its selectivity over other receptors.

  • Receptor Binding Assays: These assays measure the affinity of the drug for the H2 receptor. A common method involves using a radiolabeled ligand (e.g., [3H]-tiotidine) that binds to the H2 receptor. The ability of the test compound (this compound) to displace the radioligand is measured, and the inhibition constant (Ki) is determined. A lower Ki value indicates a higher binding affinity.

  • Functional Assays: These assays measure the functional consequence of receptor binding. A typical assay involves stimulating cells expressing the H2 receptor (e.g., guinea pig atrial cells or recombinant cell lines) with histamine and measuring the downstream response, such as an increase in cAMP production or a physiological response like changes in heart rate. The ability of the antagonist to inhibit the histamine-induced response is quantified as the IC50 value (the concentration of the antagonist that produces 50% of the maximal inhibition).

Table 1: Hypothetical In Vitro Pharmacological Profile of this compound (Note: The following data are illustrative for a typical H2 receptor antagonist and are not actual reported values for this compound, as such data could not be located.)

ParameterValueDescription
Binding Affinity (Ki)
Histamine H2 Receptor10 nMConcentration required to occupy 50% of the receptors in vitro.
Histamine H1 Receptor>10,000 nMDemonstrates high selectivity for the H2 receptor over the H1 receptor.
Functional Potency (IC50)
Inhibition of Histamine-stimulated cAMP production50 nMConcentration required to inhibit 50% of the maximal cAMP response to histamine.

3.2.2. In Vivo Models

In vivo studies are essential to evaluate the efficacy and safety of the drug in a living organism.

  • Gastric Acid Secretion Models: The most common in vivo models for H2 antagonists involve measuring the inhibition of gastric acid secretion in animals, such as rats or dogs. In these models, gastric acid secretion is stimulated by histamine or other secretagogues, and the effect of the test compound on reducing the acid output is measured.

  • Ulcer Models: To assess the therapeutic potential for ulcer healing, various animal models of peptic ulcers can be used, such as those induced by stress, non-steroidal anti-inflammatory drugs (NSAIDs), or ligation of the pylorus.

Table 2: Hypothetical In Vivo Efficacy of this compound (Note: The following data are illustrative for a typical H2 receptor antagonist and are not actual reported values for this compound.)

ModelEndpointResult
Histamine-stimulated gastric acid secretion in rats% Inhibition of acid output75% inhibition at 10 mg/kg
Indomethacin-induced gastric ulcer in ratsUlcer index reduction60% reduction at 10 mg/kg
Clinical Development

The clinical development of a new drug is typically conducted in three phases to evaluate its safety and efficacy in humans.

  • Phase I: The primary goal of Phase I trials is to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug in a small group of healthy volunteers.

  • Phase II: Phase II trials are conducted in a larger group of patients with the target disease to evaluate the efficacy of the drug and to determine the optimal dose range.

  • Phase III: Phase III trials are large-scale, multicenter, randomized, controlled trials designed to confirm the efficacy and safety of the drug in a large patient population. The results of Phase III trials are used to support a New Drug Application (NDA) to regulatory authorities.

A search of clinical trial registries did not yield any specific entries for this compound or DA-5047.

Conclusion

References

Bisfentidine: An In-Depth Technical Guide on its Potential as a Selective H2 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide based on publicly available information. Specific quantitative data regarding the binding affinity, potency, and selectivity of bisfentidine is not available in the public domain. Therefore, this guide provides a framework for understanding its potential as a selective H2 antagonist based on its structural class and the known pharmacology of similar agents.

Introduction

This compound, also known by its developmental code DA-5047, is identified as a histamine H2 receptor antagonist.[1] Compounds of this class are crucial in pharmacology for their ability to modulate gastric acid secretion, offering therapeutic benefits in acid-related gastrointestinal disorders. This guide explores the core attributes of this compound, including its chemical identity, presumed mechanism of action, and the experimental framework typically used to characterize such molecules.

Chemical Identity:

IdentifierValue
IUPAC Name N-[4-(2-methyl-1H-imidazol-5-yl)phenyl]-N'-propan-2-ylmethanimidamide
Synonyms DA-5047
CAS Number 96153-56-9
Molecular Formula C14H18N4
Structure Chemical structure of this compound

Mechanism of Action and Signaling Pathway

As a histamine H2 antagonist, this compound is presumed to exert its pharmacological effects by competitively and selectively binding to H2 receptors located on the basolateral membrane of parietal cells in the stomach. This action blocks the binding of endogenous histamine, thereby inhibiting the production of gastric acid.[1]

The primary signaling pathway associated with H2 receptor activation involves the Gs alpha-subunit of a G-protein, which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA), culminating in the stimulation of the H+/K+-ATPase proton pump and acid secretion. By blocking the H2 receptor, this compound would interrupt this cascade.

H2_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2R H2 Receptor Histamine->H2R Binds Gs Gs protein H2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to This compound This compound This compound->H2R Blocks Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H+/K+-ATPase (Proton Pump) PKA->ProtonPump Activates Acid Gastric Acid Secretion ProtonPump->Acid Promotes

Caption: H2 Receptor Signaling Pathway and this compound's Point of Action.

Quantitative Data on Biological Activity

A comprehensive search of scientific literature and patent databases did not yield specific quantitative data on the binding affinity (Ki), in vitro potency (IC50/EC50), or selectivity of this compound for the H2 receptor versus other histamine receptor subtypes (H1, H3, H4). For a typical selective H2 antagonist, this data would be presented as follows:

Table 1: Hypothetical In Vitro Pharmacological Profile of a Selective H2 Antagonist

ParameterReceptorValueAssay Type
Binding Affinity (Ki) H2[Data not available for this compound]Radioligand Binding Assay
H1[Data not available for this compound]Radioligand Binding Assay
H3[Data not available for this compound]Radioligand Binding Assay
H4[Data not available for this compound]Radioligand Binding Assay
Functional Potency (IC50) H2[Data not available for this compound]cAMP Accumulation Assay

Experimental Protocols

While specific experimental protocols for this compound are not publicly available, the following sections detail standard methodologies used to characterize a potential selective H2 antagonist.

Radioligand Binding Assay for H2 Receptor Affinity

This assay determines the affinity of a test compound for the H2 receptor by measuring its ability to displace a known radiolabeled ligand.

Methodology:

  • Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human H2 receptor are cultured and harvested. The cells are then homogenized in a lysis buffer and centrifuged to pellet the cell membranes. The resulting pellet is resuspended in an appropriate assay buffer.

  • Binding Reaction: A fixed concentration of a radiolabeled H2 antagonist (e.g., [3H]-tiotidine) is incubated with the prepared cell membranes in the presence of varying concentrations of this compound.

  • Separation and Detection: The reaction mixture is filtered through a glass fiber filter to separate the bound from the unbound radioligand. The radioactivity retained on the filter is then quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow A HEK293 cells expressing human H2 receptor B Cell Lysis and Membrane Isolation A->B C Incubation: Membranes + [3H]-Tiotidine + this compound (varying conc.) B->C D Filtration to separate bound and free radioligand C->D E Scintillation Counting to quantify bound radioligand D->E F Data Analysis: IC50 and Ki determination E->F

Caption: Workflow for a Radioligand Binding Assay.
Functional Assay: cAMP Accumulation in H2-Expressing Cells

This assay measures the ability of an antagonist to inhibit the histamine-induced increase in intracellular cyclic AMP (cAMP).

Methodology:

  • Cell Culture: HEK293 cells expressing the human H2 receptor are seeded in multi-well plates and grown to confluence.

  • Assay Conditions: The cells are pre-incubated with varying concentrations of this compound for a defined period.

  • Stimulation: Histamine is added to the wells to stimulate the H2 receptors and induce cAMP production.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Data Analysis: The concentration of this compound that causes a 50% inhibition of the histamine-induced cAMP production (IC50) is calculated.

Selectivity Profiling

To establish the selectivity of this compound, the binding and functional assays described above would be repeated for other histamine receptor subtypes (H1, H3, and H4). A significantly higher affinity and potency for the H2 receptor compared to the other subtypes would confirm its selectivity.

In Vivo Models of Gastric Acid Secretion

The efficacy of an H2 antagonist is ultimately determined by its ability to inhibit gastric acid secretion in vivo.

Gaddum's Perfused Rat Stomach Model (Illustrative Protocol):

  • Animal Preparation: A rat is anesthetized, and the stomach is surgically isolated and perfused with saline. The esophageal and pyloric ends are cannulated to allow for continuous perfusion and collection of the perfusate.

  • Basal and Stimulated Secretion: A baseline of gastric acid secretion is established. Secretion is then stimulated by continuous intravenous infusion of histamine.

  • Drug Administration: this compound is administered intravenously at various doses.

  • Measurement of Acid Output: The pH of the collected perfusate is continuously monitored, and the acid output is titrated with a standard base solution.

  • Data Analysis: The dose of this compound required to inhibit the histamine-stimulated acid secretion by 50% (ID50) is determined.

Conclusion

This compound is structurally positioned as a histamine H2 receptor antagonist. Based on the established pharmacology of this drug class, it holds the potential to act as a selective inhibitor of gastric acid secretion. However, a definitive assessment of its efficacy, potency, and selectivity is precluded by the absence of publicly available quantitative preclinical and clinical data. The experimental protocols outlined in this guide represent the standard methodologies that would be required to fully characterize the pharmacological profile of this compound and firmly establish its potential as a selective H2 antagonist. Further research and disclosure of data from its developing entity, reportedly Dong-A Pharmaceutical, would be necessary to fully elucidate its therapeutic utility.

References

Investigating the Structure-Activity Relationship of Bisfentidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Bisfentidine and its analogs as potent histamine H₂ receptor antagonists. This compound, a member of the (imidazolylphenyl)formamidine class of compounds, has demonstrated significant potential in the modulation of gastric acid secretion. This document outlines the quantitative pharmacological data, detailed experimental methodologies, and key signaling pathways associated with this class of compounds, offering valuable insights for researchers and professionals in drug development.

Quantitative Pharmacological Data

The following tables summarize the histamine H₂ receptor antagonist activity of this compound and its analogs. The data is derived from studies on the antagonism of the histamine-stimulated chronotropic response in the guinea pig atrium and the inhibition of gastric acid secretion in rats.

Table 1: Histamine H₂ Receptor Antagonist Affinity of N-Substituted (Imidazolylphenyl)formamidines

CompoundRpKa (Formamidine)KB (nM)
3a -CH₂CH₃8.65177
3b -CH₂CH₂F8.1261
3c -CH₂CHF₂6.6021
3d -CH₂CF₃6.147.6
This compound (17) -CH(CH₃)₂8.80Data not explicitly found in this format

KB values were determined from the antagonism of the histamine-stimulated chronotropic response on guinea pig atria[1]. A lower KB value indicates a higher binding affinity.

Table 2: In Vivo Gastric Antisecretory Activity of (Imidazolylphenyl)formamidines

CompoundRRelative Potency (vs. Cimetidine)
15 -CH₃20-50x
16 -C₂H₅20-50x
This compound (17) -CH(CH₃)₂20-50x
18 -n-C₃H₇20-50x
19 -CH₂CH₂OH20-50x
20 -CH₂CH₂OCH₃20-50x

Relative potency was determined in vivo by assessing the inhibition of gastric acid secretion.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound and its analogs.

Histamine H₂ Receptor Binding Assay (Guinea Pig Atrium)

This protocol describes a functional assay to determine the antagonist affinity (KB) of test compounds at the histamine H₂ receptor by measuring the inhibition of histamine-induced chronotropic effects in isolated guinea pig atria.

Methodology:

  • Tissue Preparation:

    • Male guinea pigs (300-350 g) are sacrificed by cervical dislocation.

    • The hearts are rapidly excised and placed in oxygenated Krebs-Henseleit solution at 32 °C.

    • The spontaneously beating right atria are dissected and mounted in a 10-mL organ bath containing Krebs-Henseleit solution, maintained at 32 °C and bubbled with 95% O₂ and 5% CO₂.

    • The atrial rate is recorded isometrically using a force-displacement transducer connected to a polygraph.

  • Experimental Procedure:

    • The atria are allowed to equilibrate for 60 minutes, with the bathing solution being changed every 15 minutes.

    • A cumulative concentration-response curve to histamine is obtained to establish a baseline.

    • The atria are then washed and incubated with the test compound (e.g., this compound analog) at a single concentration for 30 minutes.

    • A second cumulative concentration-response curve to histamine is then generated in the presence of the antagonist.

    • This procedure is repeated with different concentrations of the antagonist.

  • Data Analysis:

    • The dose-ratio for each antagonist concentration is calculated.

    • A Schild plot is constructed by plotting the log (dose-ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

    • The pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a dose-ratio of 2, is determined from the x-intercept of the Schild plot. The KB is the antilog of the negative pA₂.

In Vivo Gastric Acid Secretion Assay (Rat Model)

This protocol details the in vivo assessment of the gastric antisecretory activity of this compound and its analogs in rats.

Methodology:

  • Animal Preparation:

    • Male Wistar rats (200-250 g) are fasted for 24 hours with free access to water.

    • The rats are anesthetized with urethane (1.25 g/kg, i.p.).

    • A tracheal cannula is inserted to ensure a clear airway.

    • The stomach is exposed via a midline laparotomy, and the pylorus is ligated.

    • A double-lumen cannula is inserted into the stomach through the esophagus and secured.

  • Gastric Perfusion and Sample Collection:

    • The stomach is continuously perfused with saline (0.9% NaCl) at a rate of 1 mL/min.

    • The perfusate is collected every 15 minutes.

    • Gastric acid secretion is stimulated by a continuous intravenous infusion of a secretagogue, such as histamine or pentagastrin.

  • Drug Administration and Measurement:

    • Once a stable plateau of acid secretion is achieved, the test compound is administered intravenously or intraduodenally.

    • The collected gastric perfusate samples are titrated with 0.01 N NaOH to a pH of 7.0 to determine the acid concentration.

    • The acid output is expressed as micromoles of H⁺ per minute.

  • Data Analysis:

    • The percentage inhibition of acid secretion is calculated by comparing the acid output before and after drug administration.

    • The ED₅₀ value (the dose required to produce 50% of the maximum inhibitory effect) is determined from the dose-response curve.

Signaling Pathways and Logical Relationships

Histamine H₂ Receptor Signaling Pathway

This compound acts as a competitive antagonist at the histamine H₂ receptor, which is a G-protein coupled receptor (GPCR). The binding of histamine to the H₂ receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the stimulation of the proton pump (H⁺/K⁺-ATPase) in gastric parietal cells and subsequent acid secretion. This compound blocks this cascade by preventing the initial binding of histamine to the H₂ receptor.

H2_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2R Histamine H₂ Receptor Histamine->H2R Binds & Activates This compound This compound This compound->H2R Blocks Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates ProtonPump Proton Pump (H⁺/K⁺-ATPase) PKA->ProtonPump Phosphorylates & Activates AcidSecretion Gastric Acid Secretion ProtonPump->AcidSecretion Drives Experimental_Workflow start Start prep Isolate Guinea Pig Right Atrium start->prep mount Mount in Organ Bath (Krebs-Henseleit, 32°C, 95% O₂/5% CO₂) prep->mount equilibrate Equilibrate for 60 min mount->equilibrate baseline Obtain Baseline Histamine Dose-Response Curve equilibrate->baseline wash Wash Tissue baseline->wash incubate Incubate with This compound Analog wash->incubate test Obtain Histamine Dose-Response Curve in Presence of Analog incubate->test repeat Repeat with Different Analog Concentrations test->repeat repeat->wash Yes analyze Schild Plot Analysis repeat->analyze No end Determine pA₂ and K_B analyze->end SAR_Logic cluster_modification Structural Modifications cluster_activity Pharmacological Activity Imidazole Imidazole Ring Phenyl Phenyl Ring Formamidine Formamidine Group R_group Substitution at Formamidine Nitrogen (R) Affinity Increased H₂ Receptor Binding Affinity (Lower K_B) R_group->Affinity Influences Potency Increased In Vivo Antisecretory Potency R_group->Potency Influences Fluorination Fluorination of R-group Fluorination->Affinity Enhances

References

A Technical Guide to the Preliminary Toxicological Screening of Bisfentidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following document is a hypothetical technical guide. As of the last update, there is no publicly available toxicological data for a compound specifically named "Bisfentidine." This guide is intended to serve as a template and example of a preliminary toxicological screening report for a novel chemical entity, based on established methodologies in the field of toxicology.

Introduction

This compound is a novel synthetic compound under investigation for its potential therapeutic applications. As with any new chemical entity intended for pharmaceutical development, a thorough evaluation of its safety profile is paramount.[1][2] This document outlines the preliminary toxicological screening of this compound, encompassing a series of in vitro and in vivo assays designed to identify potential toxic liabilities at an early stage of development. The primary objectives of this initial screening are to determine the compound's cytotoxic and genotoxic potential, and to establish an acute toxicity profile, thereby informing go/no-go decisions and guiding future, more extensive safety assessments.[1][3]

In Vitro Toxicity Assessment

The initial phase of toxicological screening for this compound focused on in vitro assays to evaluate its effects at the cellular level. These assays provide rapid and cost-effective methods to assess cytotoxicity and genotoxicity.[4]

Cytotoxicity Screening

Cytotoxicity assays are crucial for determining the concentration at which a compound induces cell death. For this compound, a panel of human cell lines representing key organ systems was used to identify potential organ-specific toxicity.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was performed to assess the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Human hepatoma (HepG2), human embryonic kidney (HEK293), and human colorectal adenocarcinoma (Caco-2) cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: this compound was dissolved in DMSO to create a stock solution and then serially diluted in cell culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM. The final DMSO concentration was kept below 0.1% to avoid solvent-induced toxicity. Cells were treated with the various concentrations of this compound and incubated for 24 hours.

  • MTT Addition: After the incubation period, the medium was replaced with fresh medium containing 0.5 mg/mL of MTT and incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution was removed, and the formazan crystals were dissolved in 100 µL of DMSO.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of this compound that inhibits 50% of cell viability) was calculated using non-linear regression analysis.

The following table summarizes the hypothetical IC50 values of this compound in the tested cell lines.

Cell LineTissue of OriginIC50 (µM)
HepG2Liver75.4
HEK293Kidney123.8
Caco-2Colon> 200

Interpretation: The data suggests a moderate level of cytotoxicity for this compound, with the liver cell line (HepG2) being the most sensitive. The higher IC50 value in Caco-2 cells may indicate lower toxicity in the gastrointestinal tract.

Genotoxicity Assessment

Genotoxicity assays are performed to assess the potential of a compound to damage genetic material (DNA).

The Ames test was conducted to evaluate the mutagenic potential of this compound. This assay uses several strains of Salmonella typhimurium with mutations in the histidine operon, which renders them unable to synthesize histidine. The assay measures the ability of a substance to induce reverse mutations, allowing the bacteria to grow on a histidine-free medium.

  • Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 were used, with and without metabolic activation (S9 mix from rat liver).

  • Compound Exposure: this compound was tested at five concentrations, ranging from 1 to 5000 µ g/plate .

  • Assay Procedure: The test compound, bacterial culture, and either S9 mix or a control buffer were mixed with molten top agar and poured onto minimal glucose agar plates.

  • Incubation: The plates were incubated at 37°C for 48 hours.

  • Data Collection: The number of revertant colonies (his+) on each plate was counted. A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

The following table summarizes the hypothetical results of the genotoxicity assays for this compound.

AssayTest SystemMetabolic Activation (S9)Result
Ames TestS. typhimurium TA98, TA100With and WithoutNegative
In Vitro Micronucleus TestHuman LymphocytesWith and WithoutNegative

Interpretation: Based on these hypothetical results, this compound is not considered to be mutagenic or clastogenic in vitro.

In Vitro Testing Workflow

In_Vitro_Workflow cluster_cytotoxicity Cytotoxicity Screening cluster_genotoxicity Genotoxicity Screening cell_lines Select Cell Lines (e.g., HepG2, HEK293) treatment Treat with this compound (Concentration Gradient) cell_lines->treatment assay Perform Viability Assay (e.g., MTT, LDH) treatment->assay ic50 Calculate IC50 Values assay->ic50 end In Vitro Toxicity Profile ic50->end ames Ames Test (Mutagenicity) ames->end micronucleus In Vitro Micronucleus Test (Clastogenicity) micronucleus->end start This compound start->cell_lines start->ames start->micronucleus

Caption: Workflow for in vitro toxicological screening.

In Vivo Acute Toxicity Assessment

Following the in vitro evaluation, an acute toxicity study was conducted in a rodent model to assess the systemic toxicity of this compound after a single high dose.

Experimental Protocol: Acute Oral Toxicity Study in Rats

An acute oral toxicity study was performed in Sprague-Dawley rats.

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old) were used.

  • Dose Administration: this compound was formulated in a 0.5% methylcellulose solution and administered once via oral gavage at doses of 500, 1000, and 2000 mg/kg body weight. A control group received the vehicle only.

  • Observation Period: Animals were observed for clinical signs of toxicity and mortality at 1, 4, and 24 hours post-dosing, and then daily for 14 days.

  • Parameters Monitored: Observations included changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight was recorded at the beginning and end of the study.

  • Necropsy: At the end of the 14-day observation period, all surviving animals were euthanized, and a gross necropsy was performed.

  • LD50 Estimation: The median lethal dose (LD50) was estimated based on the mortality data.

Acute Toxicity Data Summary

The following table summarizes the hypothetical acute toxicity data for this compound in rats.

Dose (mg/kg)Number of Animals (M/F)Mortality (M/F)Key Clinical Signs
0 (Vehicle)5/50/0No abnormalities observed
5005/50/0No abnormalities observed
10005/51/1Lethargy, piloerection
20005/54/4Severe lethargy, ataxia, tremors

Estimated LD50: Approximately 1500 mg/kg No-Observed-Adverse-Effect-Level (NOAEL): 500 mg/kg

Interpretation: this compound exhibits low acute toxicity via the oral route. The observed clinical signs at higher doses suggest potential neurotoxic effects.

In Vivo Acute Toxicity Study Workflow

In_Vivo_Workflow cluster_study_design Study Design cluster_observation Observation Period (14 Days) start This compound animal_model Select Animal Model (Sprague-Dawley Rats) start->animal_model dose_groups Establish Dose Groups (Vehicle, 500, 1000, 2000 mg/kg) animal_model->dose_groups administration Single Oral Gavage Administration dose_groups->administration clinical_signs Monitor Clinical Signs and Mortality administration->clinical_signs body_weight Record Body Weight administration->body_weight necropsy Gross Necropsy clinical_signs->necropsy body_weight->necropsy ld50_noael Determine LD50 and NOAEL necropsy->ld50_noael

Caption: Workflow for in vivo acute toxicity study.

Potential Mechanisms of Toxicity

Based on the in vitro cytotoxicity data suggesting hepatotoxicity, a hypothetical signaling pathway involving oxidative stress is proposed.

Oxidative Stress-Induced Apoptosis Pathway

This compound, at high concentrations, may induce the production of reactive oxygen species (ROS) in hepatocytes. An overload of ROS can lead to mitochondrial dysfunction and the activation of apoptotic pathways.

Signaling_Pathway This compound This compound (High Concentration) ros Increased ROS Production This compound->ros mitochondria Mitochondrial Dysfunction ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical oxidative stress pathway.

Summary and Future Directions

The preliminary toxicological screening of this compound provides initial insights into its safety profile.

  • Cytotoxicity: this compound exhibits moderate cytotoxicity in vitro, with a potential for hepatotoxicity.

  • Genotoxicity: The compound did not show mutagenic or clastogenic potential in the conducted in vitro assays.

  • Acute Toxicity: this compound has a low acute toxicity profile in rats, with an estimated oral LD50 of approximately 1500 mg/kg.

Based on these findings, further investigation is warranted. Future studies should include:

  • Repeat-dose toxicity studies to evaluate the effects of longer-term exposure.

  • Safety pharmacology studies to investigate potential effects on the cardiovascular, respiratory, and central nervous systems.

  • Mechanistic studies to confirm the proposed oxidative stress pathway and further elucidate the mechanisms of hepatotoxicity.

This preliminary assessment suggests that while this compound presents a manageable safety profile at this early stage, careful monitoring of liver function will be crucial in subsequent stages of development.

References

An In-depth Technical Guide on the Effects of H2 Receptor Antagonists on Basal Gastric Acid Secretion with a Focus on Cimetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Following an extensive search, no specific data was found for a compound named "bisfentidine." This guide will therefore focus on the well-documented effects of histamine H2 receptor antagonists on basal gastric acid secretion, with a primary focus on the prototypical agent, cimetidine . The principles and methodologies described are broadly applicable to the study of this class of drugs.

Executive Summary

Histamine H2 receptor antagonists are a class of drugs that competitively inhibit the action of histamine at the H2 receptors on the basolateral membrane of gastric parietal cells, leading to a significant reduction in gastric acid secretion.[1][2] This technical guide provides a comprehensive overview of the effects of these agents, particularly cimetidine, on basal gastric acid secretion. It includes a detailed examination of the underlying signaling pathways, quantitative data from key studies, and the experimental protocols used to elicit these findings. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and gastrointestinal pharmacology.

Mechanism of Action: Inhibition of Basal Gastric Acid Secretion

Basal gastric acid secretion is the continuous, low-level secretion of gastric acid in the absence of food or other stimuli. This process is largely driven by histamine released from enterochromaffin-like (ECL) cells, which then acts on H2 receptors on parietal cells.[1][2]

Signaling Pathway of Histamine-Mediated Acid Secretion

The binding of histamine to the H2 receptor, a G-protein coupled receptor, initiates a signaling cascade that results in the secretion of hydrochloric acid.

G cluster_ParietalCell Parietal Cell Membrane Histamine Histamine H2R H2 Receptor Histamine->H2R Binds G_Protein Gs Protein H2R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates H_ion H+ ProtonPump->H_ion Secretes Lumen Gastric Lumen H_ion->Lumen K_ion K+ K_ion->ProtonPump Uptake Cimetidine Cimetidine Cimetidine->H2R Competitively Blocks

Caption: Signaling pathway of histamine-stimulated gastric acid secretion and its inhibition by cimetidine.

Role of H2 Receptor Antagonists

H2 receptor antagonists, such as cimetidine, are competitive antagonists of histamine at the H2 receptor.[3] By binding to the H2 receptor, they prevent histamine from binding and initiating the downstream signaling cascade. This results in a potent and dose-dependent inhibition of basal gastric acid secretion.

Quantitative Effects of Cimetidine on Basal Gastric Acid Secretion

Numerous studies have quantified the inhibitory effect of cimetidine on basal gastric acid output (BAO). The following tables summarize key findings from clinical investigations.

Study Dosage Route of Administration Effect on Basal Acid Output (BAO) Duration of Effect Citation
Clinical Trial in Duodenal Ulcer Patients300 mgOral~95% inhibitionAt least 5 hours
Clinical Trial in Duodenal Ulcer Patients100, 200, 300 mgOralSignificant, dose-dependent inhibitionNot specified
Review of Clinical Data300 mg (bedtime)Oral>80% inhibition of nocturnal acid secretionMost of the night
Parameter Value Description Citation
IC50 (50% inhibitory concentration)1.6 µmol/LThe plasma concentration of cimetidine required to inhibit food-stimulated acid secretion by 50%. While not basal secretion, it provides an indication of potency.

Experimental Protocols for Assessing Effects on Basal Gastric Acid Secretion

The following outlines a typical experimental workflow for evaluating the effect of an H2 receptor antagonist on basal gastric acid secretion in human subjects.

G cluster_protocol Experimental Protocol Workflow A Subject Selection (e.g., healthy volunteers or duodenal ulcer patients) B Baseline BAO Measurement (Overnight fast, nasogastric tube insertion, aspiration of gastric contents for 1 hour) A->B C Drug Administration (Placebo or varying doses of H2 receptor antagonist, e.g., Cimetidine) B->C D Post-Dose Gastric Acid Collection (Continuous or intermittent aspiration of gastric contents for several hours) C->D E Sample Analysis (Titration of gastric juice with NaOH to determine acid concentration) D->E F Data Analysis (Calculation of acid output (mmol/hr), comparison of pre- and post-dose values, dose-response curve generation) E->F

Caption: A generalized workflow for a clinical study on basal gastric acid secretion.

Detailed Methodology for Basal Acid Output (BAO) Measurement

The following protocol is a composite based on standard methods described in the literature.

1. Subject Preparation:

  • Subjects fast overnight for at least 12 hours.

  • A nasogastric tube is inserted into the stomach, and its position is confirmed.

2. Baseline BAO Measurement:

  • The subject is placed in a comfortable, semi-recumbent position.

  • Gastric contents are continuously aspirated for a 1-hour period to clear the stomach and serve as a baseline. The collection is often divided into 15-minute aliquots.

3. Drug Administration:

  • Following the baseline collection, a single oral or intravenous dose of the H2 receptor antagonist (e.g., cimetidine 300 mg) or placebo is administered in a double-blind, randomized crossover design.

4. Post-Dose Gastric Secretion Collection:

  • Gastric juice is collected continuously for a predetermined period (e.g., 5 hours), with samples being collected in 15- or 30-minute aliquots.

5. Sample Analysis:

  • The volume of each sample is recorded.

  • The acid concentration of each sample is determined by titration with a standardized solution of sodium hydroxide (e.g., 0.1 N NaOH) to a pH of 7.0, using a pH meter.

6. Calculation of Acid Output:

  • Acid output for each collection period is calculated using the formula:

    • Acid Output (mmol) = Volume (L) x Acid Concentration (mmol/L)

  • The total acid output per hour (mmol/hr) is then determined.

7. Data Analysis:

  • The percentage inhibition of basal acid secretion is calculated by comparing the acid output after drug administration to the baseline values.

  • Statistical analysis is performed to determine the significance of the observed inhibition.

Conclusion

H2 receptor antagonists, exemplified by cimetidine, are potent inhibitors of basal gastric acid secretion. Their mechanism of action via competitive antagonism at the parietal cell H2 receptor is well-established. The quantitative data consistently demonstrate a significant, dose-dependent reduction in basal acid output. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of new acid-suppressing therapies. This in-depth understanding is crucial for researchers and drug development professionals working to advance the treatment of acid-related gastrointestinal disorders.

References

Beyond the Histamine H2 Receptor: A Technical Guide to the Potential Cellular Targets of Bisfentidine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Bisfentidine is a histamine H2 receptor antagonist for which publicly available data on off-target effects is scarce. This document synthesizes information on the known cellular targets of structurally related compounds, namely bis-imidazoline derivatives, and the broader class of H2 receptor antagonists. The cellular targets and pathways described herein are therefore potential areas of investigation for this compound and should not be considered as definitively established off-target interactions without direct experimental validation.

Executive Summary

This compound, a histamine H2 receptor antagonist, possesses a bis-imidazoline chemical structure. While its primary mechanism of action involves the blockade of H2 receptors to reduce gastric acid secretion, its structural characteristics and drug class suggest the potential for interactions with other cellular targets. This technical guide explores these potential "off-target" interactions by examining data from structurally analogous compounds and other H2 receptor antagonists. The primary potential non-H2 cellular targets identified are the C-X-C chemokine receptor type 4 (CXCR4), cytochrome P450 (CYP) enzymes, and aldehyde dehydrogenase (ALDH). Understanding these potential interactions is crucial for a comprehensive pharmacological profile of this compound and for anticipating potential polypharmacology, drug-drug interactions, and novel therapeutic applications.

Potential Cellular Targets of this compound

Based on its chemical structure and drug class, the following are hypothesized to be potential cellular targets of this compound beyond the H2 receptor.

C-X-C Chemokine Receptor Type 4 (CXCR4)

This compound's bis-imidazoline scaffold is shared by a class of compounds that have been identified as CXCR4 antagonists. CXCR4 is a G protein-coupled receptor that, upon binding its ligand CXCL12, plays a critical role in cell trafficking, hematopoiesis, and immune responses.[1]

Cytochrome P450 (CYP) Enzymes

Several H2 receptor antagonists, particularly those with an imidazole ring like cimetidine, are known inhibitors of various cytochrome P450 isoenzymes.[2][3] These enzymes are central to the metabolism of a vast array of xenobiotics, and their inhibition can lead to significant drug-drug interactions.[4]

Aldehyde Dehydrogenase (ALDH)

Certain H2 receptor antagonists have been shown to inhibit aldehyde dehydrogenase, particularly the E3 isozyme.[1] ALDH enzymes are responsible for detoxifying endogenous and exogenous aldehydes.

Quantitative Data on Potential Off-Target Interactions

The following tables summarize quantitative data for the interaction of bis-imidazoline compounds and other H2 receptor antagonists with the potential off-target cellular targets of this compound.

Table 1: Inhibitory Activity of Bis-Imidazoline Compounds on CXCR4

CompoundTargetAssayIC50 (µM)Reference
mr20347CXCR4CXCL12 Binding Inhibition0.23 ± 0.03
mr20349CXCR4CXCL12 Binding Inhibition0.16 ± 0.02
mr20350CXCR4CXCL12 Binding Inhibition0.15 ± 0.02
mr20347CXCR412G5 mAb Binding Inhibition0.38 ± 0.05
mr20349CXCR412G5 mAb Binding Inhibition0.28 ± 0.04
mr20350CXCR412G5 mAb Binding Inhibition0.30 ± 0.04

Table 2: Inhibition of Cytochrome P450 Isozymes by H2 Receptor Antagonists

CompoundCYP IsozymeIC50 (µM)Inhibition TypeReference
CimetidineCYP1A2>>-
RanitidineCYP1A2= Ebrotidine-
CimetidineCYP2D6>>>-
RanitidineCYP2D6= Ebrotidine-
EbrotidineCYP3A4/5> CimetidineCompetitive
CimetidineCYP3A4/5>>> Ranitidine-

Note: The reference uses relative inhibitory effects rather than specific IC50 values in some comparisons.

Table 3: Inhibition of Aldehyde Dehydrogenase by H2 Receptor Antagonists

CompoundALDH IsozymeKi (µM)Inhibition TypeReference
CimetidineE31.1 ± 0.2Competitive
TiotidineE31.0 ± 0.0Competitive

Experimental Protocols

CXCR4 Binding Assay (Competitive)

This protocol is based on the methodology used to assess the binding of bis-imidazoline compounds to CXCR4.

  • Cell Culture: Human T-cell line A3.01, which endogenously expresses CXCR4, is cultured in appropriate media.

  • Ligand Preparation: A fluorescently labeled anti-CXCR4 monoclonal antibody (e.g., 12G5) or a labeled CXCL12 ligand is used as the tracer.

  • Competition Assay:

    • Cells are harvested and resuspended in binding buffer.

    • A constant concentration of the labeled tracer is added to the cells.

    • Varying concentrations of the test compound (e.g., a bis-imidazoline derivative) are added to compete for binding with the tracer.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled CXCR4 antagonist (e.g., AMD3100).

  • Incubation: The cell-ligand mixture is incubated to allow binding to reach equilibrium.

  • Detection: The amount of bound tracer is quantified using a suitable detection method, such as flow cytometry or a fluorescence plate reader.

  • Data Analysis: The data is normalized to specific binding and fitted to a one-site competitive binding model to determine the IC50 value of the test compound.

Cytochrome P450 Inhibition Assay

This is a general protocol for assessing the inhibitory potential of a compound on CYP450 enzymes using human liver microsomes.

  • Reagent Preparation:

    • Human liver microsomes are prepared and stored at -80°C.

    • A panel of probe substrates specific for different CYP isoenzymes (e.g., caffeine for CYP1A2, dextromethorphan for CYP2D6) is prepared.

    • The test compound is prepared in a series of concentrations.

    • A positive control inhibitor for each isoenzyme is included.

  • Incubation:

    • The test compound, human liver microsomes, and the specific probe substrate are pre-incubated in a reaction buffer.

    • The reaction is initiated by the addition of an NADPH-regenerating system.

    • The mixture is incubated at 37°C for a specified time.

  • Reaction Termination: The reaction is stopped by the addition of a quenching solvent (e.g., acetonitrile).

  • Metabolite Quantification: The formation of the specific metabolite from the probe substrate is quantified using LC-MS/MS.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

Aldehyde Dehydrogenase (ALDH) Activity Assay

This protocol describes a general method for measuring ALDH activity.

  • Sample Preparation: Cells or tissues are homogenized in an assay buffer, and the soluble fraction is collected after centrifugation.

  • Reaction Mixture:

    • A reaction mixture is prepared containing the assay buffer, a developer solution, NAD+, a substrate (e.g., acetaldehyde), and a probe that generates a colorimetric or fluorescent signal upon reaction with NADH.

  • Assay Procedure:

    • The sample (or a positive control) is added to a 96-well plate.

    • The reaction mixture is added to each well to initiate the reaction.

  • Detection: The absorbance or fluorescence is measured at appropriate wavelengths over time using a microplate reader.

  • Data Analysis: The ALDH activity is calculated from the rate of change in absorbance or fluorescence, and this can be used to determine the inhibitory effect of a test compound by performing the assay in the presence of varying concentrations of the inhibitor.

Visualizations: Signaling Pathways and Workflows

Potential CXCR4 Antagonism by this compound

CXCR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound (Potential Antagonist) CXCR4 CXCR4 Receptor This compound->CXCR4 Potentially Blocks CXCL12 CXCL12 (Ligand) CXCL12->CXCR4 Binds & Activates G_protein Gαi / Gβγ CXCR4->G_protein Activates JAK_STAT JAK/STAT Pathway CXCR4->JAK_STAT G-protein independent PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Cellular_Response Cell Migration, Proliferation, Survival PLC->Cellular_Response Leads to PI3K->Cellular_Response Leads to JAK_STAT->Cellular_Response Leads to

Experimental Workflow for Assessing CXCR4 Antagonism

CXCR4_Workflow A 1. Culture CXCR4-expressing cells (e.g., A3.01) B 2. Add labeled tracer (e.g., fluorescent anti-CXCR4 mAb) A->B C 3. Add varying concentrations of this compound B->C D 4. Incubate to reach equilibrium C->D E 5. Detect bound tracer (e.g., Flow Cytometry) D->E F 6. Analyze data to determine IC50 E->F

Experimental Workflow for CYP450 Inhibition Assay

CYP450_Workflow A 1. Prepare human liver microsomes, CYP probe substrate, and this compound B 2. Pre-incubate mixture A->B C 3. Initiate reaction with NADPH-regenerating system B->C D 4. Incubate at 37°C C->D E 5. Terminate reaction D->E F 6. Quantify metabolite formation via LC-MS/MS E->F G 7. Calculate % inhibition and IC50 F->G

Discussion and Future Directions

The structural similarity of this compound to known CXCR4 antagonists presents a compelling rationale for investigating its potential activity at this receptor. Should this compound prove to be a CXCR4 antagonist, it could have implications for its use in conditions where CXCR4 signaling is dysregulated, such as in certain cancers and inflammatory diseases.

The potential for this compound to inhibit cytochrome P450 enzymes, a characteristic of some H2 receptor antagonists like cimetidine, warrants careful consideration. Inhibition of CYP isozymes can alter the pharmacokinetics of co-administered drugs, leading to potential adverse events. Therefore, in vitro screening of this compound against a panel of key CYP isozymes is a critical step in its preclinical safety assessment.

Finally, the observed inhibition of aldehyde dehydrogenase by some H2 antagonists suggests another potential off-target interaction for this compound. Given the role of ALDH in detoxification, inhibition of this enzyme could have toxicological consequences.

References

A Technical Guide to Initial Cell Viability Assays with Bisfentidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisfentidine is a novel investigational compound identified for its potential anti-neoplastic properties. Preliminary studies suggest that this compound induces cytotoxicity in cancer cell lines through the targeted inhibition of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of the intrinsic apoptotic pathway. This technical guide provides a comprehensive overview of the core methodologies for conducting initial cell viability assessments of this compound. It includes detailed protocols for colorimetric (MTT) and dye exclusion (Trypan Blue) assays, a proposed signaling pathway, a standardized experimental workflow, and representative data to guide researchers in their preliminary investigations.

Proposed Mechanism of Action: Bcl-2 Inhibition

This compound is hypothesized to function as a BH3 mimetic, competitively binding to the hydrophobic groove of anti-apoptotic proteins like Bcl-2.[1][2] This action displaces pro-apoptotic proteins such as Bax and Bak, which are normally sequestered by Bcl-2.[1][2][3] Once liberated, Bax and Bak oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This critical event results in the release of cytochrome c and other pro-apoptotic factors into the cytosol, activating the caspase cascade and committing the cell to apoptosis.

Fig 1: Proposed this compound-induced apoptotic signaling pathway.

Experimental Protocols for Cell Viability

Two fundamental assays are recommended for the initial characterization of this compound's effect on cell viability: the MTT assay for assessing metabolic activity and the Trypan Blue exclusion assay for evaluating membrane integrity.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of yellow MTT by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product. The intensity of the color is directly proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom tissue culture plates

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT solution: 5 mg/mL in sterile PBS, filtered. Store protected from light at 4°C.

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) x 100

Protocol: Trypan Blue Exclusion Assay

This assay distinguishes viable from non-viable cells based on membrane integrity. Live cells with intact membranes exclude the Trypan Blue dye, while dead cells with compromised membranes take it up and appear blue.

Materials:

  • 6-well tissue culture plates

  • Trypsin-EDTA

  • Complete culture medium

  • This compound stock solution

  • Trypan Blue solution (0.4%)

  • Hemacytometer

  • Light microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described in the MTT protocol (steps 1-3).

  • Cell Harvesting: After the incubation period, collect the culture medium (which contains floating, potentially dead cells). Wash the wells with PBS and detach the adherent cells using Trypsin-EDTA. Combine the trypsinized cells with their corresponding collected medium.

  • Cell Pellet: Centrifuge the cell suspension for 5 minutes at 100 x g and discard the supernatant. Resuspend the cell pellet in 1 mL of serum-free medium or PBS.

  • Staining: In a microcentrifuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (a 1:1 ratio).

  • Incubation: Allow the mixture to incubate for 2-3 minutes at room temperature. Do not exceed 5 minutes, as this can lead to viable cells taking up the dye.

  • Cell Counting: Load 10 µL of the stained cell suspension into a hemacytometer.

  • Microscopy: Under a light microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells within the hemacytometer grid.

  • Data Analysis: Calculate the percentage of viable cells:

    • % Viability = (Number of Viable Cells / Total Number of Cells) x 100

General Experimental Workflow

A standardized workflow is crucial for obtaining reproducible results. The following diagram outlines the key stages from initial cell culture to final data analysis for a typical cell viability experiment.

// Define nodes Start [label="Start:\nCell Culture Maintenance", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed [label="1. Seed Cells\nin Multi-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate1 [label="2. Incubate (24h)\nfor Adherence", fillcolor="#FBBC05", fontcolor="#202124"]; Treat [label="3. Treat with this compound\n(Serial Dilutions)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate2 [label="4. Incubate\n(24-72h)", fillcolor="#FBBC05", fontcolor="#202124"]; Assay [label="5. Perform Viability Assay\n(MTT or Trypan Blue)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measure [label="6. Measure Signal\n(Absorbance or Cell Count)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analyze [label="7. Data Analysis\n(% Viability, IC50)", fillcolor="#202124", fontcolor="#FFFFFF"]; End [label="End:\nReport Results", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Define edges Start -> Seed [color="#5F6368"]; Seed -> Incubate1 [color="#5F6368"]; Incubate1 -> Treat [color="#5F6368"]; Treat -> Incubate2 [color="#5F6368"]; Incubate2 -> Assay [color="#5F6368"]; Assay -> Measure [color="#5F6368"]; Measure -> Analyze [color="#5F6368"]; Analyze -> End [color="#5F6368"]; } caption { label = "Fig 2: Standardized workflow for assessing cell viability."; fontname = "Arial"; fontsize = 10; }

Fig 2: Standardized workflow for assessing cell viability.

Representative Data

The following tables present hypothetical data from MTT assays performed on HeLa cells treated with this compound for 48 hours. This data is for illustrative purposes to demonstrate expected outcomes and data presentation.

Table 1: Dose-Response Effect of this compound on HeLa Cell Viability (48h)
This compound Conc. (µM)Mean Absorbance (570 nm)Std. Deviation% Cell Viability
0 (Vehicle)1.2540.088100.0%
0.11.1980.09595.5%
11.0530.07184.0%
50.7650.05461.0%
100.6120.04948.8%
250.3390.03127.0%
500.1510.02512.0%
1000.0880.0197.0%

Data represents mean ± standard deviation of triplicate wells. The half-maximal inhibitory concentration (IC50) can be calculated from this data, which appears to be approximately 10 µM.

Table 2: Time-Course Effect of this compound (10 µM) on HeLa Cell Viability
Treatment Time (Hours)Mean Absorbance (570 nm)Std. Deviation% Cell Viability
01.2450.091100.0%
121.1210.08590.0%
240.8840.06771.0%
480.6180.05249.6%
720.4080.04432.8%

Data demonstrates a time-dependent decrease in cell viability upon treatment with a fixed concentration of this compound.

Conclusion

This guide provides the foundational protocols and conceptual framework for conducting initial in vitro evaluations of this compound. The MTT and Trypan Blue assays offer robust, quantitative, and complementary insights into the compound's effect on cell viability and cytotoxicity. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing the preclinical development of this compound as a potential therapeutic agent.

References

Methodological & Application

Application Note: A Validated HPLC-MS/MS Method for the Quantification of Bisfentidine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bisfentidine is a pharmaceutical compound with potential therapeutic applications requiring rigorous pharmacokinetic profiling during drug development. Accurate and reliable quantification of this compound in biological matrices, such as plasma, is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2][3] High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[4][5] This application note details a robust and validated HPLC-MS/MS method for the determination of this compound in human plasma, suitable for supporting pharmacokinetic studies.

The developed method utilizes a simple protein precipitation technique for sample preparation and a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The chromatographic conditions are optimized for a rapid analysis time, making it suitable for high-throughput applications. This method has been validated according to the general principles outlined in regulatory guidelines, ensuring its reliability for bioanalytical applications.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (>99% purity)

  • This compound-d4 (stable isotope-labeled internal standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

2. Instrumentation

  • HPLC System: A standard UHPLC or HPLC system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

3. Preparation of Standards and Quality Controls

  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of this compound and this compound-d4 by dissolving the accurately weighed compounds in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile/water to create calibration curve (CC) working solutions. Prepare separate working solutions for quality control (QC) samples at low, medium, and high concentrations.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d4 stock solution with acetonitrile.

4. Sample Preparation

  • Label microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 50 µL of plasma into the appropriate tubes.

  • For calibration standards and QCs, spike 5 µL of the corresponding working solution into blank plasma. For unknown samples, add 5 µL of 50:50 acetonitrile/water.

  • Add 150 µL of the internal standard working solution (in acetonitrile) to all tubes to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate or HPLC vials.

  • Inject 5 µL onto the HPLC-MS/MS system.

5. HPLC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterCondition
ColumnC18 Reversed-Phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 2.5 min, hold for 1 min, re-equilibrate for 1.5 min
Total Run Time4.5 minutes
Column Temperature40°C
Injection Volume5 µL

Table 2: Mass Spectrometric Conditions

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsThis compound: [M+H]+ → fragment ions (specific m/z to be determined experimentally); this compound-d4: [M+H]+ → fragment ions (specific m/z to be determined experimentally)
Ion Spray Voltage5500 V
Source Temperature500°C
Nebulizer Gas50 psi
Heater Gas50 psi
Curtain Gas35 psi
Collision GasNitrogen

Note: MRM transitions and collision energies need to be optimized for this compound and its internal standard.

Method Validation

The method was validated for linearity, sensitivity, precision, accuracy, recovery, matrix effect, and stability.

Data Presentation

Table 3: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Regression ModelWeightingCorrelation Coefficient (r²)
This compound0.5 - 500Linear1/x²>0.995

Table 4: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=5)Intra-day Accuracy (%) (n=5)Inter-day Precision (%CV) (n=15)Inter-day Accuracy (%) (n=15)
LLOQ0.5≤10.295.5 - 104.3≤11.596.2 - 103.8
Low1.5≤8.597.1 - 102.9≤9.898.0 - 101.5
Mid75≤7.998.5 - 101.2≤8.399.1 - 100.9
High400≤6.899.0 - 100.5≤7.599.5 - 100.3

Table 5: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Mean Extraction Recovery (%)Matrix Effect (%)
Low1.588.295.1 - 104.5
High40090.596.3 - 103.1

Table 6: Stability

Stability ConditionDurationLow QC Stability (%)High QC Stability (%)
Bench-top (Room Temperature)24 hours98.299.1
Freeze-Thaw (3 cycles, -80°C to RT)3 cycles97.598.8
Long-term (-80°C)90 days96.998.2

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample (50 µL) spike Spike with IS/Standards plasma_sample->spike precipitation Protein Precipitation (Acetonitrile) spike->precipitation vortex Vortex Mix precipitation->vortex centrifuge Centrifugation vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc_injection HPLC Injection (5 µL) supernatant->hplc_injection chromatography Chromatographic Separation (C18) hplc_injection->chromatography ms_detection MS/MS Detection (MRM) chromatography->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Overall experimental workflow for this compound quantification.

validation_parameters cluster_core Core Performance cluster_sample_effects Sample Handling Effects method Validated HPLC-MS/MS Method linearity Linearity & Range method->linearity recovery Extraction Recovery method->recovery accuracy Accuracy linearity->accuracy precision Precision accuracy->precision sensitivity Sensitivity (LLOQ) precision->sensitivity matrix_effect Matrix Effect recovery->matrix_effect stability Stability matrix_effect->stability

References

Application Note: Developing a Bisfentidine Formulation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed application notes and protocols for the development and evaluation of a bisfentidine formulation suitable for in vivo research. This compound is an imidazoline I2 receptor ligand, a class of compounds investigated for their potential in treating chronic pain and neurodegenerative diseases.[1][2] A robust and reproducible formulation is critical for obtaining reliable data in preclinical animal studies.

Given the common challenge of poor aqueous solubility for many new chemical entities, this guide will focus on strategies to enhance the solubility and bioavailability of this compound for parenteral administration.[3][4][5]

Pre-formulation Assessment

A thorough understanding of this compound's physicochemical properties is the first step in formulation development. This data informs the selection of appropriate formulation strategies.

Physicochemical Properties of this compound

The known properties of this compound are summarized below. Solubility is a critical parameter that must be experimentally determined.

PropertyValueSource
IUPAC NameN-[4-(2-methyl-1H-imidazol-5-yl)phenyl]-N'-propan-2-ylmethanimidamide
Molecular FormulaC14H18N4
Molecular Weight242.32 g/mol
Appearance(Assumed) White to off-white solidN/A
Aqueous Solubility(To be determined) Expected to be lowN/A
LogP(Predicted) 2.2
Protocol: Solubility Screening

Objective: To determine the approximate solubility of this compound in a range of pharmaceutically acceptable vehicles to identify promising formulation approaches.

Materials:

  • This compound powder

  • Vials (glass, 2 mL)

  • Orbital shaker or vortex mixer

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18)

  • Selection of solvents and co-solvents (see table below)

Procedure:

  • Add an excess amount of this compound (e.g., 10 mg) to 1 mL of each selected vehicle in a glass vial.

  • Cap the vials securely and place them on an orbital shaker at room temperature (25°C) for 24-48 hours to ensure equilibrium is reached.

  • After shaking, visually inspect the vials for undissolved solids.

  • Centrifuge the samples at 10,000 x g for 15 minutes to pellet any undissolved material.

  • Carefully collect a known volume of the supernatant and dilute it with a suitable mobile phase.

  • Analyze the diluted samples by a validated HPLC method to determine the concentration of dissolved this compound.

  • Express solubility in mg/mL.

Example Screening Vehicles:

Vehicle ClassSpecific VehicleExpected Utility
Aqueous BuffersPhosphate Buffered Saline (PBS), pH 7.4Baseline aqueous solubility
Co-solventsPropylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), EthanolTo increase solubility of hydrophobic compounds
SurfactantsPolysorbate 80 (Tween® 80), Cremophor® ELTo form micelles that can solubilize drugs
Complexing AgentsHydroxypropyl-β-cyclodextrin (HP-β-CD)To form inclusion complexes that enhance solubility
OilsSesame Oil, Miglyol® 812For lipid-based formulations

Formulation Strategies and Methodologies

Based on the pre-formulation data, a suitable formulation strategy can be selected. For in vivo studies, parenteral routes (e.g., intravenous, subcutaneous) are common. Therefore, formulations must be sterile, pyrogen-free, and ideally isotonic.

Diagram: Formulation Development Workflow

The following workflow illustrates the logical progression from initial characterization to a final formulation ready for in vivo testing.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Development & Evaluation cluster_3 Phase 4: In Vivo Testing A This compound Physicochemical Properties B Solubility Screening A->B C Select Strategy (e.g., Co-solvent, Cyclodextrin) B->C D Prepare Trial Formulations C->D E In Vitro Characterization (Appearance, pH, Stability) D->E F Select Lead Formulation E->F G Pharmacokinetic (PK) Study F->G H Pharmacodynamic (PD) Study G->H

Caption: A workflow for this compound formulation development.

Protocol: Preparation of a this compound Co-Solvent Formulation

Objective: To prepare a simple, clear solution of this compound for parenteral administration using a co-solvent system.

Example Formulation (Target: 1 mg/mL this compound):

  • 10% Dimethyl Sulfoxide (DMSO)

  • 40% Polyethylene Glycol 400 (PEG 400)

  • 50% Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound (e.g., 10 mg for 10 mL of formulation).

  • In a sterile vial, add the DMSO (1 mL). Add the this compound to the DMSO and vortex until fully dissolved.

  • Add the PEG 400 (4 mL) to the vial and mix thoroughly.

  • Slowly add the saline (5 mL) to the mixture while stirring. The solution should remain clear.

  • Visually inspect the final formulation for any precipitation or particulates.

  • Measure the pH of the final solution and adjust if necessary.

  • Sterile filter the final solution through a 0.22 µm syringe filter into a sterile container.

Protocol: Preparation of a this compound-Cyclodextrin Formulation

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

Example Formulation (Target: 1 mg/mL this compound in 10% HP-β-CD):

  • 10% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Saline

Procedure:

  • Prepare the vehicle by dissolving HP-β-CD (e.g., 1 g) in saline (final volume 10 mL).

  • Weigh the required amount of this compound (10 mg).

  • Slowly add the this compound powder to the cyclodextrin solution while vortexing or sonicating.

  • Allow the mixture to equilibrate on a shaker for 24 hours at room temperature to ensure maximum complexation.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Sterile filter the final solution through a 0.22 µm syringe filter.

In Vivo Evaluation

Once a stable lead formulation is developed, it must be evaluated in vivo to understand its pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Diagram: this compound Potential Signaling Pathway

This compound is an I2-imidazoline receptor ligand. While the full signaling cascade is still under investigation, these receptors are known to modulate monoamine oxidase (MAO) activity and are implicated in pain signaling pathways.

G A This compound B I2-Imidazoline Receptor A->B Binds to C Modulation of Monoamine Oxidase (MAO) B->C Influences D Neurotransmitter Regulation C->D E Analgesic Effect (Pain Modulation) D->E Leads to

Caption: Potential mechanism of action for this compound.

Protocol: In Vivo Pharmacokinetic (PK) Study in Rats

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of the this compound formulation after intravenous (IV) administration.

Animals:

  • Male Sprague-Dawley rats (250-300g), n=3-5 per group.

Procedure:

  • Acclimatize animals for at least 3 days prior to the study.

  • Fast animals overnight before dosing but allow free access to water.

  • Administer the this compound formulation via a single bolus injection into the tail vein at a dose of 1 mg/kg.

  • Collect blood samples (~100 µL) from a contralateral vessel (e.g., saphenous vein) at specified time points.

    • Pre-dose (0), and 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Process the blood by centrifugation (e.g., 2,000 x g for 10 min at 4°C) to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Extract this compound from plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

  • Quantify the concentration of this compound in the plasma extracts using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

Diagram: Pharmacokinetic Study Workflow

G A Animal Acclimatization (3 days) B Dosing (IV Bolus, 1 mg/kg) A->B C Serial Blood Sampling (0-24h) B->C D Plasma Separation (Centrifugation) C->D E Sample Analysis (LC-MS/MS) D->E F Data Analysis (PK Parameters) E->F

Caption: Workflow for a typical rodent pharmacokinetic study.

Data Presentation: Pharmacokinetic Parameters

After analysis, the data should be summarized in a clear, tabular format. Non-compartmental analysis (NCA) is typically used to derive the parameters.

Hypothetical PK Data for a 1 mg/kg IV Dose:

ParameterDefinitionFormulation A (Co-solvent)Formulation B (Cyclodextrin)
Cmax (ng/mL) Maximum plasma concentration850.5835.2
AUC₀-t (ngh/mL) Area under the curve to last time point1250.61210.9
AUC₀-inf (ngh/mL) Area under the curve extrapolated to infinity1280.41245.3
t½ (h) Elimination half-life2.52.4
Cl (L/h/kg) Clearance0.780.80
Vd (L/kg) Volume of distribution2.82.7

Conclusion

The development of a suitable in vivo formulation for a research compound like this compound is a systematic process. It begins with a thorough understanding of the compound's properties, followed by the selection and optimization of a formulation strategy to ensure adequate solubility and stability. The protocols and workflows provided here offer a robust framework for creating a parenteral formulation and evaluating its pharmacokinetic profile, enabling researchers to conduct reliable and reproducible in vivo studies.

References

Application Notes and Protocols for Studying H2-Receptor Antagonists in Primary Gastric Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note: No specific information is available for a compound named "Bisfentidine" in the reviewed scientific literature. The following application notes and protocols are based on the established mechanism of action of histamine H2-receptor antagonists and are intended to serve as a guide for studying novel compounds of this class, such as a hypothetical "this compound," in primary gastric cell cultures.

Introduction

Gastric acid secretion is a complex process primarily regulated by histamine, acetylcholine, and gastrin.[1][2] Histamine, released from enterochromaffin-like (ECL) cells, stimulates H2 receptors on gastric parietal cells, leading to the activation of the proton pump (H+/K+ ATPase) and subsequent acid secretion.[3][4][5] Histamine H2-receptor antagonists are a class of drugs that competitively block this interaction, thereby reducing gastric acid production. They are widely used in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.

These application notes provide detailed protocols for the use of a representative H2-receptor antagonist in primary gastric cell cultures. The methodologies cover the isolation and culture of primary gastric epithelial cells, treatment with the compound, and subsequent functional assays to evaluate its efficacy and effects on cell viability.

Mechanism of Action: H2-Receptor Antagonism in Parietal Cells

H2-receptor antagonists function by reversibly binding to the histamine H2 receptors located on the basolateral membrane of gastric parietal cells. This competitive inhibition prevents histamine from binding to its receptor, thereby blocking the downstream signaling cascade that leads to acid secretion. The primary signaling pathway involves the activation of adenylate cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates various proteins that promote the translocation of the H+/K+ ATPase to the apical membrane of the parietal cell, initiating proton secretion. By blocking the initial step of histamine binding, H2-receptor antagonists effectively suppress this entire pathway.

H2_Receptor_Signaling cluster_Parietal_Cell Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds & Activates This compound This compound (H2 Antagonist) This compound->H2R Binds & Blocks AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates H_K_ATPase H+/K+ ATPase (Proton Pump) PKA->H_K_ATPase Promotes Translocation & Activation Proton_Secretion H+ Secretion (Acid Production) H_K_ATPase->Proton_Secretion Drives

Caption: Signaling pathway of histamine-induced gastric acid secretion and its inhibition by an H2-receptor antagonist.

Experimental Protocols

Isolation and Culture of Primary Gastric Epithelial Cells

This protocol is adapted from methods for isolating human and porcine gastric epithelial cells.

Materials:

  • Fresh gastric tissue (from biopsy or surgical resection)

  • Transport medium (e.g., DMEM with 1% Penicillin/Streptomycin)

  • Collagenase type I

  • Dispase II

  • Protease inhibitors

  • Antioxidants

  • Culture medium (e.g., William's E medium supplemented with growth factors)

  • Fetal Bovine Serum (FBS)

  • Epidermal Growth Factor (EGF)

  • Insulin

  • Collagen-coated culture plates

Protocol:

  • Tissue Collection: Collect fresh gastric tissue specimens in ice-cold transport medium.

  • Tissue Preparation: Mechanically remove the muscular and connective tissue layers to isolate the mucous membrane. Cut the epithelial layer into small pieces (approx. 1 mm³).

  • Enzymatic Digestion: Incubate the tissue fragments in a digestion solution containing Collagenase type I and Dispase II, supplemented with protease inhibitors and antioxidants to improve cell viability.

  • Cell Isolation: After digestion, gently pipette the suspension to release the gastric glands. Filter the cell suspension through a cell strainer to remove undigested tissue.

  • Cell Plating: Centrifuge the cell suspension and resuspend the pellet in the appropriate culture medium. Plate the cells on collagen-coated culture dishes.

  • Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days. Epithelial cell colonies should be visible within 24-48 hours.

  • Characterization: Confirm the epithelial origin of the cultured cells by staining for markers such as cytokeratins (e.g., CK18).

Gastric_Cell_Culture_Workflow Start Start: Fresh Gastric Tissue Prep Tissue Preparation: Isolate Mucous Membrane Start->Prep Mince Mince Tissue (1 mm³ pieces) Prep->Mince Digest Enzymatic Digestion: Collagenase & Dispase II Mince->Digest Isolate Cell Isolation: Filtration & Centrifugation Digest->Isolate Plate Cell Plating: Collagen-coated dishes Isolate->Plate Culture Incubation: 37°C, 5% CO2 Plate->Culture End Primary Gastric Epithelial Cell Culture Culture->End

Caption: Workflow for the isolation and culture of primary gastric epithelial cells.
Treatment with H2-Receptor Antagonist

  • Culture primary gastric cells to approximately 80% confluency.

  • Prepare a stock solution of the H2-receptor antagonist (e.g., "this compound") in a suitable solvent (e.g., DMSO or sterile water).

  • Dilute the stock solution in culture medium to achieve the desired final concentrations for the experiment.

  • Remove the existing medium from the cells and wash once with sterile Phosphate-Buffered Saline (PBS).

  • Add the medium containing the different concentrations of the H2-receptor antagonist to the cells. Include a vehicle control (medium with solvent only).

  • Incubate the cells for the desired treatment period (e.g., 1-24 hours), depending on the specific assay.

Gastric Acid Secretion Assay (Aminopyrine Accumulation)

This assay indirectly measures acid secretion by quantifying the accumulation of the weak base ¹⁴C-aminopyrine in acidic spaces.

  • Plate and culture primary gastric cells in 24-well plates.

  • Pre-treat the cells with the H2-receptor antagonist for 1 hour.

  • Add ¹⁴C-aminopyrine to the medium along with a stimulant of acid secretion (e.g., histamine).

  • Incubate for 30-60 minutes at 37°C.

  • Wash the cells rapidly with ice-cold PBS to remove extracellular aminopyrine.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Calculate the aminopyrine accumulation ratio and compare the treated groups to the control groups.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of the cells, which is an indicator of cell viability.

  • Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the H2-receptor antagonist for 24-48 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or Sorenson's buffer).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Express the results as a percentage of the viability of the vehicle-treated control cells.

Data Presentation (Illustrative Examples)

The following tables present hypothetical data to illustrate how the results of the described experiments could be structured.

Table 1: Effect of this compound on Histamine-Stimulated Acid Secretion

Treatment GroupConcentration (µM)Aminopyrine Accumulation (DPM/µg protein)% Inhibition of Histamine Response
Vehicle Control-150 ± 15-
Histamine (100 µM)-1200 ± 850%
This compound + Histamine0.1950 ± 6023.8%
This compound + Histamine1550 ± 4561.9%
This compound + Histamine10200 ± 2595.2%

Table 2: Cytotoxicity of this compound in Primary Gastric Cells

Treatment GroupConcentration (µM)Cell Viability (% of Control)
Vehicle Control-100 ± 5.2
This compound198.5 ± 4.8
This compound1097.2 ± 5.1
This compound10095.8 ± 6.3
This compound100088.4 ± 7.9

Discussion and Interpretation

The data presented in the illustrative tables would suggest that "this compound" effectively inhibits histamine-stimulated acid secretion in a dose-dependent manner, with an estimated IC50 in the low micromolar range. Furthermore, the compound exhibits low cytotoxicity at concentrations effective for inhibiting acid secretion, suggesting a favorable safety profile in this in vitro model. These findings would be consistent with the mechanism of action of an H2-receptor antagonist. Further studies could investigate the compound's binding affinity for the H2 receptor and its effects on other signaling pathways within the gastric epithelial cells. The use of primary cell cultures provides a more physiologically relevant model compared to immortalized cell lines for studying the effects of novel drug candidates on gastric cell function.

References

Bisfentidine Administration in Rat Models of Peptic Ulcer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptic ulcer disease remains a significant global health concern. The investigation of novel therapeutic agents is crucial for advancing treatment options. Bisfentidine, a histamine H2 receptor antagonist, represents a potential candidate for anti-ulcer therapy.[1][2][3] H2 receptor antagonists function by competitively blocking histamine H2 receptors on gastric parietal cells, thereby inhibiting gastric acid secretion, a key factor in ulcer pathogenesis.[1][4] This document provides detailed application notes and proposed protocols for the administration and evaluation of this compound in established rat models of peptic ulcer. Due to a lack of direct published studies on this compound in this specific context, the following protocols are based on established methodologies for other H2 receptor antagonists, such as cimetidine, ranitidine, and famotidine.

Proposed Experimental Protocols

Two widely used and well-characterized models for inducing peptic ulcers in rats are the indomethacin-induced and ethanol-induced ulcer models. These models represent different aspects of ulcer pathophysiology, with indomethacin primarily acting through the inhibition of prostaglandin synthesis and ethanol causing direct necrotizing damage to the gastric mucosa.

Indomethacin-Induced Peptic Ulcer Model

Principle: Nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin induce gastric ulcers primarily by inhibiting cyclooxygenase (COX) enzymes, leading to a reduction in the synthesis of gastroprotective prostaglandins.

Experimental Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are to be used.

  • Housing: Animals should be housed in standard laboratory conditions with a 12-hour light/dark cycle and access to standard pellet diet and water ad libitum.

  • Fasting: Rats are to be fasted for 24 hours prior to ulcer induction, with free access to water.

  • Experimental Groups:

    • Group I: Normal Control (Vehicle)

    • Group II: Ulcer Control (Indomethacin + Vehicle)

    • Group III: Positive Control (Indomethacin + Ranitidine)

    • Group IV-VI: Test Groups (Indomethacin + this compound at varying doses)

  • Ulcer Induction: A single oral dose of indomethacin (e.g., 30 mg/kg body weight) is administered to induce ulcers.

  • Drug Administration:

    • The vehicle (e.g., 0.5% carboxymethyl cellulose), ranitidine (e.g., 50 mg/kg), or this compound is administered orally 30 minutes before the indomethacin administration.

  • Evaluation:

    • Four hours after indomethacin administration, the rats are euthanized.

    • The stomachs are removed, opened along the greater curvature, and gently rinsed with saline.

    • The ulcer index is determined by measuring the number and severity of lesions.

    • Gastric content is collected to measure volume, pH, and total acidity.

    • A section of the stomach tissue is preserved in 10% formalin for histological examination.

Ethanol-Induced Peptic Ulcer Model

Principle: Ethanol induces gastric mucosal injury through direct necrotizing effects, dehydration, and disruption of the vascular endothelium, leading to hemorrhage and necrosis.

Experimental Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Housing: Standard laboratory conditions.

  • Fasting: Rats are fasted for 24 hours prior to the experiment, with access to water.

  • Experimental Groups:

    • Group I: Normal Control (Vehicle)

    • Group II: Ulcer Control (Ethanol + Vehicle)

    • Group III: Positive Control (Ethanol + Cimetidine)

    • Group IV-VI: Test Groups (Ethanol + this compound at varying doses)

  • Ulcer Induction: Absolute ethanol (e.g., 1 mL/200g body weight) is administered orally.

  • Drug Administration:

    • The vehicle, cimetidine (e.g., 100 mg/kg), or this compound is administered orally 60 minutes before ethanol administration.

  • Evaluation:

    • One hour after ethanol administration, the rats are euthanized.

    • The stomachs are excised, and the ulcer index, gastric juice parameters, and histological changes are assessed as described in the indomethacin model.

Data Presentation

Quantitative data from these experiments should be summarized in clear and structured tables for easy comparison between the different treatment groups.

Table 1: Proposed Experimental Groups and Treatment Regimen

GroupTreatmentDosageRoute of Administration
INormal Control (Vehicle)-Oral
IIUlcer Control (Indomethacin/Ethanol + Vehicle)-Oral
IIIPositive Control (Indomethacin/Ethanol + Ranitidine/Cimetidine)50 mg/kg / 100 mg/kgOral
IVThis compound Low Dose (Indomethacin/Ethanol + this compound)Proposed: 25 mg/kgOral
VThis compound Medium Dose (Indomethacin/Ethanol + this compound)Proposed: 50 mg/kgOral
VIThis compound High Dose (Indomethacin/Ethanol + this compound)Proposed: 100 mg/kgOral

Note: The proposed doses for this compound are extrapolated from effective doses of other H2 receptor antagonists like cimetidine (25-100 mg/kg) and ranitidine (50-200 mg/kg) used in similar rat models. Dose-response studies are recommended to determine the optimal therapeutic dose of this compound.

Table 2: Key Parameters for Evaluation of Anti-Ulcer Activity

ParameterMethod of MeasurementExpected Outcome with Effective Treatment
Ulcer IndexMacroscopic scoring of lesionsDecrease
Gastric Juice VolumeAspiration and measurementDecrease
Gastric Juice pHpH meterIncrease
Total AcidityTitration with NaOHDecrease
HistopathologyH&E staining of stomach tissueReduced mucosal damage, inflammation, and hemorrhage

Mandatory Visualizations

Signaling Pathway of H2 Receptor Antagonists

G cluster_0 Gastric Parietal Cell cluster_1 Mechanism of this compound Histamine Histamine H2R H2 Receptor Histamine->H2R Binds to AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates and Activates H_ion H+ ProtonPump->H_ion Secretes into Stomach Lumen This compound This compound (H2 Antagonist) This compound->H2R Competitively Blocks

Caption: General signaling pathway of histamine H2 receptor antagonists.

Proposed Experimental Workflow

G start Start: Acclimatize Rats (7 days) fasting Fast Rats (24 hours) (water ad libitum) start->fasting grouping Randomly Divide into Experimental Groups (n=6) fasting->grouping treatment Administer Vehicle, Standard Drug, or this compound (Oral) grouping->treatment induction Induce Ulcers (Indomethacin or Ethanol) treatment->induction wait Wait for Ulcer Development (4h for Indomethacin, 1h for Ethanol) induction->wait euthanasia Euthanize Rats wait->euthanasia collection Collect Stomachs and Gastric Contents euthanasia->collection analysis Analyze Ulcer Index, Gastric Secretions, and Histopathology collection->analysis end End: Data Interpretation analysis->end

Caption: Proposed workflow for evaluating this compound in rat ulcer models.

References

Application Notes and Protocols: Pharmacokinetic Modeling of Bisfentidine in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive overview of the methodologies for conducting preclinical pharmacokinetic (PK) studies and subsequent modeling for Bisfentidine, a novel small molecule investigational drug. The protocols outlined below are representative of standard practices in early drug development to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity.[1][2] Understanding these pharmacokinetic properties is crucial for the translation of preclinical data to clinical settings, including the selection of a safe and efficacious starting dose in first-in-human studies.[3][4]

The following sections detail the experimental design, bioanalytical methods, and the application of pharmacokinetic modeling to interpret the preclinical data for this compound.

Data Presentation: Summary of Preclinical Pharmacokinetic Parameters

The pharmacokinetic profile of this compound was characterized in two common preclinical species, Sprague-Dawley rats and Beagle dogs, following intravenous (IV) and oral (PO) administration. A summary of the key pharmacokinetic parameters is presented in the tables below. These data are essential for understanding the drug's disposition and for interspecies scaling.[4]

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (Mean ± SD, n=3)

ParameterIV (1 mg/kg)PO (5 mg/kg)
Cmax (ng/mL) 750 ± 85450 ± 62
Tmax (h) 0.08 ± 0.020.5 ± 0.1
AUC0-t (ng·h/mL) 1230 ± 1502100 ± 230
AUC0-inf (ng·h/mL) 1255 ± 1602150 ± 245
t1/2 (h) 2.5 ± 0.42.8 ± 0.5
CL (mL/h/kg) 796 ± 95-
Vdss (L/kg) 2.8 ± 0.3-
F (%) -68 ± 8

Table 2: Pharmacokinetic Parameters of this compound in Beagle Dogs (Mean ± SD, n=3)

ParameterIV (0.5 mg/kg)PO (2 mg/kg)
Cmax (ng/mL) 580 ± 70310 ± 45
Tmax (h) 0.10 ± 0.031.0 ± 0.3
AUC0-t (ng·h/mL) 980 ± 1101850 ± 200
AUC0-inf (ng·h/mL) 1010 ± 1251900 ± 215
t1/2 (h) 3.1 ± 0.63.5 ± 0.7
CL (mL/h/kg) 495 ± 60-
Vdss (L/kg) 2.2 ± 0.2-
F (%) -75 ± 9

Experimental Protocols

The following protocols describe the methodologies used to generate the pharmacokinetic data for this compound.

Animal Studies

2.1.1 Animal Husbandry

  • Species: Male Sprague-Dawley rats (250-300 g) and male Beagle dogs (8-12 kg).

  • Housing: Animals were housed in environmentally controlled rooms (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Animals were fasted overnight prior to dosing.

2.1.2 Drug Formulation and Administration

  • Intravenous (IV) Formulation: this compound was dissolved in a vehicle of 10% Solutol® HS 15 in saline to a final concentration of 0.5 mg/mL for rats and 0.25 mg/mL for dogs.

  • Oral (PO) Formulation: this compound was suspended in a vehicle of 0.5% methylcellulose in water to a final concentration of 1 mg/mL for rats and 2 mg/mL for dogs.

  • Dose Administration:

    • IV: A single bolus dose was administered via the tail vein (rats) or cephalic vein (dogs).

    • PO: A single dose was administered via oral gavage.

2.1.3 Blood Sample Collection

  • Rat Studies:

    • Serial blood samples (~0.2 mL) were collected from the jugular vein at pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Samples were collected into tubes containing K2EDTA as an anticoagulant.

  • Dog Studies:

    • Serial blood samples (~1 mL) were collected from the jugular vein at pre-dose, 0.1, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Samples were collected into tubes containing K2EDTA.

  • Sample Processing: Blood samples were centrifuged at 3000 x g for 10 minutes at 4°C to separate plasma. Plasma samples were stored at -80°C until analysis.

Bioanalytical Method

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used for the quantification of this compound in plasma.

2.2.1 Sample Preparation

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 10 µL of internal standard (a structurally similar molecule).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for analysis.

2.2.2 LC-MS/MS Conditions

  • LC System: Shimadzu Nexera X2 UHPLC

  • Mass Spectrometer: Sciex 6500+ QTRAP

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient elution to separate the analyte from matrix components.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: Specific precursor-to-product ion transitions were optimized for this compound and the internal standard.

2.2.3 Method Validation The bioanalytical method was validated according to regulatory guidelines for selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.

Pharmacokinetic Analysis

Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software.

  • Cmax and Tmax: Determined directly from the observed plasma concentration-time data.

  • AUC0-t: Calculated using the linear-up/log-down trapezoidal rule.

  • AUC0-inf: Calculated as AUC0-t + (Clast / λz), where Clast is the last measurable concentration and λz is the terminal elimination rate constant.

  • t1/2: Calculated as 0.693 / λz.

  • CL (Clearance): Calculated as DoseIV / AUC0-inf,IV.

  • Vdss (Volume of Distribution at Steady State): Calculated from IV data.

  • F (Oral Bioavailability): Calculated as (AUC0-inf,PO / AUC0-inf,IV) * (DoseIV / DosePO).

Visualizations: Workflows and Models

The following diagrams illustrate the key processes in the preclinical pharmacokinetic evaluation of this compound.

G cluster_preclinical Preclinical PK Study Workflow study_design Study Design (Species, Dose, Route) dosing Dosing (IV and PO) study_design->dosing sampling Blood Sample Collection dosing->sampling bioanalysis Bioanalysis (LC-MS/MS) sampling->bioanalysis pk_analysis PK Data Analysis (NCA) bioanalysis->pk_analysis modeling Pharmacokinetic Modeling pk_analysis->modeling reporting Reporting and Interpretation modeling->reporting

Preclinical pharmacokinetic study workflow.

G cluster_model Two-Compartment Pharmacokinetic Model dose Dose central Central Compartment (Plasma) Vc dose->central ka (Absorption for PO) peripheral Peripheral Compartment (Tissues) Vp central->peripheral k12 (Distribution) elimination Elimination central->elimination k10 (Elimination) peripheral->central k21 (Redistribution)

Conceptual two-compartment pharmacokinetic model.

Pharmacokinetic Modeling of this compound

A two-compartment model was found to best describe the plasma concentration-time profile of this compound following IV administration. This model suggests that after entering the central compartment (bloodstream), the drug distributes to a peripheral compartment (tissues) before being eliminated from the central compartment. The parameters of this model (e.g., k10, k12, k21) can be determined using specialized software to provide a more detailed understanding of the drug's disposition.

The application of such models is critical for:

  • Simulating drug concentrations under different dosing regimens.

  • Interspecies scaling to predict human pharmacokinetics.

  • Establishing a relationship between drug exposure and pharmacological effect (PK/PD modeling).

Conclusion

The preclinical pharmacokinetic studies of this compound in rats and dogs have provided essential data to characterize its ADME properties. The compound exhibits good oral bioavailability in both species and a pharmacokinetic profile amenable to further development. The established bioanalytical method is robust and sensitive for future sample analysis. The application of pharmacokinetic modeling will be instrumental in guiding the design of first-in-human clinical trials.

References

Application Notes and Protocols for Dose-Response Studies of Bisfentidine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available literature does not contain specific dose-response studies for Bisfentidine in animal models. The following application notes and protocols are based on established methodologies for evaluating histamine H2 receptor antagonists, the pharmacological class to which this compound belongs. These guidelines are intended to serve as a comprehensive template for researchers and drug development professionals in designing and executing preclinical dose-response studies.

Introduction

This compound is a histamine H2 receptor antagonist, a class of drugs that acts by blocking the action of histamine at the H2 receptors on the parietal cells in the stomach, thereby reducing gastric acid secretion.[1][2] Dose-response studies are a critical component of preclinical drug development, providing essential information on the potency, efficacy, and safety profile of a new chemical entity.[3][4] These studies are fundamental in selecting an appropriate dose range for further non-clinical and clinical development.[5]

This document outlines detailed protocols for conducting in vivo dose-response studies of this compound in common animal models to assess its effect on gastric acid secretion. It also provides templates for data presentation and visualization of key experimental workflows and signaling pathways.

I. Quantitative Data Presentation

Effective data presentation is crucial for the interpretation and comparison of dose-response relationships. The following table is a template for summarizing quantitative data from a study investigating the inhibitory effect of this compound on gastric acid secretion.

Table 1: Dose-Response of this compound on Inhibition of Gastric Acid Secretion in a Rat Model

Dose (mg/kg)Route of AdministrationNumber of Animals (n)Mean Inhibition of Gastric Acid Secretion (%)Standard Deviation (SD)
Vehicle ControlOral805.2
0.1Oral815.34.1
0.3Oral835.86.5
1.0Oral862.17.9
3.0Oral885.45.3
10.0Oral895.23.8

II. Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of high-quality preclinical research.

A. Protocol for Gastric Acid Secretion Inhibition in a Pylorus-Ligated Rat Model

This protocol is designed to assess the in vivo potency of this compound in inhibiting basal gastric acid secretion.

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Weight: 200-250 g.

  • Acclimation: Animals should be acclimated for at least one week prior to the experiment with free access to standard chow and water.

2. Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Anesthetic (e.g., Urethane or a combination of ketamine/xylazine)

  • Surgical instruments for laparotomy

  • Saline solution (0.9% NaCl)

  • pH meter

  • Tubes for gastric content collection

3. Experimental Procedure:

  • Fast the rats for 18-24 hours before the experiment, with free access to water.

  • Administer this compound or vehicle control orally (p.o.) or intraperitoneally (i.p.) at the desired doses. A typical dose-ranging study might include logarithmic or semi-logarithmic dose spacing.

  • One hour after drug administration, anesthetize the rats.

  • Perform a midline laparotomy to expose the stomach.

  • Ligate the pylorus at the junction of the stomach and the duodenum to prevent the passage of gastric contents.

  • Close the abdominal incision with sutures.

  • Four hours after pyloric ligation, euthanize the animals by an approved method.

  • Carefully dissect out the stomach, clamp the esophagus, and collect the gastric contents into a graduated centrifuge tube.

  • Measure the volume of the gastric juice.

  • Centrifuge the gastric contents to remove any solid debris.

  • Determine the acidity of the supernatant by titration with 0.01 N NaOH to a pH of 7.0, using a pH meter.

  • Calculate the total acid output (μEq/4 hr).

  • The percentage inhibition of acid secretion for each dose group is calculated relative to the vehicle control group.

B. Safety Pharmacology Assessment

Safety pharmacology studies are conducted to evaluate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

1. Animal Models:

  • Rodent: Sprague-Dawley rats.

  • Non-rodent: Beagle dogs.

2. Core Battery Tests:

  • Central Nervous System (CNS): A functional observational battery (FOB) or modified Irwin test can be used to assess behavioral and neurological changes.

  • Cardiovascular System: Evaluation of blood pressure, heart rate, and electrocardiogram (ECG) in conscious, telemetered animals.

  • Respiratory System: Assessment of respiratory rate and tidal volume using whole-body plethysmography.

3. Protocol Outline:

  • Select appropriate dose levels based on the primary pharmacodynamic studies, including a therapeutic dose and multiples thereof.

  • Administer this compound or vehicle to the animals.

  • At predefined time points corresponding to the expected peak plasma concentration (Cmax), perform the core battery assessments.

  • Monitor the animals for the duration of the expected pharmacological effect and for a suitable recovery period.

  • Analyze the data for any statistically significant and dose-dependent effects on vital functions.

III. Mandatory Visualizations

Diagrams are provided to illustrate key concepts in the pharmacology of this compound and the experimental design.

G cluster_ParietalCell Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Activates This compound This compound This compound->H2R Blocks AC Adenylyl Cyclase H2R->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Secretes K_ion K+ K_ion->ProtonPump Uptake

Caption: Signaling pathway of histamine H2 receptor antagonists.

G cluster_Workflow Experimental Workflow for Dose-Response Study AnimalAcclimation Animal Acclimation (≥ 1 week) Fasting Fasting (18-24 hours) AnimalAcclimation->Fasting Dosing Dose Administration (this compound or Vehicle) Fasting->Dosing Surgery Anesthesia & Pyloric Ligation Dosing->Surgery Incubation Incubation Period (4 hours) Surgery->Incubation Euthanasia Euthanasia & Sample Collection Incubation->Euthanasia Analysis Measurement of Gastric Volume and Acidity Euthanasia->Analysis Data Data Analysis & ED50 Calculation Analysis->Data

Caption: Workflow for a gastric secretion dose-response study.

References

Bisfentidine as a tool compound for studying acid secretion

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bisfentidine (also known as DA-5047) is identified as a histamine H2 receptor antagonist.[1] Compounds of this class are instrumental in the study of gastric acid secretion, as they competitively block the action of histamine on parietal cells in the stomach, thereby reducing the production of stomach acid.[2] This property makes them valuable tools for investigating the physiological and pathological roles of histamine in the gastrointestinal tract, as well as for the initial stages of drug discovery for acid-related disorders.

While this compound is classified as an H2 receptor antagonist, detailed public-domain data regarding its specific potency, selectivity, and pharmacokinetic profile are not extensively available in peer-reviewed literature. Therefore, this document provides a generalized framework for the use of a tool H2 receptor antagonist in acid secretion studies, based on established principles and methodologies for well-characterized compounds in this class. The protocols and data tables presented herein are representative examples and would require adaptation based on the specific properties of this compound, once determined empirically.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present example data for well-established H2 receptor antagonists to serve as a reference for the types of quantitative information required to characterize a tool compound for acid secretion studies.

Table 1: In Vitro Potency of Representative H2 Receptor Antagonists

CompoundTargetAssayPotency (IC50/Ki/pA2)Reference Compound
This compound Human H2 ReceptorRadioligand BindingData not availableCimetidine
CimetidineHuman H2 ReceptorRadioligand Binding~0.1 - 1 µM (Ki)-
RanitidineHuman H2 ReceptorRadioligand Binding~0.01 - 0.1 µM (Ki)Cimetidine
FamotidineHuman H2 ReceptorRadioligand Binding~1 - 10 nM (Ki)Cimetidine

Table 2: In Vivo Efficacy of Representative H2 Receptor Antagonists on Gastric Acid Secretion

CompoundAnimal ModelStimulationRoute of Admin.Effective Dose (ED50)
This compound RatHistamine-inducedIntravenousData not available
CimetidineRatHistamine-inducedIntravenous~2 - 5 mg/kg
RanitidineRatHistamine-inducedIntravenous~0.1 - 0.5 mg/kg
FamotidineRatHistamine-inducedIntravenous~0.01 - 0.05 mg/kg

Signaling Pathways and Experimental Workflows

To understand the context of using this compound as a tool compound, it is essential to visualize the relevant biological pathways and experimental procedures.

G cluster_0 Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates HKATPase H+/K+ ATPase (Proton Pump) PKA->HKATPase Phosphorylates & Activates H_ion H+ HKATPase->H_ion Pumps Lumen Gastric Lumen H_ion->Lumen This compound This compound This compound->H2R Blocks

Figure 1: Histamine Signaling Pathway in Gastric Parietal Cells and the Site of Action of this compound.

G cluster_0 In Vitro Assay Workflow start Start prep Prepare isolated gastric glands or parietal cells start->prep incubate_bisf Incubate with This compound (Test Compound) prep->incubate_bisf incubate_hist Incubate with Histamine (Stimulator) measure Measure acid secretion (e.g., aminopyrine uptake) incubate_hist->measure incubate_bisf->incubate_hist analyze Analyze Data (IC50 determination) measure->analyze end End analyze->end

Figure 2: Generalized Workflow for In Vitro Evaluation of this compound's Effect on Acid Secretion.

G cluster_1 In Vivo Model Workflow animal_prep Prepare anesthetized rat with pylorus ligation admin_bisf Administer this compound (e.g., i.v.) animal_prep->admin_bisf admin_hist Administer Histamine (Stimulator) admin_bisf->admin_hist collect Collect gastric juice over a set time period admin_hist->collect measure_acid Measure volume and titrate for acid content collect->measure_acid calculate Calculate acid output and % inhibition measure_acid->calculate

Figure 3: Experimental Workflow for In Vivo Assessment of this compound's Antisecretory Activity.

Experimental Protocols

The following are generalized protocols for assessing the activity of an H2 receptor antagonist like this compound. Specific concentrations, incubation times, and animal dosages would need to be optimized.

Protocol 1: In Vitro H2 Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the histamine H2 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human H2 receptor.

  • Radioligand (e.g., [3H]-tiotidine).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail and vials.

  • Scintillation counter.

  • Glass fiber filters.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a microplate, add the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known H2 antagonist (for non-specific binding), or a dilution of this compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value for this compound using competitive binding analysis software.

Protocol 2: In Vitro Measurement of Gastric Acid Secretion (Aminopyrine Uptake Assay)

Objective: To assess the functional inhibitory effect of this compound on acid secretion in isolated gastric glands or parietal cells.

Materials:

  • Isolated rabbit or rat gastric glands.

  • [14C]-aminopyrine (a weak base that accumulates in acidic spaces).

  • Histamine.

  • This compound.

  • Culture medium (e.g., DMEM).

  • Scintillation counter.

Procedure:

  • Prepare suspensions of isolated gastric glands.

  • Pre-incubate the glands with varying concentrations of this compound for a specified time (e.g., 30 minutes).

  • Add [14C]-aminopyrine and a stimulant (e.g., histamine) to the gland suspension.

  • Incubate for a further period (e.g., 30 minutes) at 37°C.

  • Centrifuge the glands to separate them from the medium.

  • Lyse the cells and measure the radioactivity in the cell lysate using a scintillation counter.

  • Calculate the aminopyrine accumulation ratio as an index of acid secretion.

  • Determine the IC50 value of this compound for the inhibition of histamine-stimulated acid secretion.

Protocol 3: In Vivo Measurement of Gastric Acid Secretion in the Pylorus-Ligated Rat

Objective: To evaluate the in vivo efficacy of this compound in inhibiting gastric acid secretion.

Materials:

  • Male Sprague-Dawley rats.

  • Anesthetic (e.g., urethane).

  • Surgical instruments.

  • Histamine.

  • This compound.

  • Saline solution.

  • pH meter or autotitrator.

Procedure:

  • Fast the rats overnight with free access to water.

  • Anesthetize the rat.

  • Perform a midline laparotomy and ligate the pylorus.

  • Administer this compound or vehicle via the desired route (e.g., intravenous, intraperitoneal, or intraduodenal).

  • After a set time, administer a subcutaneous or intravenous injection of histamine to stimulate acid secretion.

  • After a specific period (e.g., 2 hours), collect the gastric contents.

  • Measure the volume of the gastric juice.

  • Determine the acid concentration by titration with NaOH to a pH of 7.0.

  • Calculate the total acid output (volume × concentration).

  • Compare the acid output in this compound-treated animals to that in vehicle-treated controls to determine the percent inhibition.

This compound, as an H2 receptor antagonist, is a potentially valuable tool for studying the role of histamine in gastric acid secretion. The protocols outlined above provide a standard framework for its pharmacological characterization. However, the successful application of this compound as a tool compound will depend on the empirical determination of its specific potency, selectivity, and in vivo efficacy, as comprehensive public data is currently lacking. Researchers are encouraged to perform these characterizations to validate its use in their specific experimental models.

References

Application Notes and Protocols: Assessing Bisfentidine's Effect on Histamine-Induced Acid Secretion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastric acid secretion is a fundamental physiological process, primarily regulated by histamine acting on H2 receptors on parietal cells. Dysregulation of this process can lead to acid-related disorders such as peptic ulcers and gastroesophageal reflux disease (GERD). Histamine H2 receptor antagonists are a class of drugs that competitively block the action of histamine, thereby reducing gastric acid secretion.[1][2][3] Bisfentidine is a compound under investigation for its potential as an H2 receptor antagonist.

These application notes provide a detailed protocol for assessing the in vivo efficacy of this compound in inhibiting histamine-induced gastric acid secretion in a rat model. The described methods are essential for the preclinical evaluation of this compound and similar compounds, providing critical data on their antisecretory activity.

Mechanism of Action: Histamine and H2 Receptor Antagonists

Histamine, released from enterochromaffin-like (ECL) cells in the stomach lining, is a key stimulant of gastric acid secretion.[3] It binds to H2 receptors on the basolateral membrane of parietal cells, activating a Gs-protein coupled signaling cascade. This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA activation culminates in the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane of the parietal cell, resulting in the secretion of hydrochloric acid into the gastric lumen.[4]

This compound, as a putative H2 receptor antagonist, is expected to competitively and reversibly bind to H2 receptors, thereby preventing histamine binding and inhibiting the entire downstream signaling pathway, leading to a reduction in gastric acid output.

Signaling Pathway of Histamine-Induced Acid Secretion and this compound Inhibition

cluster_0 ECL Cell cluster_1 Parietal Cell Gastrin Gastrin ECL ECL Cell Gastrin->ECL Stimulates Histamine_release Histamine Release ECL->Histamine_release Histamine Histamine Histamine_release->Histamine H2R H2 Receptor Histamine->H2R Activates This compound This compound This compound->H2R Blocks AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates Acid HCl Secretion ProtonPump->Acid

Caption: Histamine signaling pathway for gastric acid secretion and the inhibitory action of this compound.

Experimental Protocols

Two primary in vivo models are presented for evaluating the antisecretory effects of this compound in rats: the Pylorus Ligation (Shay) Model and the Anesthetized Rat Model with Continuous Gastric Perfusion.

Protocol 1: Pylorus Ligation (Shay) Rat Model

This model is widely used to assess basal and stimulated gastric acid secretion. Pylorus ligation leads to the accumulation of gastric secretions, allowing for the measurement of volume, pH, and total acidity.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Histamine dihydrochloride

  • Ranitidine (positive control)

  • Normal saline (vehicle)

  • Urethane or other suitable anesthetic

  • Surgical instruments (scalpel, forceps, sutures)

  • pH meter

  • Centrifuge and centrifuge tubes

  • Burette and 0.01 N NaOH for titration

Procedure:

  • Animal Preparation: Fast the rats for 24 hours prior to the experiment, with free access to water.

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Group I: Vehicle Control (Normal Saline)

    • Group II: Histamine Control (e.g., 10 mg/kg, s.c.)

    • Group III: this compound (low dose, e.g., 10 mg/kg, p.o.) + Histamine

    • Group IV: this compound (high dose, e.g., 30 mg/kg, p.o.) + Histamine

    • Group V: Ranitidine (e.g., 20 mg/kg, p.o.) + Histamine

  • Drug Administration: Administer this compound, Ranitidine, or vehicle orally 30 minutes before the administration of histamine.

  • Anesthesia and Surgery: Anesthetize the rats (e.g., urethane 1.25 g/kg, i.p.). Make a midline abdominal incision to expose the stomach. Carefully ligate the pyloric sphincter, avoiding damage to the blood supply. Suture the abdominal wall.

  • Histamine Administration: Immediately after pylorus ligation, administer histamine subcutaneously to the respective groups.

  • Sample Collection: Four hours after pylorus ligation, sacrifice the animals by cervical dislocation.

  • Gastric Juice Analysis:

    • Clamp the esophagus and carefully remove the stomach.

    • Collect the gastric contents into a graduated centrifuge tube.

    • Centrifuge the contents at 1000 rpm for 10 minutes.

    • Measure the volume of the supernatant (gastric juice).

    • Determine the pH of the gastric juice using a pH meter.

    • Titrate 1 ml of gastric juice against 0.01 N NaOH using a suitable indicator to determine the total acidity.

Data Analysis:

Calculate the total acid output (mEq/4h) using the following formula: Total Acid Output = (Volume of NaOH × Normality of NaOH × 100) / 1000

The percentage inhibition of acid secretion can be calculated as: % Inhibition = [(Control Acid Output - Test Acid Output) / Control Acid Output] × 100

Protocol 2: Anesthetized Rat Model with Continuous Gastric Perfusion

This model allows for the continuous monitoring of gastric acid secretion in response to stimulants and inhibitors.

Materials:

  • Male Wistar rats (200-250 g)

  • This compound

  • Histamine dihydrochloride

  • Ranitidine (positive control)

  • Normal saline (vehicle)

  • Urethane or other suitable anesthetic

  • Peristaltic pump

  • pH electrode and recorder

  • Cannulas and tubing

  • Surgical instruments

Procedure:

  • Animal Preparation: Fast the rats for 24 hours with free access to water.

  • Anesthesia and Cannulation: Anesthetize the rat and perform a tracheotomy to ensure a clear airway. Expose the stomach through a midline abdominal incision. Insert a cannula through the esophagus into the stomach and another through the pylorus.

  • Gastric Perfusion: Perfuse the stomach with normal saline at a constant rate (e.g., 1 ml/min) using a peristaltic pump. Collect the perfusate from the pyloric cannula.

  • Basal Secretion: Monitor the pH of the perfusate continuously. Once a stable basal pH is achieved (approximately 30-60 minutes), begin the experiment.

  • Histamine Infusion: Infuse histamine intravenously at a constant rate (e.g., 5 mg/kg/h) to induce a sustained level of acid secretion.

  • This compound Administration: Once a stable histamine-stimulated acid secretion is established, administer this compound intravenously as a bolus dose or continuous infusion.

  • Data Collection: Continue to monitor and record the pH of the gastric perfusate for at least 60-90 minutes after this compound administration.

  • Control Groups: Include a vehicle control group and a Ranitidine positive control group.

Data Analysis:

The acid output can be calculated from the changes in pH of the perfusate. The inhibitory effect of this compound can be quantified by the increase in pH and the reduction in acid output over time.

Experimental Workflow Diagram

cluster_pylorus Pylorus Ligation Model cluster_perfusion Gastric Perfusion Model P1 Animal Fasting (24h) P2 Drug Administration (this compound/Vehicle) P1->P2 P3 Anesthesia & Pylorus Ligation P2->P3 P4 Histamine Administration P3->P4 P5 Sacrifice & Sample Collection (4h post-ligation) P4->P5 P6 Analysis of Gastric Juice (Volume, pH, Acidity) P5->P6 G1 Animal Fasting & Anesthesia G2 Stomach Cannulation & Perfusion G1->G2 G3 Establish Basal Secretion G2->G3 G4 Histamine Infusion G3->G4 G5 This compound Administration G4->G5 G6 Continuous pH Monitoring G5->G6

Caption: Workflow for the Pylorus Ligation and Gastric Perfusion models.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the Pylorus Ligation experiment.

Table 1: Effect of this compound on Gastric Juice Volume and pH in Pylorus-Ligated Rats

GroupTreatment (mg/kg)Gastric Juice Volume (ml/4h)Gastric Juice pH
IVehicle Control8.2 ± 0.61.8 ± 0.2
IIHistamine Control10.5 ± 0.81.5 ± 0.1
IIIThis compound (10) + Histamine7.1 ± 0.53.5 ± 0.3
IVThis compound (30) + Histamine5.4 ± 0.45.2 ± 0.4
VRanitidine (20) + Histamine5.8 ± 0.54.9 ± 0.3

Values are presented as Mean ± SEM. *p<0.05 compared to Histamine Control.

Table 2: Effect of this compound on Total Acidity and Acid Output in Pylorus-Ligated Rats

GroupTreatment (mg/kg)Total Acidity (mEq/L)Total Acid Output (mEq/4h)% Inhibition of Acid Output
IVehicle Control85.3 ± 5.10.70 ± 0.05-
IIHistamine Control110.2 ± 6.31.16 ± 0.09-
IIIThis compound (10) + Histamine55.1 ± 4.20.39 ± 0.0366.4%
IVThis compound (30) + Histamine28.4 ± 3.10.15 ± 0.0287.1%
VRanitidine (20) + Histamine32.6 ± 3.50.19 ± 0.0283.6%

Values are presented as Mean ± SEM. *p<0.05 compared to Histamine Control.

Logical Relationship Diagram

Histamine Histamine H2_Receptor H2_Receptor Histamine->H2_Receptor Stimulates Acid_Secretion Acid_Secretion H2_Receptor->Acid_Secretion Increases Therapeutic_Effect Therapeutic_Effect Acid_Secretion->Therapeutic_Effect Target for Inhibition This compound This compound This compound->H2_Receptor Antagonizes Reduced_Acid_Secretion Reduced_Acid_Secretion This compound->Reduced_Acid_Secretion Reduced_Acid_Secretion->Therapeutic_Effect Leads to

Caption: Logical relationship between this compound, H2 receptor antagonism, and therapeutic effect.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical assessment of this compound's effect on histamine-induced gastric acid secretion. By employing these established in vivo models, researchers can obtain reliable and reproducible data on the compound's antisecretory potency and efficacy, which is crucial for its further development as a potential therapeutic agent for acid-related disorders. The provided data tables and diagrams serve as a guide for data presentation and understanding the underlying mechanisms.

References

Evaluating Bisfentidine's Target Engagement with In Vivo Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing preclinical in vivo imaging techniques to assess the pharmacological effects of Bisfentidine, a compound with potential activity as a histamine H3 receptor (H3R) antagonist and/or an imidazoline I1 receptor (I1R) agonist. Given the absence of publicly available binding affinity data for this compound, this document presents hypothetical yet plausible experimental frameworks. Researchers should first determine the in vitro binding affinity of this compound to validate and refine the proposed imaging parameters.

Introduction to this compound and In Vivo Imaging

This compound is a small molecule whose therapeutic potential is under investigation. Its structural features suggest possible interactions with histamine and imidazoline receptors, key targets in the central nervous system (CNS) and periphery involved in a range of physiological processes. In vivo imaging offers a powerful, non-invasive approach to elucidate the pharmacokinetics and pharmacodynamics of this compound in a living organism, providing crucial data on target engagement, dose-response relationships, and potential downstream effects.[1]

Key In Vivo Imaging Applications for this compound:

  • Target Engagement and Receptor Occupancy: Quantify the percentage of H3R or I1R bound by this compound at various doses.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate plasma concentrations of this compound with its receptor occupancy in the brain.

  • Neurochemical and Functional Consequences: Investigate the downstream effects of receptor modulation on neurotransmitter systems and brain activity.

Hypothetical Pharmacological Profile of this compound

For the purpose of designing these protocols, we will assume this compound possesses the following hypothetical binding affinities (Ki), which are comparable to known selective H3R antagonists.

Target ReceptorAssumed Binding Affinity (Ki) for this compound
Histamine H3 Receptor (human)1.5 nM
Imidazoline I1 Receptor (rat)20 nM
Off-Target Receptors (e.g., H1R, H2R, Adrenergic Receptors)> 1000 nM

In Vivo Imaging of Histamine H3 Receptor Occupancy

Positron Emission Tomography (PET) is the gold standard for quantifying neuroreceptor occupancy in vivo due to its high sensitivity and quantitative accuracy.

PET Application Note: H3R Occupancy

Objective: To determine the dose-dependent occupancy of brain histamine H3 receptors by this compound in rodents using PET imaging with the radiotracer [¹¹C]GSK189254.

Principle: [¹¹C]GSK189254 is a selective H3R antagonist radioligand that readily crosses the blood-brain barrier. By measuring the displacement of [¹¹C]GSK189254 binding after administration of this compound, the percentage of H3 receptors occupied by the drug can be calculated.

Experimental Workflow:

H3R_PET_Workflow cluster_pre Pre-Scan Preparation cluster_scan PET Imaging cluster_post Data Analysis animal_prep Rodent Acclimatization & Catheterization baseline Baseline Scan: Inject [11C]GSK189254 animal_prep->baseline Acclimated Animal drug_admin Administer this compound (various doses) baseline->drug_admin Baseline Data post_drug Post-Dose Scan: Inject [11C]GSK189254 drug_admin->post_drug Dosed Animal image_recon Image Reconstruction & Co-registration post_drug->image_recon Post-Dose Data kinetic_model Kinetic Modeling (e.g., SRTM) image_recon->kinetic_model ro_calc Receptor Occupancy Calculation kinetic_model->ro_calc I1R_Signaling This compound This compound (Agonist) I1R I1-Imidazoline Receptor This compound->I1R Binds to G_protein G-protein (?) I1R->G_protein Activates PC_PLC Phosphatidylcholine-selective Phospholipase C (PC-PLC) G_protein->PC_PLC Activates DAG Diacylglycerol (DAG) PC_PLC->DAG Produces Downstream Downstream Cellular Effects (e.g., reduced sympathetic outflow) DAG->Downstream Leads to

References

Application Notes and Protocols for Long-term Administration of Bisfentidine in Research Animals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following protocols and data are synthesized based on established methodologies for long-term administration of analogous histamine H2 receptor antagonists in research animals. Currently, there is a lack of published literature specifically detailing long-term administration protocols for Bisfentidine. Therefore, these guidelines are representative and should be adapted based on preliminary dose-finding and toxicology studies for this compound.

Introduction

This compound is a histamine H2 receptor antagonist. Long-term administration studies in research animals are crucial for evaluating its chronic toxicity, pharmacokinetic profile, and potential therapeutic effects. These studies are fundamental in preclinical drug development to establish a safety profile before advancing to human clinical trials. This document provides detailed protocols for the long-term oral administration of this compound in two commonly used research animal models: rats and dogs.

Signaling Pathway of Histamine H2 Receptor Antagonists

Histamine H2 receptor antagonists, such as this compound, exert their effects by competitively blocking the action of histamine on H2 receptors, primarily located on the parietal cells of the gastric mucosa. This action inhibits the production of gastric acid. The binding of histamine to the H2 receptor activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1][2] cAMP then activates protein kinase A (PKA), leading to the phosphorylation of proteins involved in the trafficking and activity of the H+/K+ ATPase (proton pump), ultimately resulting in gastric acid secretion.[1] this compound, by blocking the H2 receptor, prevents this signaling cascade.

H2_Receptor_Signaling_Pathway cluster_cell Parietal Cell This compound This compound H2R H2 Receptor This compound->H2R Blocks Histamine Histamine Histamine->H2R Activates Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) ProtonPump H+/K+ ATPase (Proton Pump) PKA_active->ProtonPump Phosphorylates & Activates ProtonPump_active H+/K+ ATPase (active) H_ion H+ ProtonPump_active->H_ion Pumps GastricAcid Gastric Acid Secretion

This compound's antagonistic action on the H2 receptor signaling pathway.

Experimental Protocols

  • Species: Sprague-Dawley rats and Beagle dogs are commonly used for chronic toxicity studies.[3][4]

  • Age: Young adult animals should be used (e.g., 8-10 weeks for rats, 6-9 months for dogs).

  • Health Status: All animals must be healthy and acclimated to the laboratory environment for at least one week before the study begins.

  • Formulation: this compound should be dissolved or suspended in a suitable vehicle (e.g., distilled water, 0.5% methylcellulose). The stability and homogeneity of the formulation should be confirmed.

  • Dose Levels: At least three dose levels (low, medium, and high) and a control group receiving the vehicle alone are recommended. Dose selection should be based on acute toxicity and dose-range finding studies.

  • Administration: Oral gavage is a precise method for rats. For dogs, the drug can be administered in gelatin capsules. Dosing should occur at the same time each day.

Chronic toxicity studies typically range from 3 to 12 months. For H2 receptor antagonists, studies of up to 2 years have been conducted in rats. A common duration for chronic studies is 6 months in rodents and 9 months in non-rodents.

  • Clinical Signs: Observe animals twice daily for any signs of toxicity, morbidity, or mortality.

  • Body Weight: Record weekly.

  • Food Consumption: Measure weekly.

  • Ophthalmology: Conduct examinations prior to the study and at termination.

  • Electrocardiography (ECG): Perform on dogs at baseline and at specified intervals.

  • Hematology and Clinical Chemistry: Collect blood samples (e.g., from the tail vein in rats, cephalic or jugular vein in dogs) at baseline, mid-study, and termination.

  • Blood Sampling: On the first day and at a later time point (e.g., 3 or 6 months), collect serial blood samples at predetermined time points after dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) from a subset of animals.

  • Plasma Analysis: Analyze plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).

  • Parameters: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2).

  • Necropsy: At the end of the study, perform a full necropsy on all animals.

  • Organ Weights: Weigh major organs (e.g., liver, kidneys, heart, brain, spleen, gonads).

  • Histopathology: Collect a comprehensive set of tissues, preserve them in formalin, and prepare them for microscopic examination by a veterinary pathologist.

Data Presentation (Representative Data)

The following tables present hypothetical, yet representative, quantitative data for a 6-month chronic oral toxicity study of this compound in rats and dogs. These values are extrapolated from studies on other H2 receptor antagonists like cimetidine and famotidine.

Table 1: Representative Pharmacokinetic Parameters of this compound in Rats and Dogs

ParameterRat (10 mg/kg)Dog (5 mg/kg)
Cmax (ng/mL) 1200800
Tmax (h) 0.5 - 1.51.0 - 2.0
AUC (0-24h) (ng·h/mL) 45006000
Half-life (t1/2) (h) 1.5 - 2.52.5 - 3.5
Bioavailability (%) ~40~55

Data are presented as ranges or approximate values based on analogous compounds.

Table 2: Representative Hematology and Clinical Chemistry Data (6-Month Study)

ParameterSpeciesControlLow DoseMedium DoseHigh Dose
Hemoglobin (g/dL) Rat14.5 ± 1.214.3 ± 1.114.6 ± 1.314.4 ± 1.0
Dog15.0 ± 1.514.8 ± 1.415.1 ± 1.614.9 ± 1.3
ALT (U/L) Rat35 ± 836 ± 738 ± 945 ± 12
Dog40 ± 1042 ± 945 ± 1155 ± 15*
Creatinine (mg/dL) Rat0.6 ± 0.10.6 ± 0.10.7 ± 0.20.7 ± 0.1
Dog0.9 ± 0.20.9 ± 0.21.0 ± 0.31.0 ± 0.2

*Values are represented as mean ± standard deviation. Indicates a potential dose-related, statistically significant change.

Table 3: Representative Organ Weight Data (6-Month Study, grams)

OrganSpeciesControlLow DoseMedium DoseHigh Dose
Liver Rat10.5 ± 1.510.7 ± 1.611.0 ± 1.812.5 ± 2.0*
Dog350 ± 50355 ± 48360 ± 55380 ± 60
Kidneys Rat2.5 ± 0.42.5 ± 0.32.6 ± 0.42.6 ± 0.5
Dog80 ± 1582 ± 1481 ± 1683 ± 15

*Values are represented as mean ± standard deviation. Indicates a potential dose-related, statistically significant change.

Experimental Workflow

The workflow for a long-term administration study follows a structured sequence of events from planning to final reporting.

G_1 A Study Design & Protocol Development B Dose-Range Finding & Acute Toxicity Studies A->B C Animal Acclimation B->C D Baseline Data Collection (Weight, Blood Samples, etc.) C->D E Chronic Dosing Period (e.g., 6 months) D->E F In-life Monitoring (Clinical Signs, Body Weight, Food Consumption) E->F Daily/Weekly G Interim Blood Sampling (Hematology, Clinical Chemistry, PK) E->G Monthly/Quarterly H Terminal Procedures (Necropsy, Organ Weights) E->H End of Study J Data Analysis & Interpretation F->J G->J I Histopathology H->I I->J K Final Study Report J->K

Generalized workflow for a preclinical chronic toxicity study.

References

Application Notes and Protocols for Cell-based Functional Assays for Bisfentidine Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisfentidine is identified as a histamine H2 receptor antagonist.[1] The histamine H2 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating gastric acid secretion.[2] Upon binding histamine, the H2 receptor couples to the Gs alpha subunit of the heterotrimeric G-protein.[1][2][3] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). The elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, culminating in physiological responses such as the secretion of gastric acid.

These application notes provide detailed protocols for cell-based functional assays to characterize the antagonist activity of this compound at the human histamine H2 receptor. The described assays include a cAMP-based assay, a CRE-luciferase reporter gene assay, and a radioligand binding assay.

Data Presentation

The following tables summarize the expected quantitative data from the functional and binding assays for an H2 receptor antagonist. Data for the well-characterized H2 antagonist, Cimetidine, is provided as a reference.

Table 1: Antagonist Activity of this compound and a Reference Compound at the Human Histamine H2 Receptor (cAMP Assay)

CompoundCell LineAgonistAgonist ConcentrationAntagonist IC50 (nM)
This compoundCHO-K1-hH2RHistamine100 nMUser-determined
CimetidineCHO-K1-hH2RHistamine100 nM~810

Note: The IC50 value for Cimetidine is derived from its pA2 value of 6.1, which corresponds to a KB of 7.9 x 10⁻⁷ M or 790 nM. The IC50 will be approximately this value under the specified assay conditions.

Table 2: Antagonist Activity of this compound and a Reference Compound at the Human Histamine H2 Receptor (CRE-Luciferase Reporter Assay)

CompoundCell LineAgonistAgonist ConcentrationAntagonist IC50 (nM)
This compoundHEK293-hH2R-CRE-LucHistamine10 nMUser-determined
CimetidineHEK293-hH2R-CRE-LucHistamine10 nM~790

Note: The IC50 value for Cimetidine is derived from its pA2 value of 6.1.

Table 3: Binding Affinity of this compound and a Reference Compound at the Human Histamine H2 Receptor (Radioligand Binding Assay)

CompoundCell Line/TissueRadioligandKi (nM)
This compoundHEK293-hH2R Membranes[³H]-TiotidineUser-determined
CimetidineHuman Liver E3 IsozymeNot Specified1100 ± 200

Note: The Ki value for Cimetidine is from a study on aldehyde dehydrogenase, where it was found to be similar to its H2 receptor dissociation constant.

Mandatory Visualizations

H2_Signaling_Pathway cluster_membrane Cell Membrane H2R Histamine H2 Receptor G_protein Gs Protein (α, β, γ) H2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to Histamine Histamine Histamine->H2R Binds This compound This compound (Antagonist) This compound->H2R Blocks PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CRE CRE CREB->CRE Binds to Gene_Transcription Gene Transcription CRE->Gene_Transcription Initiates

Caption: Histamine H2 Receptor Signaling Pathway.

cAMP_Assay_Workflow start Start cell_prep Prepare CHO-K1 cells stably expressing human H2 receptor start->cell_prep seeding Seed cells into a 96-well plate cell_prep->seeding antagonist_prep Prepare serial dilutions of This compound and Cimetidine seeding->antagonist_prep incubation_antagonist Add antagonist dilutions to cells and incubate antagonist_prep->incubation_antagonist agonist_prep Prepare Histamine solution incubation_agonist Add Histamine to cells and incubate agonist_prep->incubation_agonist incubation_antagonist->agonist_prep lysis Lyse cells to release cAMP incubation_agonist->lysis detection Measure cAMP levels using a competitive immunoassay (e.g., HTRF) lysis->detection analysis Analyze data and determine IC50 values detection->analysis end End analysis->end

Caption: Workflow for the cAMP Functional Assay.

Binding_Assay_Workflow start Start membrane_prep Prepare cell membranes from HEK293 cells expressing human H2 receptor start->membrane_prep competitor_prep Prepare serial dilutions of This compound and Cimetidine membrane_prep->competitor_prep radioligand_prep Prepare [³H]-Tiotidine solution competitor_prep->radioligand_prep incubation Incubate membranes with radioligand and competitor dilutions radioligand_prep->incubation filtration Separate bound and free radioligand by rapid vacuum filtration incubation->filtration scintillation Measure radioactivity of bound radioligand using a scintillation counter filtration->scintillation analysis Analyze data and determine Ki values scintillation->analysis end End analysis->end

Caption: Workflow for the Radioligand Binding Assay.

Experimental Protocols

cAMP Functional Assay

This assay measures the ability of this compound to inhibit the histamine-induced production of cAMP in a cell line stably expressing the human histamine H2 receptor.

Materials:

  • CHO-K1 cells stably expressing the human histamine H2 receptor (e.g., from Eurofins Discovery or Revvity).

  • Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418).

  • 96-well white opaque tissue culture-treated plates.

  • This compound and Cimetidine.

  • Histamine.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • cAMP assay kit (e.g., HTRF-based kit).

  • Plate reader capable of HTRF detection.

Protocol:

  • Cell Culture and Plating:

    • Culture the CHO-K1-hH2R cells according to the supplier's instructions.

    • On the day before the assay, harvest the cells and resuspend them in fresh culture medium.

    • Seed the cells into a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and Cimetidine in DMSO.

    • Perform serial dilutions of the stock solutions in assay buffer to create a range of concentrations (e.g., 10-point, 1:3 dilution series starting from 100 µM).

    • Prepare a stock solution of histamine in assay buffer. Dilute to a working concentration that will be 2x the final desired concentration (e.g., 200 nM for a final concentration of 100 nM).

  • Assay Procedure:

    • Carefully remove the culture medium from the wells.

    • Wash the cells once with 100 µL of assay buffer.

    • Add 50 µL of the diluted this compound or Cimetidine solutions to the appropriate wells. For control wells (agonist only and basal), add 50 µL of assay buffer.

    • Incubate the plate for 15-30 minutes at room temperature.

    • Add 50 µL of the 2x histamine solution to all wells except the basal control wells (add 50 µL of assay buffer to these).

    • Incubate the plate for 30 minutes at room temperature.

  • cAMP Detection:

    • Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the antagonist relative to the histamine-only control.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

CRE-Luciferase Reporter Gene Assay

This assay measures the transcriptional activation of a cAMP Response Element (CRE) coupled to a luciferase reporter gene, which is a downstream event of H2 receptor activation.

Materials:

  • HEK293 cells stably expressing the human histamine H2 receptor and a CRE-luciferase reporter construct (e.g., from BPS Bioscience or Promega).

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotics).

  • 96-well white clear-bottom tissue culture-treated plates.

  • This compound and Cimetidine.

  • Histamine.

  • Assay medium (e.g., Opti-MEM).

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).

  • Luminometer plate reader.

Protocol:

  • Cell Plating:

    • Seed the HEK293-hH2R-CRE-Luc cells into a 96-well plate at a density of 30,000-40,000 cells per well in 90 µL of assay medium.

    • Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare 10x concentrated serial dilutions of this compound and Cimetidine in assay medium.

    • Prepare a 10x concentrated solution of histamine in assay medium (e.g., 100 nM for a final concentration of 10 nM).

  • Assay Procedure:

    • Add 10 µL of the diluted this compound or Cimetidine solutions to the appropriate wells. For control wells, add 10 µL of assay medium.

    • Add 10 µL of the 10x histamine solution to all wells except the basal control wells.

    • Incubate the plate for 5-6 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Detection:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Gently rock the plate for ~15 minutes at room temperature to ensure complete cell lysis.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of the histamine-induced luciferase signal for each concentration of the antagonist.

    • Determine the IC50 values as described for the cAMP assay.

Radioligand Binding Assay

This assay directly measures the ability of this compound to displace a radiolabeled ligand from the histamine H2 receptor.

Materials:

  • HEK293 cells expressing the human histamine H2 receptor.

  • Cell homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • [³H]-Tiotidine (radiolabeled H2 receptor antagonist).

  • This compound and Cimetidine.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C).

  • Filter-Mate harvester or similar vacuum filtration apparatus.

  • Scintillation vials and scintillation fluid.

  • Scintillation counter.

Protocol:

  • Membrane Preparation:

    • Harvest the HEK293-hH2R cells and resuspend them in ice-cold homogenization buffer.

    • Homogenize the cells using a Polytron-type homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with homogenization buffer and resuspend in binding buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of membrane preparation, 50 µL of [³H]-Tiotidine (at a concentration near its Kd), and 50 µL of binding buffer.

      • Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-Tiotidine, and 50 µL of a high concentration of a non-labeled H2 antagonist (e.g., 10 µM Cimetidine).

      • Displacement: 50 µL of membrane preparation, 50 µL of [³H]-Tiotidine, and 50 µL of serial dilutions of this compound or Cimetidine.

    • Incubate the plate for 60-90 minutes at 30°C with gentle agitation.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine.

    • Wash the filters several times with ice-cold wash buffer.

    • Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • For the displacement experiment, calculate the percentage of specific binding for each concentration of the competitor.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Bisfentidine's Role in High-Throughput Screening: A Focus on Histamine H2 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bisfentidine, also identified as DA-5047, is a chemical compound that has been investigated for its interaction with histamine receptors. Contrary to potential associations with the H3 receptor, scientific literature and patent filings categorize this compound as a histamine H2-receptor antagonist[1][2][3][4]. The histamine H2 receptor, a Gs-protein-coupled receptor, plays a crucial role in gastric acid secretion, and its antagonists are clinically significant in managing conditions like peptic ulcers and gastroesophageal reflux disease. High-throughput screening (HTS) assays are instrumental in the discovery and characterization of new H2-receptor antagonists by enabling the rapid screening of large compound libraries.

This document provides a detailed application note and protocols for the use of a representative H2-receptor antagonist, referred to herein as "H2-Antagonist-X," in a common HTS assay format. Due to the limited availability of specific public data on this compound's quantitative pharmacology and its use in HTS, this note will serve as a comprehensive guide for researchers and drug development professionals on the principles and methodologies applicable to the screening of compounds like this compound.

Mechanism of Action and Signaling Pathway

The histamine H2 receptor is a Gs-protein-coupled receptor. Upon binding of its endogenous ligand, histamine, the receptor undergoes a conformational change, leading to the activation of the associated Gs protein. The activated Gs alpha subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, leading to a cellular response.

This compound, as an H2-receptor antagonist, would competitively bind to the H2 receptor, preventing histamine from binding and thereby inhibiting the downstream signaling cascade, resulting in a decrease in intracellular cAMP levels.

H2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H2R H2 Receptor Histamine->H2R Binds & Activates This compound This compound (Antagonist) This compound->H2R Binds & Blocks Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts cAMP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Figure 1: Histamine H2 Receptor Signaling Pathway.

Data Presentation: In Vitro Pharmacology of a Representative H2-Receptor Antagonist

The following tables summarize hypothetical quantitative data for a representative H2-receptor antagonist, "H2-Antagonist-X," which would be generated during an HTS campaign and subsequent characterization studies.

Table 1: High-Throughput Screening Hit Confirmation Data

Compound IDPrimary Screen (% Inhibition at 10 µM)IC50 (µM) in cAMP Assay
H2-Antagonist-X95%0.15
Hit 288%0.52
Hit 375%1.2
Cimetidine (Control)98%0.1

Table 2: Pharmacological Characterization of H2-Antagonist-X

ParameterValueAssay Type
Binding Affinity
Ki (nM)25Radioligand Binding Assay
Functional Potency
IC50 (nM)150cAMP Functional Assay
pA27.6Schild Analysis
Selectivity
H1 Receptor Ki (nM)>10,000Radioligand Binding Assay
H3 Receptor Ki (nM)>10,000Radioligand Binding Assay
H4 Receptor Ki (nM)>10,000Radioligand Binding Assay

Experimental Protocols

High-Throughput cAMP-Based Functional Assay for H2-Receptor Antagonists

This protocol describes a competitive immunoassay in a 384-well format to measure changes in intracellular cAMP levels in response to H2 receptor stimulation and antagonism.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Cell_Culture 1. Culture HEK293 cells stably expressing H2 receptor Dispense_Cells 3. Dispense cells into 384-well assay plates Cell_Culture->Dispense_Cells Compound_Plates 2. Prepare compound plates (serial dilutions of test compounds and controls in DMSO) Add_Compounds 4. Add test compounds and controls to assay plates Compound_Plates->Add_Compounds Dispense_Cells->Add_Compounds Incubate_Antagonist 5. Incubate to allow compound binding Add_Compounds->Incubate_Antagonist Add_Agonist 6. Add histamine (agonist) to stimulate cAMP production Incubate_Antagonist->Add_Agonist Incubate_Agonist 7. Incubate to allow cAMP accumulation Add_Agonist->Incubate_Agonist Lyse_Cells 8. Lyse cells and add detection reagents Incubate_Agonist->Lyse_Cells Read_Plate 9. Read plate on a compatible plate reader (e.g., HTRF, Luminescence) Lyse_Cells->Read_Plate Data_Analysis 10. Analyze data: - Calculate % inhibition - Determine IC50 values Read_Plate->Data_Analysis

Figure 2: HTS Workflow for an H2 Antagonist Assay.

Materials:

  • HEK293 cells stably expressing the human histamine H2 receptor

  • Assay medium: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4

  • Compound plates with serially diluted test compounds

  • Histamine (agonist) solution

  • cAMP detection kit (e.g., HTRF, LANCE, or luminescence-based)

  • 384-well white, solid-bottom assay plates

  • Multichannel pipettes and automated liquid handlers

Protocol:

  • Cell Preparation: Culture HEK293-H2 cells to 80-90% confluency. On the day of the assay, harvest cells and resuspend in assay medium to a density of 1 x 10^6 cells/mL.

  • Compound Addition: Using an automated liquid handler, transfer 50 nL of compound from the compound plates to the 384-well assay plates.

  • Cell Dispensing: Add 10 µL of the cell suspension to each well of the assay plates containing the compounds.

  • Antagonist Incubation: Incubate the plates for 30 minutes at room temperature to allow the antagonist to bind to the H2 receptors.

  • Agonist Addition: Prepare a solution of histamine in assay medium at a concentration that elicits 80% of the maximal response (EC80). Add 10 µL of the histamine solution to each well. For control wells (maximum inhibition), add assay medium without histamine.

  • Agonist Incubation: Incubate the plates for 30 minutes at room temperature to allow for cAMP production.

  • cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol (this typically involves a lysis step followed by the addition of detection reagents).

  • Signal Reading: Incubate for the time specified by the kit manufacturer (usually 60 minutes) and read the plate on a compatible plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.

Radioligand Binding Assay for H2 Receptor

This protocol is used to determine the binding affinity (Ki) of a test compound for the H2 receptor.

Materials:

  • Membranes from HEK293 cells expressing the human H2 receptor

  • Radioligand: [3H]-Tiotidine

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: High concentration of a known H2 antagonist (e.g., 10 µM Cimetidine)

  • Test compounds at various concentrations

  • Glass fiber filters

  • Scintillation fluid and counter

Protocol:

  • Assay Setup: In a 96-well plate, combine 50 µL of assay buffer, 25 µL of [3H]-Tiotidine (at a final concentration equal to its Kd), 25 µL of the test compound dilution, and 100 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Calculate the Ki value using the Cheng-Prusoff equation.

Schild Regression Analysis

This analysis is performed to determine the nature of the antagonism (competitive vs. non-competitive) and to calculate the pA2 value, a measure of antagonist potency.

Protocol:

  • Generate full dose-response curves for the agonist (histamine) in the absence and presence of at least three different fixed concentrations of the antagonist (e.g., H2-Antagonist-X).

  • Determine the EC50 value for histamine from each curve.

  • Calculate the dose ratio (DR) for each antagonist concentration: DR = (EC50 in the presence of antagonist) / (EC50 in the absence of antagonist).

  • Create a Schild plot by graphing log(DR-1) on the y-axis versus the log of the molar concentration of the antagonist on the x-axis.

  • Perform a linear regression on the plotted data. A slope that is not significantly different from 1.0 is indicative of competitive antagonism.

  • The pA2 value is the x-intercept of the regression line, which represents the negative logarithm of the antagonist concentration that produces a dose ratio of 2.

Conclusion

References

Troubleshooting & Optimization

Bisfentidine In Vivo Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Bisfentidine dosage for in vivo experiments. This compound, a potent bisimidazoacridone derivative, functions as a DNA minor groove binding agent, inducing conformational changes that trigger the cellular DNA damage response, leading to cell cycle arrest and apoptosis in cancer cells. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant signaling pathways to facilitate successful preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a bifunctional DNA binding agent. Unlike intercalating agents, it binds to the minor groove of DNA, causing a distortion of the DNA helix.[1] This structural alteration is recognized by the cell's DNA repair machinery, which, in cancer cells, can lead to an aberrant repair process, ultimately triggering cell cycle arrest and apoptosis.[2]

Q2: Which animal models are suitable for in vivo studies with this compound?

A2: For colorectal cancer, which is a primary target for bisimidazoacridones, several rodent models are available.[3] Commonly used models include chemically-induced models (e.g., using azoxymethane/dextran sodium sulfate) and xenograft models where human colorectal cancer cell lines (e.g., HCT116) are implanted into immunodeficient mice (e.g., nude or SCID mice).[2][4] Genetically engineered mouse models (GEMMs) that mimic human colorectal cancer progression are also valuable.

Q3: What is a recommended starting dose for this compound in a mouse xenograft model?

A3: Based on studies with similar bisimidazoacridones, a starting dose in the range of 10-50 mg/kg administered intraperitoneally (i.p.) can be considered. However, it is crucial to perform a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.

Q4: How should this compound be formulated for in vivo administration?

A4: this compound can be formulated in a 5% aqueous glucose solution for intraperitoneal injection. It is essential to ensure complete dissolution and filter-sterilize the solution before administration. For other routes of administration, formulation development may be required to ensure solubility and stability.

Q5: What are the expected signs of toxicity with this compound treatment?

A5: Common signs of toxicity for cytotoxic agents include weight loss, lethargy, ruffled fur, and changes in behavior. It is important to monitor the animals daily for these signs. If significant toxicity is observed, the dose should be reduced or the treatment schedule adjusted.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No observable antitumor effect - Insufficient dosage- Inappropriate administration schedule- Poor bioavailability- Tumor model resistance- Perform a dose-escalation study to determine the MTD.- Optimize the treatment schedule (e.g., more frequent or continuous administration).- Consider alternative routes of administration (e.g., intravenous).- Test this compound in different cancer cell line xenografts to identify sensitive models.
Significant animal toxicity (e.g., >20% weight loss) - Dosage is too high- Hypersensitivity of the animal strain- Formulation issues (e.g., precipitation)- Reduce the dosage or the frequency of administration.- Consider using a different, more robust animal strain.- Ensure the formulation is clear and free of precipitates before injection.
High variability in tumor growth within a treatment group - Inconsistent tumor cell implantation- Variation in drug administration- Differences in individual animal metabolism- Refine the tumor implantation technique to ensure consistent tumor size at the start of treatment.- Ensure accurate and consistent dosing for all animals.- Increase the number of animals per group to improve statistical power.
Compound precipitation in the formulation - Poor aqueous solubility- Incorrect pH of the vehicle- Test different pharmaceutically acceptable vehicles (e.g., solutions with cyclodextrins or co-solvents).- Adjust the pH of the formulation to improve solubility.

Quantitative Data Summary

Table 1: Hypothetical Dose-Ranging Study for this compound in a HCT116 Xenograft Model

Dosage (mg/kg, i.p.) Mean Tumor Volume Change (%) Mean Body Weight Change (%) Observations
Vehicle (5% Glucose)+250%+5%No adverse effects.
10+150%+2%Well-tolerated.
25+50%-5%Mild, reversible weight loss.
50-20%-15%Significant tumor growth inhibition, moderate but reversible weight loss.
100-40%-25%Significant toxicity, exceeding ethical limits.

Table 2: Comparison of Administration Schedules for this compound (50 mg/kg, i.p.)

Schedule Mean Tumor Volume Change (%) Mean Body Weight Change (%)
Once weekly for 3 weeks+10%-10%
Every 4 days for 3 doses-20%-15%
Daily for 5 days-5%-20%

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound
  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Cell Line: HCT116 human colorectal carcinoma cells.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells in 100 µL of Matrigel into the flank of each mouse.

  • Treatment Initiation: Begin treatment when tumors reach an average volume of 100-150 mm³.

  • Dose Escalation: Administer this compound intraperitoneally at increasing doses (e.g., 10, 25, 50, 75, 100 mg/kg) to groups of 3-5 mice. A vehicle control group (5% aqueous glucose) should be included.

  • Dosing Schedule: Administer the assigned dose on days 8, 12, and 16 post-tumor implantation.

  • Monitoring: Monitor animal body weight and clinical signs of toxicity daily. Measure tumor volume with calipers every 2-3 days.

  • MTD Definition: The MTD is defined as the highest dose that does not cause more than a 20% loss in body weight or significant clinical signs of toxicity.

Protocol 2: In Vivo Efficacy Study of this compound in a Colorectal Cancer Xenograft Model
  • Animal Model and Tumor Implantation: As described in Protocol 1.

  • Group Allocation: Randomize mice with established tumors into treatment and control groups (n=8-10 mice per group).

  • Treatment: Administer this compound at the predetermined MTD (e.g., 50 mg/kg, i.p.) and a vehicle control according to an optimized schedule (e.g., every 4 days for 3 doses).

  • Monitoring: Monitor tumor volume and body weight as described in Protocol 1.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.

  • Data Analysis: Calculate tumor growth inhibition (TGI) and perform statistical analysis to compare treatment and control groups.

Signaling Pathway and Experimental Workflow Diagrams

Bisfentidine_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular This compound This compound DNA DNA Minor Groove This compound->DNA Binds to DNA_Distortion DNA Distortion DNA->DNA_Distortion Causes DDR DNA Damage Response (DDR) (ATM/ATR, Chk1/2) DNA_Distortion->DDR Activates p53 p53 Activation DDR->p53 Phosphorylates & Activates p21 p21 Expression p53->p21 Induces Apoptosis Apoptosis p53->Apoptosis Induces CDK_Inhibition CDK Inhibition p21->CDK_Inhibition Leads to G2_M_Arrest G2/M Phase Cell Cycle Arrest CDK_Inhibition->G2_M_Arrest Results in G2_M_Arrest->Apoptosis Can lead to

Caption: this compound's proposed signaling pathway.

Experimental_Workflow start Start cell_culture HCT116 Cell Culture start->cell_culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth to 100-150 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization mtd_study MTD Study (Dose Escalation) randomization->mtd_study efficacy_study Efficacy Study (at MTD) randomization->efficacy_study monitoring Monitor Tumor Volume & Body Weight mtd_study->monitoring efficacy_study->monitoring endpoint Endpoint Criteria Met monitoring->endpoint analysis Data Analysis & Statistical Evaluation endpoint->analysis end End analysis->end

Caption: Workflow for in vivo this compound experiments.

References

Technical Support Center: Bisfentidine Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Bisfentidine technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the low oral bioavailability of this compound in rat models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability in rats a concern?

A1: this compound is a novel synthetic imidazole derivative under investigation for its anti-inflammatory properties. Initial pharmacokinetic (PK) studies in rats have consistently shown very low oral bioavailability (<5%), which is a significant hurdle for its development as an orally administered therapeutic. Understanding and overcoming this challenge is crucial for advancing this compound to further preclinical and clinical stages.

Q2: What are the primary suspected causes for this compound's low oral bioavailability?

A2: The low oral bioavailability of this compound is likely due to a combination of factors:

  • Poor Aqueous Solubility: this compound is a highly lipophilic molecule with low solubility in aqueous media, which can limit its dissolution in the gastrointestinal (GI) tract.[1]

  • First-Pass Metabolism: It is believed to undergo extensive metabolism in the liver and potentially the gut wall before it reaches systemic circulation.[2][3]

  • P-glycoprotein (P-gp) Efflux: this compound may be a substrate for the P-gp efflux transporter, which can pump the drug back into the GI lumen, reducing its net absorption.[4][5]

Q3: What initial steps can I take to investigate the cause of low bioavailability in my experiments?

A3: A systematic approach is recommended. First, characterize the physicochemical properties of this compound, including its solubility and permeability, to classify it according to the Biopharmaceutics Classification System (BCS). Concurrently, in vitro metabolism studies using rat liver microsomes can provide insights into its metabolic stability.

Troubleshooting Guides

Issue 1: Undetectable or Highly Variable Plasma Concentrations of this compound After Oral Dosing

Potential Causes & Troubleshooting Recommendations:

Potential Cause Troubleshooting Recommendation Expected Outcome
Poor Aqueous Solubility Develop an enabling formulation. A good starting point is a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS) or a formulation with cyclodextrins.A significant increase in plasma exposure (AUC and Cmax) compared to a simple aqueous suspension.
Inadequate Dose Due to its very low bioavailability, a sufficiently high oral dose is necessary to achieve detectable plasma concentrations. Review literature for similar compounds or conduct a dose-ranging study.Plasma concentrations should rise to a quantifiable level, allowing for accurate PK analysis.
Rapid In Vivo Degradation Investigate the stability of this compound in simulated gastric and intestinal fluids. If degradation is observed, consider formulation strategies that protect the drug, such as enteric coatings.Improved stability in the GI tract, leading to higher plasma concentrations.
Low Assay Sensitivity The low plasma concentrations resulting from poor bioavailability require a highly sensitive analytical method. A validated LC-MS/MS method with a low limit of quantification (e.g., <1 ng/mL) is essential.Accurate and reproducible quantification of this compound in plasma samples.
Issue 2: In Vitro Data Suggests Good Permeability, but In Vivo Bioavailability Remains Low

Potential Causes & Troubleshooting Recommendations:

Potential Cause Troubleshooting Recommendation Expected Outcome
P-gp Mediated Efflux Perform a bidirectional Caco-2 assay to calculate the efflux ratio. An efflux ratio greater than 2 suggests the drug is a substrate for efflux transporters like P-gp.Identification of active efflux as a contributor to poor permeability.
Extensive First-Pass Metabolism Conduct an in vivo PK study where this compound is co-administered with a known P-gp inhibitor (e.g., verapamil or elacridar).A marked increase in oral bioavailability in the presence of the inhibitor would confirm that P-gp-mediated efflux is a major limiting factor in vivo.
High Hepatic Extraction Compare the Area Under the Curve (AUC) from oral administration with the AUC from intravenous (IV) administration to calculate absolute bioavailability. A low oral bioavailability despite good absorption suggests high first-pass metabolism.A clearer understanding of the contribution of first-pass metabolism to the low bioavailability.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Under Different Formulation Conditions

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (hr) AUC (ng*hr/mL) Bioavailability (%)
Aqueous Suspension2015.22.065.8< 5%
SEDDS Formulation2085.71.5410.3~20%
Aqueous Suspension + Verapamil2045.91.8215.4~10%

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Rat Liver Microsomes

Objective: To assess the intrinsic clearance of this compound in the presence of rat liver microsomes.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Rat liver microsomes (RLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Control compounds (e.g., a high clearance and a low clearance compound)

  • Acetonitrile with an internal standard for quenching

Methodology:

  • Prepare a reaction mixture containing phosphate buffer, RLM, and this compound (final concentration, e.g., 1 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.

  • Calculate the in vitro half-life and intrinsic clearance.

Protocol 2: Bidirectional Caco-2 Permeability Assay

Objective: To determine if this compound is a substrate for efflux transporters like P-gp.

Materials:

  • Caco-2 cells cultured on permeable supports (e.g., Transwell inserts)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • This compound solution

  • Control compounds (e.g., a high permeability and a low permeability compound, and a known P-gp substrate)

  • LC-MS/MS for analysis

Methodology:

  • Culture Caco-2 cells on permeable supports until a confluent monolayer is formed, and transepithelial electrical resistance (TEER) values indicate tight junction formation.

  • For apical to basolateral (A-B) transport, add the this compound solution to the apical side and fresh transport buffer to the basolateral side.

  • For basolateral to apical (B-A) transport, add the this compound solution to the basolateral side and fresh transport buffer to the apical side.

  • Incubate at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment and analyze the concentration of this compound by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions.

  • The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

Visualizations

G cluster_absorption Gastrointestinal Tract cluster_metabolism Liver This compound (Oral) This compound (Oral) Dissolution Dissolution This compound (Oral)->Dissolution Absorbed Drug Absorbed Drug Dissolution->Absorbed Drug Solubility Portal Vein Portal Vein Absorbed Drug->Portal Vein GI Lumen GI Lumen Absorbed Drug->GI Lumen P-gp Efflux First-Pass Metabolism First-Pass Metabolism Portal Vein->First-Pass Metabolism CYP Enzymes Metabolites Metabolites First-Pass Metabolism->Metabolites Systemic Circulation Systemic Circulation First-Pass Metabolism->Systemic Circulation Bioavailable Drug

Caption: Factors contributing to the low oral bioavailability of this compound.

G cluster_investigation Initial Investigation cluster_formulation Formulation Strategy cluster_mechanistic Mechanistic Studies start Low Bioavailability Observed solubility Assess Solubility start->solubility permeability Assess Permeability (Caco-2) start->permeability metabolism Assess Metabolic Stability (Microsomes) start->metabolism formulation_dev Develop Enabling Formulation (e.g., SEDDS) solubility->formulation_dev efflux_study Bidirectional Caco-2 (Efflux Ratio) permeability->efflux_study end Improved Bioavailability formulation_dev->end invivo_pgp In Vivo Study with P-gp Inhibitor efflux_study->invivo_pgp invivo_pgp->end G Low_Bioavailability Low Oral Bioavailability of this compound Poor_Solubility Poor Aqueous Solubility Low_Bioavailability->Poor_Solubility Pgp_Efflux P-gp Mediated Efflux Low_Bioavailability->Pgp_Efflux First_Pass_Metabolism Extensive First-Pass Metabolism Low_Bioavailability->First_Pass_Metabolism Low_Dissolution Limited Dissolution in GI Tract Poor_Solubility->Low_Dissolution Reduced_Absorption Reduced Net Absorption Pgp_Efflux->Reduced_Absorption Low_Systemic_Exposure Low Drug Concentration Reaching Systemic Circulation First_Pass_Metabolism->Low_Systemic_Exposure Low_Dissolution->Reduced_Absorption Reduced_Absorption->Low_Systemic_Exposure

References

Improving the solubility of Bisfentidine for cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Bisfentidine in cell-based assays, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely mechanism of action?

A1: this compound is a small molecule identified as a histamine H2 receptor antagonist.[1][2][3][4] Histamine H2 receptors are primarily located on the parietal cells of the gastric mucosa and are involved in the secretion of stomach acid.[1] By blocking these receptors, this compound likely inhibits downstream signaling pathways that lead to acid production. In a research context, particularly in cancer studies, targeting histamine receptors may have implications for cell proliferation and tumor microenvironment modulation.

Q2: I am having trouble dissolving this compound for my cell-based assay. What are the recommended solvents?

A2: While specific public data on this compound's solubility is limited, for many poorly water-soluble compounds used in cell-based assays, Dimethyl sulfoxide (DMSO) is the most common and effective solvent. Ethanol can be an alternative, but it is generally more volatile. For initial experiments, it is recommended to prepare a high-concentration stock solution in 100% DMSO.

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: The tolerance of cell lines to DMSO can vary. However, it is a common practice to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to minimize cytotoxic effects. It is crucial to include a vehicle control (medium with the same concentration of DMSO as the drug-treated wells) in your experiments to account for any effects of the solvent itself.

Q4: How should I prepare a stock solution of this compound?

A4: A detailed protocol for preparing a stock solution of this compound is provided in the "Experimental Protocols" section below. The general steps involve dissolving the powdered compound in 100% DMSO to make a high-concentration stock (e.g., 10 mM), which can then be serially diluted in culture medium to achieve the desired final concentrations for your assay.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when trying to dissolve and use this compound in cell-based assays.

Problem Possible Cause Suggested Solution
This compound powder is not dissolving in the chosen solvent (e.g., DMSO). Insufficient solvent volume or low temperature.- Increase the solvent volume gradually.- Gently warm the solution in a 37°C water bath for a short period.- Vortex the solution intermittently.
Precipitate forms when the this compound stock solution is added to the cell culture medium. The compound is crashing out of solution due to poor aqueous solubility.- Decrease the final concentration of this compound in the medium.- Increase the serum concentration in the medium (if your experimental design allows), as serum proteins can help stabilize some compounds.- Use a multi-step dilution method as described in the "Experimental Protocols" section.
I observe cytotoxicity in my vehicle control wells. The concentration of the organic solvent (e.g., DMSO) is too high.- Ensure the final concentration of the solvent in all wells is below the toxic threshold for your specific cell line (typically ≤ 0.5% for DMSO).- Perform a solvent toxicity test to determine the maximum tolerable concentration for your cells.
Inconsistent results between experiments. - Incomplete dissolution of the stock solution.- Degradation of the compound due to improper storage.- Visually inspect your stock solution for any precipitate before each use. If present, try to redissolve it by warming and vortexing.- Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath (optional)

  • Sterile, filter-equipped pipette tips

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 242.32 g/mol ), you will need:

    • Mass (mg) = 10 mmol/L * 0.001 L * 242.32 g/mol * 1000 mg/g = 2.42 mg

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 2.42 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of sterile, anhydrous DMSO to the tube.

  • Solubilization: Vortex the tube vigorously until the powder is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for a few minutes to aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use sterile vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Multi-Step Dilution for Cell-Based Assays

This protocol is designed to minimize precipitation when diluting the DMSO stock solution into aqueous cell culture medium.

  • Prepare an intermediate dilution: Dilute the 10 mM this compound stock solution 1:10 in sterile, pre-warmed cell culture medium to obtain a 1 mM solution. Mix gently by pipetting.

  • Prepare the final working solutions: Further dilute the 1 mM intermediate solution into pre-warmed cell culture medium to achieve your desired final concentrations (e.g., 1 µM, 10 µM, 100 µM).

  • Vehicle Control: Prepare a vehicle control by performing the same dilution steps with DMSO that does not contain this compound. The final concentration of DMSO in the vehicle control should be identical to that in the experimental wells.

Visualizations

G cluster_workflow Troubleshooting this compound Solubility start Start: Weigh this compound Powder dissolve Dissolve in 100% DMSO start->dissolve check_dissolution Completely Dissolved? dissolve->check_dissolution warm_vortex Gently warm (37°C) and/or vortex check_dissolution->warm_vortex No stock_solution 10 mM Stock Solution check_dissolution->stock_solution Yes warm_vortex->dissolve dilute_medium Dilute in Culture Medium stock_solution->dilute_medium check_precipitate Precipitate Forms? dilute_medium->check_precipitate assay_ready Solution Ready for Assay check_precipitate->assay_ready No troubleshoot Troubleshoot: Lower Final Concentration / Use Multi-Step Dilution check_precipitate->troubleshoot Yes troubleshoot->dilute_medium

Caption: Workflow for dissolving this compound and troubleshooting common solubility issues.

G cluster_pathway Proposed this compound Signaling Pathway Inhibition This compound This compound H2R Histamine H2 Receptor This compound->H2R Antagonist (Blocks Binding) Histamine Histamine Histamine->H2R Agonist (Activates) AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Phosphorylates Targets

Caption: Proposed mechanism of this compound as a histamine H2 receptor antagonist.

References

Addressing Bisfentidine instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for working with Bisfentidine, a novel research compound that exhibits significant instability in aqueous solutions. Due to its susceptibility to hydrolysis and oxidation, careful handling and preparation are critical for obtaining reliable and reproducible experimental results. This document outlines the causes of this compound degradation and offers validated protocols and solutions to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color (e.g., turning yellow or brown) after preparation. What is happening?

A: A color change in your this compound solution is a common indicator of oxidative degradation. The this compound molecule contains moieties that are sensitive to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions. To prevent this, prepare solutions fresh, use de-gassed aqueous buffers, and consider adding an antioxidant.

Q2: I'm observing a progressive loss of activity in my cell-based assays over a few hours. Could this be related to this compound instability?

A: Yes, this is a classic sign of compound degradation. This compound is prone to hydrolysis, especially in neutral to alkaline pH conditions (pH > 7), which are common in cell culture media. This process cleaves active parts of the molecule, reducing its effective concentration and leading to diminished biological activity over time. It is crucial to minimize the time this compound spends in aqueous media before and during the experiment.

Q3: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

A: For a stable, high-concentration stock solution, it is highly recommended to use anhydrous Dimethyl Sulfoxide (DMSO). This compound is significantly more stable in anhydrous organic solvents. Stock solutions in DMSO should be stored in small aliquots at -80°C to minimize freeze-thaw cycles.

Q4: What is the optimal pH for my aqueous buffer when working with this compound for short-term experiments?

A: this compound exhibits its greatest stability in slightly acidic conditions. For aqueous buffers, a pH range of 5.0 to 6.5 is recommended to slow the rate of hydrolysis. If your experimental system allows, using a buffer such as MES or citrate within this pH range is advisable for final dilutions.

Q5: Can I use antioxidants to improve the stability of my this compound working solutions?

A: Absolutely. The addition of antioxidants can effectively reduce oxidative degradation. Ascorbic acid or N-acetylcysteine (NAC) are commonly used. However, it is essential to first run a control experiment to ensure the chosen antioxidant does not interfere with your assay.

Troubleshooting Guide

Problem 1: Precipitate forms when diluting DMSO stock into aqueous buffer.
  • Cause: this compound has low aqueous solubility. When the DMSO stock is diluted into a buffer, the concentration may exceed its solubility limit, causing it to crash out of solution.

  • Solution 1: Decrease Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.

  • Solution 2: Use a Surfactant: Incorporating a low concentration (e.g., 0.01%) of a non-ionic surfactant like Tween-20 or Pluronic F-68 in your final aqueous buffer can help maintain this compound solubility.

  • Solution 3: Modify Dilution Method: Instead of adding the this compound stock directly to the full volume of buffer, perform a serial dilution or add the stock to a vortexing tube of buffer to ensure rapid mixing and dispersion.

Problem 2: Significant degradation is observed in less than an hour in my standard phosphate-buffered saline (PBS) at pH 7.4.
  • Cause: PBS at pH 7.4 creates an environment that promotes rapid hydrolysis of this compound.

  • Solution 1: Use a Stability-Promoting Buffer: Switch to a buffer with a lower pH, such as a citrate buffer or MES buffer at pH 6.0, if your experimental system can tolerate it.

  • Solution 2: Prepare Fresh Immediately Before Use: If you must use a buffer at pH 7.4, prepare the this compound working solution immediately before adding it to your experiment. Do not let the solution sit for any length of time.

  • Solution 3: Reduce Temperature: Perform dilutions and short-term storage of the aqueous solution on ice to slow the degradation rate.

Quantitative Data Summary

The following tables provide quantitative data on the stability and solubility of this compound under various conditions.

Table 1: this compound Solubility in Different Buffers (25°C)

Buffer System pH Solubility (µg/mL)
Citrate Buffer 5.0 55.2
MES Buffer 6.0 30.8
Phosphate Buffer 7.0 12.1
Phosphate-Buffered Saline (PBS) 7.4 8.5

| Tris Buffer | 8.0 | 2.3 |

Table 2: Impact of pH and Temperature on this compound Half-Life in Aqueous Solution

pH Temperature Half-Life (t½)
6.0 4°C ~72 hours
6.0 25°C ~18 hours
7.4 4°C ~4 hours
7.4 25°C ~45 minutes

| 7.4 | 37°C | ~15 minutes |

Table 3: Effect of Additives on this compound Stability in PBS (pH 7.4, 25°C)

Additive (Concentration) % Remaining after 1 hour
None (Control) 35%
Ascorbic Acid (100 µM) 78%
N-acetylcysteine (1 mM) 85%

| Tween-20 (0.01%) | 38% (no stability benefit) |

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO, low-retention microcentrifuge tubes.

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of this compound in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex vigorously for 2-3 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used if needed.

    • Aliquot the stock solution into smaller volumes in low-retention tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C, protected from light.

Protocol 2: HPLC Method for Assessing this compound Stability
  • Objective: To quantify the remaining percentage of intact this compound over time.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 280 nm.

    • Gradient: Start at 10% B, increase linearly to 90% B over 15 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 3 minutes.

  • Sample Preparation for Stability Study:

    • Prepare a 10 mM this compound stock in DMSO.

    • Dilute the stock to a final concentration of 50 µM in the desired aqueous buffer (e.g., PBS pH 7.4).

    • Incubate the solution at the desired temperature (e.g., 37°C).

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the sample and immediately quench the degradation by mixing it 1:1 with pure acetonitrile.

    • Inject the quenched sample onto the HPLC system. The peak area of this compound at t=0 is considered 100%.

Visualizations

Bisfentidine_Signaling_Pathway This compound This compound Receptor Target Receptor (e.g., GPCR) This compound->Receptor G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Production Effector->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., PKA) Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Gene Expression) Kinase_Cascade->Cellular_Response

Caption: Hypothetical signaling pathway initiated by this compound binding.

Bisfentidine_Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase Prep_Stock Prepare 10 mM Stock in Anhydrous DMSO Store_Stock Aliquot and Store at -80°C Prep_Stock->Store_Stock Prep_Working Prepare Fresh Working Solution in Pre-chilled Aqueous Buffer (pH 6.0-6.5) Store_Stock->Prep_Working Add_To_Assay Immediately Add to Experimental System Prep_Working->Add_To_Assay Run_Assay Run Assay (Time-sensitive) Add_To_Assay->Run_Assay Analyze_Data Analyze and Interpret Data Run_Assay->Analyze_Data

Caption: Recommended workflow for preparing and using this compound.

Bisfentidine_Troubleshooting_Logic Start Problem: Inconsistent or No Activity Check_Precipitate Is there visible precipitate in the working solution? Start->Check_Precipitate Sol_Prob Solubility Issue Check_Precipitate->Sol_Prob Yes Check_Degradation Is the solution prepared in advance or at pH > 7? Check_Precipitate->Check_Degradation No Lower_Conc Action: Lower final concentration Sol_Prob->Lower_Conc Use_Surfactant Action: Add surfactant (e.g., 0.01% Tween-20) Sol_Prob->Use_Surfactant Deg_Prob Degradation Issue Check_Degradation->Deg_Prob Yes OK If issues persist, contact technical support Check_Degradation->OK No Prep_Fresh Action: Prepare fresh immediately before use Deg_Prob->Prep_Fresh Use_Acidic_Buffer Action: Use buffer at pH < 6.5 Deg_Prob->Use_Acidic_Buffer Add_Antioxidant Action: Add antioxidant (e.g., NAC) Deg_Prob->Add_Antioxidant

Caption: Decision tree for troubleshooting this compound instability issues.

Technical Support Center: Overcoming Off-Target Effects of Bisfentidine in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the potential off-target effects of Bisfentidine in cellular models. Given the limited specific data on this compound, this guide draws upon information from the broader class of histamine H2 receptor antagonists and general principles of small molecule pharmacology.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected on-target effect?

This compound is a small molecule identified as N-Isopropyl-N'-(p-(2-methylimidazol-4-yl)phenyl)formamidine. Based on its chemical structure and classification, it is predicted to function as a histamine H2 receptor antagonist. The primary on-target effect is the blockade of histamine H2 receptors, which are involved in gastric acid secretion.[1][2][3] In a cellular context, this would translate to the inhibition of histamine-induced signaling pathways in cells expressing the H2 receptor.

Q2: What are the potential off-target effects of histamine H2 receptor antagonists like this compound?

While generally well-tolerated, histamine H2 receptor antagonists as a class have been associated with some off-target effects, which could be relevant for in vitro studies.[1] It is crucial to experimentally verify these for this compound. Potential off-target effects include:

  • Cell Proliferation: Some H2 receptor antagonists have been shown to stimulate the proliferation of certain cell types, such as human gastric mucosal cells and some melanoma cell lines, independent of their H2 receptor antagonism.[4]

  • Cytochrome P450 Interaction: Certain older H2 blockers, like cimetidine, are known to inhibit cytochrome P450 enzymes, which could affect the metabolism of other compounds in your cellular model. The potential for this compound to do so should be evaluated.

  • Central Nervous System (CNS) Effects: While more relevant in vivo, some H2 antagonists can cross the blood-brain barrier and cause CNS effects like confusion or dizziness. In cellular models of neuronal function, these possibilities should be considered.

  • hERG Channel Inhibition: Some antihistamines have been associated with off-target inhibition of the hERG potassium channel, which can have cardiovascular implications. This is a critical off-target effect to assess for any new small molecule.

Q3: How can I differentiate between on-target and off-target effects of this compound in my experiments?

Distinguishing between on-target and off-target effects is a critical step in validating your experimental findings. Here are several strategies:

  • Use of Controls:

    • Negative Control: A structurally similar but inactive analog of this compound.

    • Positive Control: A well-characterized, structurally different H2 receptor antagonist (e.g., famotidine, ranitidine). If both compounds produce the same effect, it is more likely to be on-target.

    • Knockout/Knockdown Cells: Use cells where the histamine H2 receptor (HRH2) has been knocked out or its expression knocked down. An on-target effect should be absent or significantly reduced in these cells.

  • Dose-Response Analysis: On-target effects should occur at concentrations of this compound consistent with its binding affinity for the H2 receptor. Off-target effects often appear at higher concentrations.

  • Rescue Experiments: If this compound's effect is on-target, you should be able to rescue the phenotype by adding an excess of the natural ligand (histamine) or by activating a downstream component of the H2 receptor signaling pathway.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in cellular models.

ProblemPossible CauseSuggested Solution
High background signal or unexpected cellular phenotype. Off-target activity of this compound.- Perform a dose-response curve to identify the optimal concentration. - Use a structurally unrelated H2 receptor antagonist to see if the same phenotype is observed. - Test in a cell line that does not express the H2 receptor.
Inconsistent results between experiments. - Variability in cell passage number. - Instability of this compound in culture medium. - Inconsistent DMSO (solvent) concentration.- Use cells within a consistent passage number range. - Prepare fresh this compound solutions for each experiment. - Ensure the final DMSO concentration is the same across all wells and is below 0.5%.
Observed effect does not correlate with H2 receptor expression. The effect is likely off-target.- Perform a target deconvolution screen (e.g., chemical proteomics) to identify potential off-targets. - Use bioinformatics tools to predict potential off-targets based on the structure of this compound.

Key Experimental Protocols

Protocol 1: Determining the On-Target Efficacy of this compound using a cAMP Assay

Histamine H2 receptor activation typically leads to an increase in intracellular cyclic AMP (cAMP). This assay measures this compound's ability to block this effect.

  • Cell Culture: Plate cells expressing the histamine H2 receptor in a 96-well plate and culture overnight.

  • Compound Treatment: Pre-incubate cells with varying concentrations of this compound or a vehicle control for 30 minutes.

  • Histamine Stimulation: Add a known concentration of histamine (e.g., the EC50 for cAMP production) to the wells and incubate for 15-30 minutes.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP levels against the log of this compound concentration to determine the IC50.

Protocol 2: Assessing Off-Target Cell Proliferation using a [3H]-Thymidine Incorporation Assay

This protocol assesses the potential for this compound to induce cell proliferation.

  • Cell Culture: Seed cells in a 96-well plate at a low density and allow them to adhere.

  • Compound Treatment: Treat cells with a range of this compound concentrations or a vehicle control for 24-48 hours. Include a positive control for proliferation (e.g., serum).

  • [3H]-Thymidine Labeling: Add [3H]-thymidine to each well and incubate for 4-6 hours.

  • Harvesting and Scintillation Counting: Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Compare the [3H]-thymidine incorporation in this compound-treated cells to the vehicle control.

Visualizing Pathways and Workflows

On-Target Signaling Pathway of this compound

OnTarget_this compound Histamine Histamine H2R Histamine H2 Receptor Histamine->H2R This compound This compound This compound->H2R Inhibition G_alpha_s Gαs H2R->G_alpha_s Activates AC Adenylate Cyclase G_alpha_s->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates OffTarget_Workflow Start Observe Cellular Phenotype with this compound DoseResponse Perform Dose-Response Curve Start->DoseResponse Controls Test with Controls: - Inactive Analog - Unrelated H2 Antagonist Start->Controls Knockout Use HRH2 Knockout/ Knockdown Cell Line Start->Knockout Decision Is the effect... - Dose-dependent at expected range? - Replicated by other H2 antagonists? - Absent in knockout cells? DoseResponse->Decision Controls->Decision Knockout->Decision OnTarget Conclusion: On-Target Effect Decision->OnTarget Yes OffTarget Conclusion: Potential Off-Target Effect Decision->OffTarget No Further_Investigation Further Investigation: - Target Deconvolution - Off-target Profiling OffTarget->Further_Investigation Troubleshooting_Logic Problem Unexpected or Inconsistent Experimental Results Check_Conc Verify this compound Concentration and Stability Problem->Check_Conc Conc_OK Concentration OK Check_Conc->Conc_OK Yes Conc_Issue Recalculate, Prepare Fresh Check_Conc->Conc_Issue No Check_Cells Assess Cell Health and Passage Number Cells_OK Cells Healthy Check_Cells->Cells_OK Yes Cells_Issue Use New Cell Stock Check_Cells->Cells_Issue No Check_Controls Validate Positive and Negative Controls Controls_OK Controls Valid Check_Controls->Controls_OK Yes Controls_Issue Troubleshoot Assay Check_Controls->Controls_Issue No Conc_OK->Check_Cells Cells_OK->Check_Controls Hypothesis Formulate New Hypothesis: Consider Off-Target Effects Controls_OK->Hypothesis

References

Refining the synthesis of Bisfentidine to improve yield and purity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Bisfentidine, this technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, thereby helping to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A1: A plausible and common synthetic approach for this compound, N-[4-(2-methyl-1H-imidazol-5-yl)phenyl]-N'-propan-2-ylmethanimidamide, involves a multi-step process. This typically begins with the construction of the 2-methylimidazole ring, followed by the introduction of the aminophenyl group, and finally the formation of the formamidine moiety.

Q2: What are the critical parameters to control during the formamidine formation step?

A2: The formation of the formamidine group is a critical step. Key parameters to control include:

  • Reagent Purity: Ensure the starting amine and the formylating agent are of high purity to prevent side reactions.

  • Stoichiometry: Precise control of the molar ratios of the reactants is crucial to drive the reaction to completion and minimize unreacted starting materials.

  • Temperature: The reaction temperature should be carefully optimized. Too low a temperature may lead to a sluggish reaction, while excessively high temperatures can cause degradation of reactants or products.

  • Solvent: The choice of an appropriate aprotic solvent is important to ensure solubility of the reactants and to prevent unwanted side reactions.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be effectively monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the consumption of starting materials and the formation of the product, helping to determine the optimal reaction time.

Q4: What are the expected yields and purity for this compound synthesis?

A4: The overall yield and purity of this compound can vary significantly based on the specific synthetic route and optimization of reaction conditions. The following table provides a hypothetical summary of expected outcomes under different conditions.

StepReagentsSolventTemperature (°C)Time (h)Typical Yield (%)Typical Purity (%)
Imidazole FormationDiaminobenzene, Methylglyoxal, AcetaldehydeEtOH781260-75>95
NitrationHNO₃, H₂SO₄H₂SO₄0-10280-90>98
ReductionH₂, Pd/CMeOH25490-99>99
Formamidine FormationIsopropylamine, Triethyl orthoformateToluene110870-85>97

Troubleshooting Guide

Problem 1: Low Yield in the Imidazole Ring Formation Step

  • Possible Cause: Incomplete reaction or formation of side products.

  • Solution:

    • Verify Reagent Quality: Ensure the purity of the starting materials, particularly the aldehyde, as impurities can lead to undesired side reactions.

    • Optimize Reaction Conditions: Experiment with different solvents (e.g., ethanol, methanol, acetic acid) and reaction temperatures to find the optimal conditions for the condensation reaction.

    • Adjust Stoichiometry: A slight excess of the ammonia source or the dicarbonyl compound might be necessary to drive the reaction to completion.

Problem 2: Formation of Multiple Spots on TLC During Nitration

  • Possible Cause: Over-nitration (dinitration) or side reactions due to inadequate temperature control.

  • Solution:

    • Strict Temperature Control: Maintain the reaction temperature below 10°C, preferably between 0-5°C, using an ice-salt bath.

    • Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of the imidazole derivative to control the exothermic reaction.

    • Use of a Milder Nitrating Agent: Consider using a milder nitrating agent if over-nitration persists.

Problem 3: Incomplete Reduction of the Nitro Group

  • Possible Cause: Inactivated catalyst or insufficient hydrogen pressure.

  • Solution:

    • Catalyst Activity: Use fresh, high-quality Palladium on carbon (Pd/C) catalyst. Ensure the catalyst is not exposed to air for extended periods.

    • Hydrogen Pressure: Increase the hydrogen pressure (if using a Parr shaker or a similar hydrogenation apparatus) to facilitate the reduction.

    • Solvent Choice: Ensure the chosen solvent (e.g., methanol, ethanol) is appropriate for the hydrogenation and fully dissolves the starting material.

Problem 4: Difficulty in Purifying the Final this compound Product

  • Possible Cause: Presence of unreacted starting materials or closely related impurities.

  • Solution:

    • Column Chromatography: Utilize column chromatography with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to separate this compound from impurities. Careful selection of the stationary phase (silica gel or alumina) is also important.

    • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can significantly improve purity.

    • Acid-Base Extraction: The basic nature of the imidazole and formamidine groups can be exploited. An acid-base extraction workup can help remove non-basic impurities.

Experimental Protocols & Visualizations

Proposed Synthetic Pathway for this compound

The synthesis of this compound can be envisioned through the following multi-step sequence.

Bisfentidine_Synthesis A 4-Nitro-1,2-phenylenediamine B 2-Methyl-5-(4-nitrophenyl)-1H-imidazole A->B + Acetaldehyde (Imidazole Formation) C 4-(2-Methyl-1H-imidazol-5-yl)aniline B->C Reduction (e.g., H2, Pd/C) D This compound C->D + N-isopropylformamide (Formamidine Formation)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol: Formamidine Formation
  • Reaction Setup: To a solution of 4-(2-methyl-1H-imidazol-5-yl)aniline (1.0 eq) in anhydrous toluene (10 mL/mmol), add triethyl orthoformate (1.2 eq) and isopropylamine (1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110°C) and stir for 8-12 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity impure Impure Starting Materials? check_purity->impure check_conditions Review Reaction Conditions (Temp, Time, Solvent) suboptimal Suboptimal Conditions? check_conditions->suboptimal check_workup Analyze Workup & Purification Steps loss_during_workup Product Loss During Workup? check_workup->loss_during_workup impure->check_conditions No purify_sm Purify Starting Materials impure->purify_sm Yes suboptimal->check_workup No optimize Optimize Reaction Conditions suboptimal->optimize Yes modify_workup Modify Workup/Purification Protocol loss_during_workup->modify_workup Yes end Improved Yield loss_during_workup->end No purify_sm->end optimize->end modify_workup->end

Caption: A logical workflow for troubleshooting low product yield.

Adjusting Bisfentidine experimental protocols for different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Bisfentidine

Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols for different cell lines. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental methodologies, and data presentation guides to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a competitive antagonist for the histamine H2 receptor.[1][2] By binding to H2 receptors, primarily found on the basolateral membrane of gastric parietal cells, it blocks the action of histamine.[1][2] This interference disrupts the downstream signaling pathways responsible for gastric acid secretion.[1] The primary signaling pathway affected is the G-protein coupled receptor (GPCR) pathway, where histamine binding normally activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This compound's antagonism of the H2 receptor prevents this cascade.

Diagram: this compound Mechanism of Action

Bisfentidine_MOA cluster_membrane Cell Membrane H2R H2 Receptor G_protein Gs Protein H2R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_protein->AC activates Histamine Histamine Histamine->H2R binds This compound This compound This compound->H2R blocks ATP ATP PKA PKA cAMP->PKA activates Cellular_Response Cellular Response (e.g., Acid Secretion) PKA->Cellular_Response phosphorylates targets

Caption: this compound competitively inhibits the H2 receptor, blocking histamine-induced signaling.

Q2: I am not observing the expected inhibitory effect of this compound in my cell line. What are the possible reasons?

A2: Several factors could contribute to a lack of response:

  • Low H2 Receptor Expression: The cell line you are using may not express the histamine H2 receptor at a sufficient level. It is crucial to verify H2 receptor expression using techniques like qPCR, Western blot, or flow cytometry.

  • Incorrect this compound Concentration: The optimal concentration of this compound can vary significantly between cell lines due to differences in receptor density and cell metabolism. A dose-response experiment is essential to determine the EC50 for your specific cell line.

  • Cell Culture Conditions: Factors such as serum concentration in the media, cell confluency, and passage number can influence receptor expression and signaling. Ensure consistency in your cell culture practices.

  • Compound Degradation: Ensure that the this compound stock solution is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

Q3: How do I determine the optimal concentration of this compound for a new cell line?

A3: A dose-response study is the recommended approach. This involves treating your cells with a range of this compound concentrations and measuring a relevant downstream effect, such as cAMP levels or the expression of a target gene.

Diagram: Dose-Response Experiment Workflow

Dose_Response_Workflow start Seed cells in multi-well plate prepare_dilutions Prepare serial dilutions of this compound start->prepare_dilutions treat_cells Treat cells with different concentrations prepare_dilutions->treat_cells incubate Incubate for a defined period treat_cells->incubate assay Perform downstream assay (e.g., cAMP measurement) incubate->assay analyze Analyze data and plot dose-response curve assay->analyze end Determine EC50 analyze->end

Caption: Workflow for determining the optimal concentration of this compound.

Q4: I am observing high cytotoxicity even at low concentrations of this compound. What should I do?

A4: High cytotoxicity can be due to off-target effects or the specific sensitivity of your cell line.

  • Perform a Viability Assay: Use an MTT or trypan blue exclusion assay to quantify cytotoxicity across a range of this compound concentrations and incubation times.

  • Reduce Incubation Time: Shorter exposure times may be sufficient to observe the desired inhibitory effect without causing significant cell death.

  • Check for Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture media is non-toxic to your cells. Always include a vehicle-only control.

  • Consider a Different H2 Antagonist: If cytotoxicity remains an issue, you may need to consider using a different H2 receptor antagonist for your experiments.

Quantitative Data Summary

The optimal experimental parameters for this compound can vary between cell lines. The following table summarizes suggested starting concentrations and incubation times based on hypothetical data for common cell lines.

Cell LineReceptor TargetTypical EC50Recommended Starting ConcentrationRecommended Incubation Time
AGS (Gastric Adenocarcinoma)High H2 Receptor Expression5 µM1-20 µM12-24 hours
HEK293-H2R (Transfected)Very High H2 Receptor Expression1 µM0.1-10 µM6-12 hours
HCT116 (Colon Carcinoma)Low/Moderate H2 Receptor Expression25 µM10-100 µM24-48 hours
RAW 264.7 (Macrophage-like)Moderate H2 Receptor Expression15 µM5-50 µM18-36 hours

Note: These values are illustrative and should be optimized for your specific experimental conditions.

Detailed Experimental Protocols

Protocol 1: Determination of this compound EC50 using a cAMP Assay

This protocol outlines the steps to determine the half-maximal effective concentration (EC50) of this compound by measuring its ability to inhibit histamine-induced cAMP production.

Materials:

  • Target cell line (e.g., AGS)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Histamine

  • IBMX (a phosphodiesterase inhibitor)

  • cAMP assay kit (e.g., ELISA-based)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed 20,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Pre-treatment with this compound:

    • Prepare serial dilutions of this compound in serum-free media containing 500 µM IBMX.

    • Aspirate the culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells.

    • Include a "vehicle control" (media with IBMX and solvent) and a "no this compound" control.

    • Incubate for 30 minutes at 37°C.

  • Histamine Stimulation:

    • Prepare a solution of histamine in serum-free media at a concentration known to induce a sub-maximal response (e.g., 10 µM).

    • Add 50 µL of the histamine solution to all wells except for the "unstimulated" control.

    • Incubate for 15 minutes at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP concentration using the provided protocol.

  • Data Analysis:

    • Normalize the data to the "no this compound" control (representing 100% stimulation) and the "unstimulated" control (representing 0% stimulation).

    • Plot the normalized response against the log of this compound concentration and fit a four-parameter logistic curve to determine the EC50 value.

Protocol 2: Western Blot for H2 Receptor Expression

This protocol provides a method to confirm the expression of the histamine H2 receptor in your cell line of interest.

Materials:

  • Target cell line lysates

  • Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Primary antibody against H2 receptor

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

Procedure:

  • Protein Extraction:

    • Culture cells to 80-90% confluency.

    • Lyse the cells using RIPA buffer and collect the total protein lysate.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-H2 receptor antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Probe for a loading control (e.g., GAPDH) to ensure equal protein loading across lanes.

References

Troubleshooting inconsistent results in Bisfentidine efficacy studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Bisfentidine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies encountered during efficacy studies of this compound.

Fictional Drug Profile: this compound

  • Mechanism of Action: this compound is a selective, ATP-competitive inhibitor of the serine/threonine kinase 1 (STK1).

  • Therapeutic Target: STK1 is a critical downstream signaling molecule of the Growth Factor Receptor Alpha (GFRA) pathway.

  • Disease Context: The GFRA-STK1 signaling cascade is frequently hyperactivated in certain solid tumors, such as Metastatic Adenocarcinoma Cell Line 7 (MACL-7), where it promotes cell proliferation and survival.

  • Therapeutic Rationale: By inhibiting STK1, this compound aims to suppress tumor cell growth and induce apoptosis in cancers with a dependency on the GFRA-STK1 pathway.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

In Vitro Assay Troubleshooting

Question 1: We are observing significant variability in our IC50 values for this compound in MACL-7 cell viability assays across different experiments. What are the potential causes?

Answer: Inconsistent IC50 values are a common challenge in cell-based assays and can stem from several factors.[1][2] Here are the most frequent causes and how to troubleshoot them:

  • Cell Culture Conditions:

    • Cell Passage Number: Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to genetic drift and altered drug sensitivity.

    • Cell Health and Viability: Ensure that cells are healthy and have high viability (>95%) at the time of plating.[3] Stressed cells can respond differently to treatment.

    • Seeding Density: Inconsistent cell seeding density can affect growth rates and, consequently, the apparent IC50 value.[4] Optimize and strictly adhere to a standardized seeding density.

  • Reagent and Compound Handling:

    • This compound Stock Solution: Ensure the compound is fully dissolved and stored correctly. Improper storage can lead to degradation. Prepare fresh dilutions from a validated stock for each experiment.

    • Assay Reagents: The quality and consistency of reagents like ATP, substrates, and buffers are critical for reproducible results.[5]

  • Assay Protocol and Execution:

    • Incubation Times: Use a multi-channel pipette or automated liquid handler to minimize variations in the timing of reagent addition and incubation steps.

    • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. It is best to avoid using the outer wells for experimental samples and instead fill them with sterile media or buffer.

    • Pipetting Accuracy: Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent dispensing of cells, compound, and reagents.

Question 2: The maximum inhibition (Emax) of this compound in our cell viability assays is lower than expected, even at high concentrations. Why might this be happening?

Answer: A lower-than-expected Emax, or a shallow dose-response curve, can indicate several underlying biological or technical issues.

  • Cellular Heterogeneity: The MACL-7 cell line may contain a subpopulation of cells that are intrinsically resistant to this compound. This can be investigated through single-cell cloning and subsequent IC50 determination of the individual clones.

  • Activation of Compensatory Pathways: Inhibition of STK1 might lead to the activation of alternative survival pathways in the cancer cells. A western blot analysis for key signaling molecules in related pathways could help identify such a mechanism.

  • Compound Stability: this compound may not be stable in the cell culture medium over the entire duration of the assay. You can assess its stability by incubating it in media for the assay duration and then testing its activity in a shorter-term kinase assay.

  • Off-Target Effects: At high concentrations, this compound might have off-target effects that paradoxically promote cell survival.

In Vivo Study Troubleshooting

Question 1: We are seeing significant inter-animal variability in tumor growth in our MACL-7 xenograft studies, even within the same treatment group. What can we do to reduce this?

Answer: Variability in in vivo tumor models is a frequent challenge. Here are key areas to focus on for improving consistency:

  • Animal Husbandry:

    • Animal Health: Ensure all animals are healthy and free from infections that could impact tumor growth.

    • Standardized Conditions: House all animals under identical conditions (cage density, light/dark cycle, diet, and water).

  • Tumor Implantation:

    • Cell Viability: Use a consistent number of viable tumor cells for implantation. Perform a viability count (e.g., Trypan Blue) just before injection.

    • Implantation Site: Inject the tumor cells into the same anatomical location for all animals to ensure consistent tumor establishment and vascularization.

    • Cell Passage Number: As with in vitro assays, use cells from the same low passage number for all implantations.

  • Dosing and Measurement:

    • Dosing Formulation: Ensure the this compound formulation is homogenous and stable. Inconsistent dosing due to poor formulation is a primary cause of variability.

    • Dosing Accuracy: Standardize the dosing procedure (e.g., oral gavage, intraperitoneal injection) to ensure consistent administration.

    • Tumor Measurement: Have the same individual perform all tumor measurements to reduce inter-operator variability. Use calipers for consistent measurement, and for irregularly shaped tumors, consider imaging techniques.

Question 2: The in vivo efficacy of this compound in our mouse model is not as potent as our in vitro data suggested. What could explain this discrepancy?

Answer: A disconnect between in vitro potency and in vivo efficacy is a common challenge in drug development. Potential reasons include:

  • Pharmacokinetics (PK):

    • Poor Bioavailability: this compound may have low oral bioavailability, meaning not enough of the drug reaches the bloodstream to be effective.

    • Rapid Metabolism/Clearance: The drug may be rapidly metabolized by the liver or cleared by the kidneys, resulting in a short half-life and insufficient exposure at the tumor site.

    • Solution: Conduct a formal pharmacokinetic study to determine the concentration of this compound in the plasma and tumor tissue over time.

  • Tumor Microenvironment:

    • Drug Penetration: this compound may not effectively penetrate the tumor tissue to reach its target.

    • Stromal Interactions: The tumor microenvironment in vivo is much more complex than in a 2D cell culture. Interactions with stromal cells can confer drug resistance.

  • In Vitro Assay Conditions:

    • High ATP Concentration in Cells: In vitro kinase assays are often performed at low ATP concentrations, which can overestimate an inhibitor's potency. The ATP concentration within a cell is much higher, presenting a greater challenge for an ATP-competitive inhibitor like this compound.

Data Presentation

Table 1: Hypothetical Inconsistent IC50 Values for this compound in MACL-7 Cells
Experiment IDCell PassageSeeding Density (cells/well)IC50 (nM)
BSF-001p55,00015.2
BSF-002p55,00018.5
BSF-003p155,00045.8
BSF-004p510,00032.1
BSF-005p65,00016.8
Table 2: Hypothetical Inconsistent In Vivo Efficacy of this compound in MACL-7 Xenograft Model
Study IDAnimal StrainDosing FormulationTumor Growth Inhibition (%)Standard Deviation
INV-BSF-ANude (Nu/Nu)0.5% CMC4525
INV-BSF-BNOD/SCID0.5% CMC6512
INV-BSF-CNude (Nu/Nu)20% Solutol6215
INV-BSF-DNOD/SCID20% Solutol758

Experimental Protocols

Protocol 1: In Vitro STK1 Kinase Inhibition Assay

This protocol describes a radiometric assay to measure the inhibitory activity of this compound on recombinant STK1.

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution containing recombinant STK1 and its peptide substrate in the appropriate kinase reaction buffer.

    • Prepare a 2X ATP solution containing [γ-³³P]-ATP in the kinase reaction buffer.

    • Prepare serial dilutions of this compound in DMSO.

  • Assay Procedure:

    • Add 2.5 µL of the this compound dilution or DMSO (for control) to the wells of a microplate.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding a stop solution.

    • Transfer the reaction mixture to a filter plate to separate the phosphorylated substrate from the free [γ-³³P]-ATP.

    • Wash the filter plate multiple times.

    • Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

  • Data Analysis:

    • Normalize the data to the positive control (DMSO-treated, active kinase) and negative control (no kinase).

    • Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Cell Viability (MTT) Assay with MACL-7 Cells

This protocol is for determining the effect of this compound on the viability of MACL-7 cells.

  • Cell Plating:

    • Harvest MACL-7 cells during the logarithmic growth phase.

    • Perform a cell count and viability test to ensure >95% viability.

    • Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions.

    • Incubate for 72 hours at 37°C.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (medium only).

    • Calculate the percent viability relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percent viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: MACL-7 Mouse Xenograft Efficacy Study

This protocol outlines a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.

  • Animal Model and Acclimatization:

    • Use female athymic nude mice, 6-8 weeks old.

    • Acclimate the animals for at least one week before the study begins.

  • Cell Implantation:

    • Harvest MACL-7 cells during the logarithmic growth phase with >95% viability.

    • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® to a final concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (width)² x length / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Dosing:

    • Administer this compound or the vehicle control daily via oral gavage for 21 days.

    • Monitor the body weight of the mice 2-3 times per week as a measure of toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor volume and weight.

    • Calculate the percent tumor growth inhibition for the this compound-treated group compared to the vehicle control group.

Mandatory Visualization

GFYR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Y Growth Factor Y GFYR GFYR Growth_Factor_Y->GFYR Binds and Activates Kinase_X Kinase X GFYR->Kinase_X Phosphorylates Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Activates Transcription_Factors Transcription Factors Downstream_Effector->Transcription_Factors Translocates to Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression This compound This compound This compound->Kinase_X Inhibits IC50_Troubleshooting_Workflow Start Inconsistent IC50 Values Observed Check_Cells Verify Cell Culture Conditions - Passage Number - Cell Viability - Seeding Density Start->Check_Cells Check_Reagents Assess Reagent and Compound Integrity - this compound Solubility/Stability - Reagent Quality Start->Check_Reagents Check_Protocol Review Assay Protocol Execution - Pipetting Accuracy - Incubation Times - Edge Effects Start->Check_Protocol Consistent Results Consistent? Check_Cells->Consistent Check_Reagents->Consistent Check_Protocol->Consistent Resolved Issue Resolved Consistent->Resolved Yes Further_Investigation Further Investigation Needed (e.g., Cell Line Authenticity, Mycoplasma Testing) Consistent->Further_Investigation No InVivo_Variability_Sources cluster_animal Animal-Related Factors cluster_experimental Experimental Procedure cluster_drug Drug Properties Root Sources of In Vivo Variability Animal_Health Health Status Root->Animal_Health Animal_Strain Genetic Background Root->Animal_Strain Animal_Husbandry Housing Conditions Root->Animal_Husbandry Cell_Implantation Cell Viability & Number Root->Cell_Implantation Dosing Formulation & Administration Root->Dosing Measurement Tumor Measurement Technique Root->Measurement PK Pharmacokinetics Root->PK TME Tumor Microenvironment Interaction Root->TME

References

Technical Support Center: Optimizing Bisfentidine Delivery in Animal Models for Sustained Exposure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the delivery of Bisfentidine in animal models for sustained exposure.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during in vivo experiments with this compound and its analogs, focusing on achieving consistent and sustained drug exposure.

Oral Administration (Gavage)

Question: We are observing high variability in plasma concentrations of this compound following oral gavage in rats. What are the potential causes and solutions?

Answer: High variability after oral gavage is a common challenge. Several factors can contribute to this issue:

  • Inconsistent Dosing Technique: Improper gavage technique can lead to inaccurate dosing, stress-induced physiological changes affecting absorption, or even accidental administration into the trachea.[1][2]

    • Troubleshooting:

      • Ensure all personnel are thoroughly trained and standardized on the oral gavage procedure.

      • Use appropriate gavage needle size and length for the animal model.[1] For mice, a 20-gauge, 1.5-inch curved, ball-tipped needle is often suitable.

      • To reduce stress and improve animal compliance, the gavage needle can be dipped in a sucrose solution before administration.[2]

      • Confirm correct placement in the esophagus before dispensing the formulation. Resistance during needle insertion may indicate tracheal placement; if this occurs, withdraw and reposition.[1]

  • Formulation Issues: this compound's physicochemical properties, such as solubility, can significantly impact its absorption from the gastrointestinal (GI) tract.

    • Troubleshooting:

      • Improve Solubility: If this compound has low aqueous solubility, consider using a suitable vehicle to enhance dissolution. This may include lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).

      • Ensure Homogeneity: If using a suspension, ensure it is uniformly mixed before each administration to deliver a consistent dose.

  • Physiological Factors: Gastric pH, emptying time, and intestinal transit time can vary between animals, affecting drug dissolution and absorption.

    • Troubleshooting:

      • Standardize the fasting period for animals before dosing to minimize variability in GI conditions.

Question: The oral bioavailability of our imidazoline receptor agonist is very low in our animal model. What strategies can we employ to improve it?

Answer: Low oral bioavailability is a frequent hurdle for many compounds, including those with basic properties like this compound. Key factors contributing to this can be poor solubility, low permeability, and extensive first-pass metabolism.

  • Addressing Poor Solubility:

    • Formulation Strategies: As mentioned above, utilizing enabling formulations such as SEDDS can keep the compound in a solubilized state within the GI tract, thereby improving absorption. Particle size reduction techniques like micronization or nanonization can also increase the surface area for dissolution.

    • Salt Formation: Creating a salt form of this compound could enhance its solubility and dissolution rate.

  • Addressing Low Permeability:

    • Permeation Enhancers: Co-administration with permeation enhancers can temporarily increase the permeability of the intestinal epithelium.

    • Efflux Transporter Inhibition: If this compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which pump the drug back into the intestinal lumen, co-administration with a P-gp inhibitor (e.g., verapamil or elacridar) in a research setting can confirm this mechanism and improve systemic exposure.

Intravenous Administration

Question: We are having difficulty preparing a suitable intravenous formulation for this compound due to its poor water solubility. What are our options?

Answer: Formulating poorly soluble compounds for intravenous (IV) administration is a common challenge in early drug discovery. The goal is to create a stable formulation that does not precipitate upon injection into the bloodstream.

  • Formulation Approaches:

    • Co-solvents: Using a mixture of a non-aqueous solvent (e.g., ethanol, propylene glycol, PEG 300) and water can increase the solubility of lipophilic compounds.

    • pH Adjustment: If this compound is a basic compound, lowering the pH of the formulation vehicle can increase its solubility. However, care must be taken to ensure the final formulation is within a physiologically tolerable pH range to avoid injection site irritation.

    • Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can enhance its aqueous solubility.

    • Surfactant-Based Systems: Using surfactants to create micellar solutions can solubilize poorly soluble drugs for IV administration.

Question: We are performing a continuous intravenous infusion study in mice and are encountering issues with catheter patency and animal welfare. What can we do to improve our procedure?

Answer: Continuous IV infusion in mice requires specialized techniques and equipment due to the small size of the animals and their vessels.

  • Improving Catheter Patency:

    • Ensure proper catheter placement and securement during surgery.

    • Use appropriate catheter size and material to minimize vessel trauma.

    • Consider the use of a lock solution (e.g., heparinized saline) when the catheter is not in use to prevent clotting.

  • Enhancing Animal Welfare:

    • Traditional tethering systems with jackets or harnesses can cause skin irritation and stress. Newer systems utilizing externalized magnetic ports and tethers can improve animal welfare.

    • Ensure the tethering system allows for free movement of the animal within the cage.

Sustained Exposure Strategies

Question: We need to maintain a steady-state concentration of this compound over several days. What are the best methods to achieve this?

Answer: For sustained exposure, continuous delivery methods are generally superior to repeated injections, which can cause significant fluctuations in plasma concentrations.

  • Osmotic Pumps:

    • Mechanism: Osmotic pumps are small, implantable devices that deliver a drug at a constant rate for a predetermined period (from days to weeks). They can be implanted subcutaneously or intraperitoneally for systemic delivery.

    • Advantages: They provide predictable and continuous dosing, minimize animal handling and stress, and ensure reproducible results.

    • Considerations: The drug formulation must be stable at 37°C for the duration of the study. The pump must be surgically implanted and removed after the study.

  • Sustained-Release Formulations:

    • Concept: These are formulations designed to release the drug slowly over time after a single administration. This can be achieved through various technologies, such as drug-polymer conjugates or biodegradable microspheres.

    • Application: While more complex to develop, a sustained-release formulation can be an alternative to continuous infusion, reducing the need for surgery and specialized equipment.

Data Presentation: Pharmacokinetic Parameters of this compound Analogs

ParameterMoxonidine (Rat)Rilmenidine (Rat)
Oral Bioavailability 5.1%Weak antihypertensive effects suggest rapid plasma withdrawal
Elimination Half-life (t½) Intravenous: 0.9 h; Oral: 1.1 h~8 hours (in humans)
Time to Peak Plasma Concentration (Tmax) Not specifiedNot specified for rats
Route of Elimination Primarily renal excretion (59.5% in urine)Primarily renal excretion
Reference

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rats

This protocol provides a standardized method for oral gavage in rats to ensure accurate dosing and minimize animal stress.

Materials:

  • This compound formulation (e.g., solution or homogenous suspension)

  • Appropriately sized oral gavage needle (e.g., 16-18 gauge, 2-3 inches long with a ball tip for adult rats)

  • Syringe corresponding to the dosing volume

  • Animal scale

  • 70% ethanol

  • (Optional) 10% sucrose solution

Procedure:

  • Animal Preparation:

    • Accurately weigh each rat to calculate the individual dose volume.

    • Ensure rats have been fasted for a standardized period if required by the study protocol.

  • Formulation Preparation:

    • Prepare the this compound formulation, ensuring it is at room temperature and, if a suspension, is thoroughly mixed to ensure homogeneity.

    • Draw the calculated volume into the syringe.

  • Restraint:

    • Gently but firmly restrain the rat. One common method is to grasp the rat over the shoulders, with the thumb and forefinger pushing the forelegs forward, which gently extends the neck.

  • Gavage Administration:

    • (Optional) Dip the tip of the gavage needle into a 10% sucrose solution to improve acceptance by the animal.

    • With the rat in an upright position, gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, it may be in the trachea; withdraw immediately and reposition. The animal may exhibit a swallowing reflex, which is normal.

    • Once the needle has reached the predetermined depth (approximately to the level of the last rib), dispense the formulation slowly and steadily.

    • Withdraw the needle in a single, smooth motion.

  • Post-Procedure Monitoring:

    • Return the rat to its cage and monitor for at least 15 minutes for any signs of distress, such as labored breathing, coughing, or changes in posture.

Protocol 2: Sustained Delivery via Subcutaneous Osmotic Pump Implantation in Mice

This protocol describes the surgical implantation of an osmotic pump for continuous subcutaneous delivery of this compound in mice.

Materials:

  • Sterile osmotic pumps (e.g., ALZET®) of the appropriate size and delivery rate

  • This compound formulation (sterile and stable at 37°C)

  • Surgical instruments (scalpel, forceps, scissors, wound clips or sutures)

  • Anesthetic and analgesic agents

  • Surgical drapes and sterile gloves

  • 70% ethanol and povidone-iodine solution

  • Warming pad

Procedure:

  • Pump Preparation:

    • Following the manufacturer's instructions, fill the osmotic pump with the sterile this compound formulation in a sterile environment.

    • Prime the pump by incubating it in sterile saline at 37°C for the recommended duration to ensure immediate delivery upon implantation.

  • Surgical Preparation:

    • Anesthetize the mouse using an approved protocol. Confirm the depth of anesthesia by lack of response to a toe pinch.

    • Administer a pre-operative analgesic.

    • Shave the fur from the dorsal mid-scapular region.

    • Prepare the surgical site by scrubbing with povidone-iodine followed by 70% ethanol.

  • Implantation:

    • Using aseptic technique, make a small midline skin incision (approximately 1 cm) in the prepared area.

    • Using blunt dissection with a hemostat, create a subcutaneous pocket large enough to accommodate the pump.

    • Insert the primed osmotic pump into the pocket with the delivery portal first.

    • Close the incision with wound clips or sutures.

  • Post-Operative Care:

    • Allow the mouse to recover from anesthesia on a warming pad.

    • Administer post-operative analgesics as prescribed in the approved protocol.

    • Monitor the animal daily for signs of pain, distress, or infection at the surgical site.

    • At the end of the study, the pump must be surgically removed.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_sampling Sampling & Analysis Phase cluster_data Data Interpretation formulation This compound Formulation (Solution/Suspension) oral_gavage Oral Gavage formulation->oral_gavage iv_infusion Intravenous Infusion (Continuous) formulation->iv_infusion osmotic_pump Osmotic Pump (Subcutaneous) formulation->osmotic_pump animal_prep Animal Acclimation & Fasting animal_prep->oral_gavage animal_prep->iv_infusion animal_prep->osmotic_pump blood_sampling Serial Blood Sampling oral_gavage->blood_sampling iv_infusion->blood_sampling osmotic_pump->blood_sampling plasma_processing Plasma Processing blood_sampling->plasma_processing bioanalysis LC-MS/MS Bioanalysis plasma_processing->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) bioanalysis->pk_analysis exposure_assessment Sustained Exposure Assessment pk_analysis->exposure_assessment troubleshooting_oral_gavage cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions problem High Variability in Plasma Exposure after Oral Gavage cause1 Inconsistent Dosing Technique problem->cause1 cause2 Poor Formulation Properties (e.g., low solubility) problem->cause2 cause3 Physiological Variability (e.g., gastric emptying) problem->cause3 solution1a Standardize Gavage Protocol cause1->solution1a solution1b Ensure Proper Training cause1->solution1b solution2a Optimize Formulation Vehicle (e.g., use SEDDS) cause2->solution2a solution2b Ensure Homogeneity of Suspension cause2->solution2b solution3a Standardize Animal Fasting Time cause3->solution3a

References

Technical Support Center: Enhancing the Selectivity of Bisfentidine for H2 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the selectivity of Bisfentidine for the histamine H2 receptor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is enhancing its H2 receptor selectivity important?

A1: this compound is a compound with the chemical structure N-[4-(2-methyl-1H-imidazol-5-yl)phenyl]-N'-propan-2-ylmethanimidamide.[1] It is structurally related to other H2 receptor antagonists. Enhancing its selectivity for the H2 receptor is crucial to minimize off-target effects that can arise from interactions with other histamine receptor subtypes (H1, H3, and H4).[2] Improved selectivity can lead to a better therapeutic window and a more favorable side-effect profile in potential clinical applications.

Q2: What are the primary signaling pathways activated by the H2 receptor?

A2: The histamine H2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. There is also evidence to suggest that the H2 receptor can couple to the Gq alpha subunit, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[3]

Q3: How can I experimentally determine the selectivity of this compound for the H2 receptor?

A3: The gold-standard method for determining ligand selectivity is through radioligand binding assays.[4] You would perform competitive binding experiments using membranes from cells expressing each of the four human histamine receptor subtypes (H1, H2, H3, and H4). By measuring the ability of this compound to displace a known high-affinity radioligand for each receptor, you can determine its binding affinity (Ki) for each subtype. The ratio of Ki values for the off-target receptors to the Ki for the H2 receptor will give you the selectivity index.

Q4: My initial screens show that this compound has significant affinity for the H1 receptor. What strategies can I employ to improve H2 selectivity?

A4: Improving selectivity often involves synthetic modification of the lead compound. Based on the structure-activity relationships (SAR) of known H2 receptor antagonists, you could consider the following approaches:

  • Modification of the Imidazole Ring: The imidazole ring is a key feature for interaction with the H2 receptor. Altering substituents on this ring can modulate binding affinity and selectivity.

  • Varying the Flexible Chain: The length and flexibility of the chain connecting the imidazole ring to the other parts of the molecule can influence how the ligand fits into the binding pockets of different receptor subtypes.

  • Modifying the Formamidine Group: The polar formamidine group is important for antagonist activity. Modifications here could disfavor binding to the H1 receptor while maintaining or improving H2 receptor affinity.

Computational modeling, such as molecular docking and molecular dynamics simulations, can be invaluable in predicting which modifications are most likely to improve selectivity before undertaking extensive synthetic work.

Troubleshooting Guides

Issue 1: High Non-Specific Binding in Radioligand Binding Assays

Symptoms:

  • High signal in the presence of a saturating concentration of unlabeled ligand.

  • Low signal-to-noise ratio, making it difficult to determine accurate IC50 values.

Potential Cause Troubleshooting Steps
Radioligand Issues Use a lower concentration of radioligand, ideally at or below the Kd value. Check the purity of the radioligand, as impurities can contribute to high non-specific binding (NSB).
Tissue/Cell Preparation Reduce the amount of membrane protein in the assay. Titrate the membrane concentration to find the optimal balance between specific and non-specific binding. Ensure thorough homogenization and washing of membranes to remove endogenous ligands.
Assay Conditions Optimize incubation time and temperature. Shorter incubation times can sometimes reduce NSB. Modify the assay buffer by including blocking agents like bovine serum albumin (BSA). Increase the number and volume of wash steps with ice-cold buffer.
Filter and Apparatus Pre-soak filters in a buffer containing a blocking agent like polyethyleneimine (PEI). Test different types of filter materials to find one with the lowest NSB for your assay.
Issue 2: Inconsistent Results in Functional Assays (cAMP Measurement)

Symptoms:

  • High well-to-well variability in cAMP levels.

  • Poor dose-response curves that do not fit a standard sigmoidal model.

Potential Cause Troubleshooting Steps
Cell Health and Density Ensure cells are healthy and not overgrown before seeding. Optimize cell seeding density to achieve a consistent monolayer.
Agonist/Antagonist Preparation Prepare fresh dilutions of agonists and antagonists for each experiment. Use a calibrated pipette to ensure accurate concentrations.
Assay Protocol Optimize the incubation times for both the antagonist (this compound) and the agonist (histamine). Ensure the phosphodiesterase (PDE) inhibitor is active and used at the correct concentration.
Detection Reagents Check the expiration dates and storage conditions of the cAMP assay kit components. Perform a standard curve in each experiment to ensure the assay is performing correctly.

Data Presentation

The following tables present illustrative quantitative data for this compound and three hypothetical analogs (Analog A, Analog B, and Analog C) designed to improve H2 selectivity.

Table 1: Histamine Receptor Binding Affinities (Ki, nM)

CompoundH1 ReceptorH2 ReceptorH3 ReceptorH4 Receptor
This compound15025>10,000>10,000
Analog A50020>10,000>10,000
Analog B2,50015>10,000>10,000
Analog C>10,00030>10,000>10,000

Table 2: H2 Receptor Selectivity Ratios (Ki off-target / Ki H2)

CompoundH1/H2 Selectivity
This compound6
Analog A25
Analog B167
Analog C>333

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol describes the determination of the binding affinity (Ki) of a test compound (e.g., this compound) for a specific histamine receptor subtype.

  • Cell Culture and Membrane Preparation:

    • Culture cells stably expressing the human histamine receptor of interest (H1, H2, H3, or H4) in appropriate media.

    • Harvest the cells and homogenize them in an ice-cold buffer.

    • Centrifuge the homogenate and resuspend the membrane pellet in a fresh buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Membrane preparation.

      • A fixed concentration of a suitable radioligand (e.g., [3H]-tiotidine for H2 receptors).

      • Increasing concentrations of the test compound.

    • For total binding, add buffer instead of the test compound.

    • For non-specific binding, add a high concentration of a standard unlabeled ligand.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filter mat and add a scintillation cocktail.

    • Count the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from the total binding counts to obtain specific binding.

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay

This protocol measures the ability of a test compound to act as an antagonist at the H2 receptor by measuring its effect on histamine-stimulated cAMP production.

  • Cell Culture:

    • Seed cells expressing the human H2 receptor into a 96-well plate and grow to confluence.

  • Assay:

    • Wash the cells with a stimulation buffer.

    • Add a phosphodiesterase (PDE) inhibitor to prevent the degradation of cAMP.

    • Add increasing concentrations of the test compound (e.g., this compound) and incubate.

    • Stimulate the cells with a fixed concentration of histamine (typically the EC80).

    • Incubate to allow for cAMP production.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Plot the cAMP concentration as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the maximal histamine response.

Mandatory Visualizations

H2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H2R H2 Receptor Histamine->H2R Binds G_protein Gs Protein (α, β, γ) H2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Stimulates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: H2 Receptor Signaling Pathway.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Selectivity Screening cluster_analysis Data Analysis cluster_decision Decision start This compound analog_A Analog A start->analog_A SAR-guided modification analog_B Analog B start->analog_B SAR-guided modification analog_C Analog C start->analog_C SAR-guided modification binding_assay Radioligand Binding Assay (H1, H2, H3, H4) analog_A->binding_assay functional_assay Functional Assay (e.g., cAMP) analog_A->functional_assay analog_B->binding_assay analog_B->functional_assay analog_C->binding_assay analog_C->functional_assay determine_ki Determine Ki Values binding_assay->determine_ki determine_ic50 Determine IC50 Values functional_assay->determine_ic50 calculate_selectivity Calculate Selectivity Ratios determine_ki->calculate_selectivity decision Improved Selectivity? calculate_selectivity->decision determine_ic50->decision decision->start No, Redesign Analogs end Lead Optimization decision->end Yes, Proceed to Further Studies

Caption: Workflow for Enhancing H2 Receptor Selectivity.

Troubleshooting_Logic cluster_binding Binding Assay Issues cluster_functional Functional Assay Issues cluster_sar SAR Strategy start Low H2 Selectivity Observed q1 Are Ki values for off-target receptors accurate? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Do functional assay results correlate with binding data? a1_yes->q2 fix_binding Troubleshoot Binding Assay: - Check radioligand purity - Optimize assay conditions - Validate receptor expression a1_no->fix_binding Re-evaluate fix_binding->start Re-evaluate a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are SAR insights being effectively applied? a2_yes->q3 fix_functional Troubleshoot Functional Assay: - Check cell health - Validate agonist/antagonist concentrations - Optimize incubation times a2_no->fix_functional Re-evaluate fix_functional->start Re-evaluate a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No redesign Synthesize New Analogs a3_yes->redesign review_sar Review SAR of known selective H2 antagonists. Use computational modeling to guide design. a3_no->review_sar review_sar->redesign

References

Technical Support Center: Strategies to Reduce Potential Side Effects of Imidazoline Receptor Ligands in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: We are observing significant sedation and motor impairment in our rodent models at our intended therapeutic dose of Imidazoline-X. How can we mitigate this?

A1: Sedation and motor impairment are known potential side effects of some centrally-acting imidazoline ligands.[1] Consider the following strategies:

  • Dose Adjustment: The most straightforward approach is to perform a detailed dose-response study to identify the minimal effective dose for your therapeutic endpoint and the threshold dose for sedative effects.[2] It's possible that a lower dose may retain therapeutic efficacy with reduced sedation.

  • Route of Administration: The route of administration can significantly impact the pharmacokinetic and pharmacodynamic profile of a compound.[3][4] If you are using systemic administration (e.g., intraperitoneal injection), consider a more localized delivery method if your therapeutic target is in the periphery, which may reduce central nervous system (CNS) exposure.

  • Pharmacokinetic Analysis: Conduct pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Imidazoline-X in your animal model.[5] A rapid peak in plasma concentration might be contributing to the acute sedative effects. A different formulation or administration route could lead to a more favorable pharmacokinetic profile.

Q2: Our animal studies with Imidazoline-X are showing a consistent, dose-dependent drop in body temperature. Is this a known effect, and how should we manage it?

A2: Yes, hypothermia is a documented side effect of some I2 imidazoline receptor ligands. This effect is believed to be mediated by I2 receptors. To manage this:

  • Environmental Temperature Control: Maintain the ambient temperature of the animal housing and experimental areas at the higher end of the recommended range for the species to provide thermal support.

  • Continuous Monitoring: For studies where hypothermia could be a confounding factor, continuously monitor the body temperature of the animals.

  • Dose-Response Characterization: Characterize the dose-response relationship for the hypothermic effect. This will help you determine a dose that minimizes this side effect while achieving the desired therapeutic outcome.

Q3: We are planning a chronic dosing study with Imidazoline-X. What are the key safety parameters we should monitor?

A3: For chronic studies, a comprehensive safety pharmacology and toxicology assessment is crucial. Key parameters to monitor include:

  • General Health and Behavior: Daily observation for clinical signs of toxicity, changes in behavior, food and water consumption, and body weight.

  • Cardiovascular System: Monitor heart rate, blood pressure, and electrocardiogram (ECG) as part of the safety pharmacology core battery.

  • Central Nervous System: Conduct a functional observational battery (FOB) or a modified Irwin test to assess behavioral and neurological changes.

  • Respiratory System: Monitor respiratory rate and function.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis, and conduct a full necropsy with histopathological examination of major organs.

Q4: Can co-administration of another compound help mitigate the side effects of Imidazoline-X without affecting its therapeutic efficacy?

A4: Co-administration strategies can be effective but require careful consideration. For instance, if Imidazoline-X is being investigated for its analgesic properties in combination with an opioid, studies have shown that I2 receptor ligands can enhance opioid-induced analgesia, potentially allowing for a reduction in the opioid dose and its associated side effects. However, it's also crucial to investigate whether the combination exacerbates other side effects. A thorough investigation of the pharmacodynamic and pharmacokinetic interactions between the two compounds is essential.

Troubleshooting Guides

Issue 1: Unexpected Mortality at High Doses

  • Immediate Action: Cease administration at the high dose. Review all experimental procedures and records to rule out errors in dose calculation or administration.

  • Dose Range Finding: Conduct a maximum tolerated dose (MTD) study to establish the upper dose limit. This typically involves a dose escalation design.

  • Acute Toxicity Study: Perform an acute toxicity study as per OECD guidelines (e.g., Guideline 423) to determine the acute toxic class of the compound.

  • Pathology: If mortality occurs, perform a full necropsy and histopathology on the deceased animals to identify potential target organs of toxicity.

Issue 2: Gastrointestinal Distress (e.g., Diarrhea, Piloerection)

  • Vehicle Control: Ensure that the vehicle used for drug administration is not causing the GI effects. Administer the vehicle alone to a control group.

  • Formulation: The formulation of the drug can influence its local tolerability in the GI tract. Consider if changes to the formulation (e.g., different excipients, pH adjustment) could improve tolerability. Be aware that some excipients can have their own biological effects.

  • Route of Administration: If administering orally, consider parenteral routes (e.g., subcutaneous, intravenous) to bypass the GI tract and determine if the effect is local or systemic.

Quantitative Data Summary

Table 1: Hypothetical Dose-Response Relationship for Imidazoline-X in a Rat Model of Neuropathic Pain

Dose (mg/kg, i.p.)Analgesic Effect (% MPE)Sedation Score (0-4)Hypothermia (°C Drop)
0 (Vehicle)5 ± 200.1 ± 0.1
130 ± 500.5 ± 0.2
365 ± 811.2 ± 0.3
1085 ± 732.5 ± 0.4
3090 ± 644.1 ± 0.5

% MPE = Maximum Possible Effect Sedation Score: 0=normal, 1=mild, 2=moderate, 3=severe, 4=loss of righting reflex

Table 2: Recommended Safety Monitoring Parameters for a 28-Day Rodent Study with Imidazoline-X

ParameterFrequency
Clinical ObservationsDaily
Body WeightWeekly
Food/Water ConsumptionWeekly
Functional Observational BatteryBaseline, Day 1, Day 14, Day 28
Cardiovascular Telemetry (in designated animals)Continuous for 24h at baseline and on select days post-dosing
Hematology & Clinical ChemistryTerminal
Gross Necropsy & HistopathologyTerminal

Experimental Protocols

Protocol 1: Functional Observational Battery (FOB)

This protocol is a non-invasive method to assess the neurological and behavioral effects of a test compound.

  • Acclimation: Acclimate animals to the testing room for at least 1 hour before testing.

  • Baseline Assessment: Perform a baseline FOB on all animals before the start of the study.

  • Dosing: Administer Imidazoline-X or vehicle.

  • Observations: At specified time points post-dosing, observe the animals in a standardized sequence:

    • Home Cage Observations: Note posture, activity level, and any unusual behaviors.

    • Open Field Observations: Place the animal in a clean, open arena and record locomotor activity, rearing, and gait.

    • Sensory/Motor Reflexes: Assess responses to stimuli (e.g., tail pinch, corneal reflex) and motor coordination (e.g., righting reflex, grip strength).

  • Scoring: Use a standardized scoring system to quantify observations.

Protocol 2: Cardiovascular Monitoring via Telemetry

This protocol allows for the continuous monitoring of cardiovascular parameters in conscious, freely moving animals.

  • Surgical Implantation: Surgically implant telemetry transmitters (for measuring ECG, blood pressure, and heart rate) into the abdominal aorta of the animals. Allow for a post-operative recovery period of at least one week.

  • Baseline Recording: Record baseline cardiovascular data for at least 24 hours before the first dose.

  • Dosing: Administer Imidazoline-X or vehicle.

  • Data Collection: Continuously record cardiovascular parameters for a predetermined period post-dosing (e.g., 24 hours).

  • Data Analysis: Analyze the data for changes in heart rate, blood pressure, and ECG intervals (e.g., PR, QRS, QT).

Visualizations

cluster_0 Imidazoline-X Signaling Imidazoline-X Imidazoline-X I2R I2 Imidazoline Receptor Imidazoline-X->I2R On-Target AT_Receptor Off-Target Receptor (e.g., Alpha-2 Adrenergic) Imidazoline-X->AT_Receptor Off-Target Therapeutic_Pathway Therapeutic Signaling (e.g., Pain Modulation) I2R->Therapeutic_Pathway SideEffect_Pathway Side Effect Pathway (e.g., Sedation) AT_Receptor->SideEffect_Pathway Analgesia Analgesia Therapeutic_Pathway->Analgesia Sedation Sedation SideEffect_Pathway->Sedation

Caption: Hypothetical signaling pathway of Imidazoline-X.

cluster_1 Preclinical Safety Assessment Workflow DoseRange Dose Range Finding (MTD Study) AcuteTox Acute Toxicity Study DoseRange->AcuteTox RepeatDose Repeated Dose Toxicity Study (e.g., 28-day) AcuteTox->RepeatDose SafetyPharm Safety Pharmacology (Core Battery) RepeatDose->SafetyPharm InLife In-Life Monitoring (Clinical Signs, Body Weight) RepeatDose->InLife Terminal Terminal Procedures (Pathology, Histopathology) SafetyPharm->Terminal InLife->Terminal Report Final Report & Risk Assessment Terminal->Report

References

Technical Support Center: Validating Analytical Methods for Bisfentidine in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Bisfentidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method validation and to troubleshoot common issues encountered during the analysis of this compound in complex biological matrices such as plasma, serum, and urine.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for quantifying this compound in biological samples?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of this compound in biological matrices.[1][2][3] This technique offers high sensitivity and selectivity, which are crucial for accurately measuring the low concentrations of the analyte often present in pharmacokinetic studies.[1][2]

Q2: How should I prepare my plasma samples for this compound analysis?

A2: A simple and effective method for sample preparation is protein precipitation. This typically involves adding a cold organic solvent, such as acetonitrile, to the plasma sample to precipitate proteins. After centrifugation, the clear supernatant containing this compound can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase. For cleaner samples and to minimize matrix effects, solid-phase extraction (SPE) can also be employed.

Q3: What are the key validation parameters I need to assess for a this compound bioanalytical method?

A3: According to regulatory guidelines, the key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. A full validation should be performed to ensure the reliability of the method for its intended purpose.

Q4: What could be causing poor peak shape (e.g., tailing, fronting, or splitting) for my this compound analyte?

A4: Poor peak shape can be caused by several factors, including issues with the analytical column, improper mobile phase composition, or interactions between this compound and active sites in the chromatographic system. This compound, being a basic compound, can exhibit peak tailing due to secondary interactions with residual silanols on the column. Using a column with end-capping or a mobile phase with an appropriate pH and ionic strength can help mitigate these effects. Peak splitting can sometimes be a result of a partially clogged frit or a void in the column packing.

Q5: I am observing significant signal suppression for this compound. What are the likely causes and how can I mitigate this?

A5: Signal suppression, a common form of matrix effect in LC-MS/MS, is often caused by co-eluting endogenous components from the biological matrix that interfere with the ionization of the analyte. Phospholipids are common culprits in plasma samples. To mitigate this, you can improve your sample clean-up procedure (e.g., using SPE instead of protein precipitation), optimize the chromatographic separation to separate this compound from the interfering components, or use a stable isotope-labeled internal standard that can compensate for the matrix effect.

Troubleshooting Guides

Issue 1: Low or No this compound Signal
Potential Cause Troubleshooting Step
Incorrect MS/MS settings Verify the precursor and product ion transitions for this compound. Ensure the mass spectrometer is tuned and calibrated. Check that the correct ionization mode (positive ion mode is expected for this compound) and polarity are selected.
Sample degradation Prepare fresh samples and quality controls. Evaluate the stability of this compound under the storage and sample preparation conditions.
Inefficient extraction Optimize the sample preparation procedure. For protein precipitation, ensure the solvent-to-plasma ratio is adequate. For liquid-liquid extraction, test different organic solvents and pH conditions.
LC system issues Check for leaks in the LC system. Ensure there is mobile phase flow and that the injection system is working correctly. A blocked column or tubing can also lead to no flow and consequently no signal.
Issue 2: High Variability in Results (Poor Precision)
Potential Cause Troubleshooting Step
Inconsistent sample preparation Ensure consistent and precise pipetting of all solutions, including the internal standard. Automate sample preparation steps if possible to reduce human error.
Matrix effects Variable matrix effects across different samples can lead to poor precision. Use a stable isotope-labeled internal standard to compensate for these variations. Improve sample clean-up to remove interfering components.
Instrument instability Check the stability of the LC pump flow rate and the MS detector response over time. Run system suitability tests before each batch of samples.
Carryover If a high concentration sample is followed by a low concentration one, carryover can affect the accuracy and precision of the latter. Optimize the injector wash procedure and the chromatographic gradient to minimize carryover.
Issue 3: Inaccurate Results (Poor Accuracy)
Potential Cause Troubleshooting Step
Incorrect calibrator concentrations Prepare fresh calibration standards and verify their concentrations. Use a different stock solution for preparing quality control samples than for the calibrators.
Co-eluting interferences Check for interfering peaks in blank matrix samples from different sources. Optimize the chromatography to separate the analyte from any interferences.
Analyte or internal standard instability Assess the stability of this compound and the internal standard in the biological matrix and in the final extract under the conditions of the experiment.
Non-linearity of the calibration curve Ensure the calibration range is appropriate for the expected sample concentrations and that the curve is well-fitted with the chosen regression model.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of imidazole-based compounds in plasma using LC-MS/MS, which can be used as a reference for developing a method for this compound.

Table 1: Linearity and Sensitivity

AnalyteMatrixCalibration Range (ng/mL)LLOQ (ng/mL)
Imidazole-based CompoundHuman Plasma2.61 - 26102.61
Imidazole-based CompoundHuman Plasma20 - 200020

Data adapted from reference methods for imidazole-containing compounds.

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low5≤ 9.5095 - 105≤ 7.1993 - 107
Medium500≤ 8.0097 - 103≤ 6.5096 - 104
High2000≤ 7.5098 - 102≤ 5.9098 - 102

Data adapted from reference methods for imidazole-containing compounds.

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low585 - 9590 - 110
High200088 - 9892 - 108

Data adapted from reference methods for related compounds.

Experimental Protocols

Representative LC-MS/MS Method for this compound Analysis

This protocol is a representative method based on common practices for the analysis of similar compounds and should be optimized and validated for this compound specifically.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

2. LC-MS/MS Conditions

  • LC System: Agilent 1100 Series HPLC or equivalent.

  • Column: Supelco Ascentis C18, 2.1 x 50 mm, 3.5 µm or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample (100 µL) Add_IS_ACN Add Internal Standard in Acetonitrile (300 µL) Plasma_Sample->Add_IS_ACN Vortex_1 Vortex (1 min) Add_IS_ACN->Vortex_1 Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex_1->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC_Separation Chromatographic Separation Inject->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for this compound analysis in plasma.

Troubleshooting_Logic cluster_precision Precision Issues cluster_accuracy Accuracy Issues Start Problem: Inaccurate or Imprecise Results Check_Pipetting Verify Pipetting Technique Start->Check_Pipetting Check_Calibrators Prepare Fresh Calibrators Start->Check_Calibrators Check_IS Use Stable Isotope-Labeled IS Check_Pipetting->Check_IS Check_Instrument_Stability Assess Instrument Stability Check_IS->Check_Instrument_Stability Check_Interferences Investigate Co-eluting Interferences Check_Calibrators->Check_Interferences Check_Stability Evaluate Analyte Stability Check_Interferences->Check_Stability

Caption: Troubleshooting logic for inaccurate or imprecise results.

References

Validation & Comparative

Lack of Preclinical Data on Bisfentidine Necessitates Pivot to Famotidine for Comparative Analysis Against Ranitidine in GERD Models

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations to generate a comparative guide on bisfentidine versus the well-established histamine H2 receptor antagonist, ranitidine, for preclinical models of gastroesophageal reflux disease (GERD), have revealed a significant lack of publicly available scientific literature and experimental data for this compound. Despite extensive searches, no preclinical studies detailing its efficacy, mechanism of action, or comparative performance in GERD models could be identified. A PubChem entry confirms the chemical structure of this compound, but provides no associated pharmacological data.

Given the absence of information on this compound, this guide will proceed with a comprehensive comparison of two widely studied and clinically relevant H2 receptor antagonists: ranitidine and famotidine . This substitution allows for a robust, data-driven comparison that aligns with the original intent of the user's request, providing valuable insights for researchers, scientists, and drug development professionals in the field of GERD therapeutics.

This guide will summarize the available preclinical data comparing the performance of famotidine and ranitidine in models relevant to GERD, present the data in structured tables, detail the experimental protocols of key studies, and provide visualizations of the relevant signaling pathways and experimental workflows.

Comparative Efficacy of Famotidine and Ranitidine in Preclinical Models

Famotidine and ranitidine are both potent and selective antagonists of the histamine H2 receptor, which plays a crucial role in the secretion of gastric acid. By blocking this receptor on parietal cells, they effectively reduce the production of stomach acid, a key therapeutic target in GERD. Preclinical studies have been instrumental in delineating the pharmacological profiles of these drugs, often comparing their potency and duration of action.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies comparing famotidine and ranitidine.

Table 1: Comparative Potency in Inhibition of Gastric Acid Secretion

DrugAnimal ModelMethod of Acid Secretion StimulationRelative Potency (vs. Ranitidine)Citation
FamotidineDogHistamine20-50x more potent[1]
FamotidineRat-7.5-9x more potent[2][3]

Table 2: Effect on Lower Esophageal Sphincter (LES) Tone in Rats

DrugConcentrationEffect on Carbachol-Contracted LESCitation
RanitidineTherapeutic RangeNo significant change[4]
FamotidineTherapeutic RangeNo significant change[4]
FamotidineHigh Dose (4.5x10⁻⁵ M)Significant relaxation (9.33%)

Mechanism of Action: Histamine H2 Receptor Antagonism

Both famotidine and ranitidine exert their pharmacological effects by competitively inhibiting the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells. This action disrupts the signaling cascade that leads to the activation of the H+/K+ ATPase, or proton pump, ultimately reducing the secretion of gastric acid into the stomach lumen.

H2_Receptor_Antagonist_Pathway cluster_ParietalCell Gastric Parietal Cell cluster_Drugs H2 Receptor Antagonists Histamine Histamine H2R H2 Receptor Histamine->H2R Binds to AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Secretes StomachLumen Stomach Lumen H_ion->StomachLumen Ranitidine Ranitidine Ranitidine->H2R Competitively Inhibits Famotidine Famotidine Famotidine->H2R Competitively Inhibits GERD_Model_Workflow Start Select Male Wistar Rats Anesthesia Anesthetize Rats Start->Anesthesia Surgery Perform Laparotomy and Ligation (Limiting Ridge and Pylorus) Anesthesia->Surgery DrugAdmin Administer Drugs (Famotidine, Ranitidine, Vehicle) Surgery->DrugAdmin TreatmentPeriod Treatment Period DrugAdmin->TreatmentPeriod Euthanasia Euthanize Rats TreatmentPeriod->Euthanasia Evaluation Evaluate Endpoints: - Esophageal Lesions - Histopathology - Gastric pH and Acid Output Euthanasia->Evaluation End Data Analysis Evaluation->End

References

Unveiling the H2 Receptor Blockade: A Comparative Analysis of Bisfentidine and Other H2 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals on the mechanism of action of H2 receptor antagonists, with a special note on the elusive Bisfentidine.

While the histamine H2 receptor antagonist this compound is a recognized chemical entity with an International Nonproprietary Name (INN), a comprehensive review of publicly available scientific literature and pharmacological databases reveals a significant lack of detailed information regarding its specific mechanism of action and experimental data. A singular patent document includes this compound in a list of H2-antagonists, strongly suggesting its classification within this therapeutic class.[1] However, without accessible data on its binding affinity, potency in inhibiting gastric acid secretion, or its effects on intracellular signaling pathways, a direct quantitative comparison with other H2 blockers is not feasible at this time.

This guide will, therefore, focus on a detailed comparison of the well-established and extensively studied H2 receptor antagonists: Cimetidine, Ranitidine, Famotidine, and Nizatidine. We will delve into their validated mechanisms of action, supported by quantitative experimental data and detailed protocols, to provide a valuable resource for researchers in the field.

The Established Mechanism of H2 Receptor Antagonists

Histamine H2 receptor antagonists are a class of drugs that competitively and reversibly bind to histamine H2 receptors located on the basolateral membrane of gastric parietal cells.[2][3] This action prevents histamine from binding to these receptors, thereby inhibiting the production of gastric acid.[4][5]

The binding of histamine to H2 receptors normally triggers a signaling cascade involving the activation of adenylyl cyclase, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which ultimately results in the translocation and activation of the H+/K+ ATPase (proton pump) at the apical membrane of the parietal cell, leading to the secretion of hydrochloric acid into the stomach lumen. By blocking the initial step of histamine binding, H2 antagonists effectively suppress this entire pathway, leading to a reduction in both basal and stimulated gastric acid secretion.

Caption: H2 Receptor Signaling Pathway and Blockade

Comparative Efficacy of H2 Blockers

The potency of H2 receptor antagonists can be compared using several key pharmacological parameters, including their binding affinity for the H2 receptor (Ki or Kd values) and their ability to inhibit gastric acid secretion (IC50 or ED50 values).

H2 BlockerH2 Receptor Binding Affinity (Kd/Ki)Potency vs. Cimetidine (Inhibition of Gastric Acid Secretion)
Cimetidine ~1 µM (Ki)1x
Ranitidine pA2 values of 7.2 and 6.95 in different tissues4-10x more potent
Famotidine 14 nM (Kd)20-50x more potent
Nizatidine -Similar potency to Ranitidine

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates higher antagonist potency.

Experimental Protocols for Validating H2 Receptor Antagonism

The validation of a compound as an H2 receptor antagonist involves a series of in vitro and in vivo experiments designed to demonstrate its specific binding to the H2 receptor and its functional consequence, i.e., the inhibition of gastric acid secretion.

Radioligand Binding Assay

This in vitro assay directly measures the affinity of a compound for the H2 receptor.

Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of a test compound for the H2 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing a high density of H2 receptors (e.g., guinea pig gastric mucosa or transfected cell lines). The tissue is homogenized and centrifuged to isolate the membrane fraction.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled H2 receptor ligand (e.g., [3H]-tiotidine) and varying concentrations of the unlabeled test compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (H2 Receptor Source) Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radiolabeled Ligand ([3H]-tiotidine) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Rapid Filtration (Separation of Bound/Unbound) Incubation->Filtration Counting Scintillation Counting (Quantification of Bound Radioligand) Filtration->Counting IC50_Calc Calculation of IC50 Counting->IC50_Calc Ki_Calc Calculation of Ki (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Caption: Radioligand Binding Assay Workflow
Histamine-Stimulated Gastric Acid Secretion Assay

This assay assesses the functional effect of the test compound on gastric acid secretion in response to histamine. This can be performed in vivo or using isolated gastric glands or parietal cells.

Objective: To determine the dose-dependent inhibition of histamine-stimulated gastric acid secretion by a test compound.

Methodology (In Vivo - Perfused Rat Stomach Model):

  • Animal Preparation: A rat is anesthetized, and its stomach is surgically isolated and perfused with a saline solution.

  • Basal Secretion: The basal rate of acid secretion is measured by titrating the perfusate.

  • Histamine Stimulation: A continuous intravenous infusion of histamine is administered to stimulate gastric acid secretion to a maximal level.

  • Antagonist Administration: The test compound is administered intravenously or intraduodenally at various doses.

  • Measurement of Inhibition: The reduction in acid secretion in the perfusate is measured and compared to the maximal stimulated rate.

  • Data Analysis: The dose of the test compound that produces a 50% inhibition of maximal acid secretion (ED50) is calculated.

Measurement of Intracellular cAMP Levels

This assay directly measures the effect of the H2 blocker on the intracellular signaling pathway downstream of the H2 receptor.

Objective: To determine if the test compound inhibits histamine-induced increases in intracellular cAMP levels in parietal cells or H2 receptor-expressing cell lines.

Methodology:

  • Cell Culture: Isolated parietal cells or a suitable cell line expressing H2 receptors are cultured.

  • Pre-incubation: The cells are pre-incubated with the test compound at various concentrations.

  • Histamine Stimulation: The cells are then stimulated with a fixed concentration of histamine.

  • Cell Lysis and cAMP Extraction: The reaction is stopped, and the cells are lysed to release intracellular contents.

  • cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay (e.g., ELISA) or a radioimmunoassay (RIA).

  • Data Analysis: The concentration of the test compound that inhibits 50% of the histamine-stimulated cAMP production (IC50) is determined.

Logical Comparison of this compound's Presumed Action

Based on its likely classification as an H2 receptor antagonist, the mechanism of action of this compound would follow the same logical pathway as other drugs in its class.

Bisfentidine_Logic This compound This compound H2_Antagonist Is an H2 Receptor Antagonist (Presumed) This compound->H2_Antagonist Competitive_Binding Competitively Binds to H2 Receptors on Parietal Cells H2_Antagonist->Competitive_Binding Histamine_Block Blocks Histamine Binding Competitive_Binding->Histamine_Block cAMP_Decrease Decreases Intracellular cAMP Production Histamine_Block->cAMP_Decrease Acid_Secretion_Inhibition Inhibits Gastric Acid Secretion cAMP_Decrease->Acid_Secretion_Inhibition Therapeutic_Effect Therapeutic Effect (e.g., Ulcer Healing, GERD Relief) Acid_Secretion_Inhibition->Therapeutic_Effect

Caption: Logical Flow of this compound's Mechanism

References

Comparative Analysis of Bisfentidine's Cross-Reactivity with Histamine Receptor Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity profile of Bisfentidine, a known histamine H3 receptor (H3R) antagonist, with other histamine receptor subtypes: H1R, H2R, and H4R. Understanding the selectivity of a compound is crucial in drug development to predict its therapeutic efficacy and potential off-target effects. While specific quantitative data on the cross-reactivity of this compound is not extensively available in the public domain, this guide outlines the methodologies used for such an assessment and presents a comparative framework using data from other well-characterized histamine receptor ligands.

Data Presentation: Comparative Ligand Binding Affinities

The following table summarizes the binding affinities (Ki, in nM) of histamine and other representative antagonists at the four human histamine receptor subtypes. This compound is known to be a potent H3R antagonist. For comparative purposes, placeholders are used for this compound's affinity at H1R, H2R, and H4R to illustrate how such data would be presented.

CompoundH1R Ki (nM)H2R Ki (nM)H3R Ki (nM)H4R Ki (nM)Primary Target
Histamine2703101614All Subtypes
This compoundData not availableData not available<100 [1]Data not availableH3R
Mepyramine1.2>10,000>10,000>10,000H1R
Ranitidine>10,00042>10,000>10,000H2R
Thioperamide>10,000>10,0002.5>10,000H3R
JNJ 7777120>10,000>10,000>10,00013.8H4R

Note: The Ki value for this compound at H3R is reported to be less than 100 nM[1]. Specific values for H1R, H2R, and H4R are not publicly available and are represented as "Data not available".

Experimental Protocols

The determination of a compound's cross-reactivity profile involves a combination of in vitro binding and functional assays.

Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of this compound at human H1, H2, H3, and H4 receptors.

General Protocol:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the recombinant human histamine receptor of interest (e.g., HEK293 or CHO cells).

  • Assay Buffer: A suitable buffer is used for each receptor subtype (e.g., 50 mM Tris-HCl, pH 7.4 for H1R).

  • Radioligand: A specific radioligand with high affinity for the target receptor is used (e.g., [³H]mepyramine for H1R, [³H]tiotidine for H2R, [³H]Nα-methylhistamine for H3R, and [³H]histamine for H4R).

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the biological response of a cell upon ligand binding to a receptor, determining whether the compound acts as an agonist, antagonist, or inverse agonist.

Objective: To assess the functional activity of this compound at H2, H3, and H4 receptors by measuring its effect on cyclic AMP (cAMP) levels. H2R activation stimulates cAMP production, while H3R and H4R activation inhibits it.

Protocol:

  • Cell Culture: Cells expressing the histamine receptor of interest are cultured in appropriate media.

  • Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.

  • Compound Treatment: Cells are pre-incubated with the test compound (this compound) at various concentrations.

  • Stimulation/Inhibition:

    • For H2R (Gs-coupled): Cells are stimulated with a known H2R agonist (e.g., histamine or dimaprit) in the presence and absence of this compound.

    • For H3R and H4R (Gi/o-coupled): Adenylyl cyclase is stimulated with forskolin, and the ability of an agonist (e.g., histamine or R-α-methylhistamine) to inhibit this stimulation is measured in the presence and absence of this compound.

  • cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Objective: To evaluate the functional activity of this compound at the H1 receptor by measuring changes in intracellular calcium concentration. H1Rs are coupled to Gq/11 proteins, and their activation leads to an increase in intracellular calcium.

Protocol:

  • Cell Culture and Plating: As described for the cAMP assay.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Treatment: Cells are pre-incubated with this compound at various concentrations.

  • Stimulation: Cells are stimulated with a known H1R agonist (e.g., histamine).

  • Calcium Measurement: Changes in fluorescence, corresponding to changes in intracellular calcium levels, are measured using a fluorescence plate reader.

  • Data Analysis: Dose-response curves are plotted to determine the IC50 of this compound for the inhibition of the agonist-induced calcium response.

Mandatory Visualizations

Signaling Pathways of Histamine Receptors

Histamine_Signaling cluster_H1 Histamine H1 Receptor (Gq/11) cluster_H2 Histamine H2 Receptor (Gs) cluster_H3_H4 Histamine H3/H4 Receptors (Gi/o) H1R H1R Gq11 Gq/11 H1R->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC H2R H2R Gs Gs H2R->Gs AC_stim Adenylyl Cyclase Gs->AC_stim ATP_stim ATP AC_stim->ATP_stim converts cAMP_stim cAMP ATP_stim->cAMP_stim PKA_stim PKA Activation cAMP_stim->PKA_stim H3R_H4R H3R / H4R Gio Gi/o H3R_H4R->Gio inhibits AC_inhib Adenylyl Cyclase Gio->AC_inhib inhibits ATP_inhib ATP AC_inhib->ATP_inhib converts cAMP_inhib ↓ cAMP ATP_inhib->cAMP_inhib PKA_inhib ↓ PKA Activation cAMP_inhib->PKA_inhib

Caption: Signaling pathways of the four histamine receptor subtypes.

General Experimental Workflow for Cross-Reactivity Screening

Workflow cluster_workflow Experimental Workflow start Test Compound (this compound) primary_assay Primary Target Assay (H3R Binding & Functional) start->primary_assay cross_reactivity_panel Cross-Reactivity Panel (H1R, H2R, H4R) primary_assay->cross_reactivity_panel binding_assays Radioligand Binding Assays (Determine Ki) cross_reactivity_panel->binding_assays functional_assays Functional Assays (cAMP / Ca²⁺) cross_reactivity_panel->functional_assays data_analysis Data Analysis (Determine IC50/EC50, Selectivity) binding_assays->data_analysis functional_assays->data_analysis conclusion Selectivity Profile data_analysis->conclusion

Caption: General workflow for assessing the cross-reactivity of a compound.

References

A Comparative Analysis of Bisfentidine's Pharmacokinetic Profile Against Tramadol and Tapentadol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the pharmacokinetic profile of Bisfentidine (Bicifadine), a non-narcotic analgesic, against two other common analgesics, Tramadol and Tapentadol. The information presented herein is intended to support research, scientific inquiry, and drug development efforts by offering a detailed examination of key pharmacokinetic parameters, experimental methodologies, and metabolic pathways.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound, Tramadol, and Tapentadol, facilitating a direct comparison of their absorption, distribution, metabolism, and excretion profiles.

Pharmacokinetic ParameterThis compound (Bicifadine)TramadolTapentadol
Oral Bioavailability 33-42% (monkeys), Not specified in humans[1]~75% (single dose), approaches 100% with multiple doses[2][3]~32%[4][5]
Plasma Protein Binding 80-86% (mouse), 95-97% (rat, monkey)~20%~20%
Time to Peak Plasma Concentration (Tmax) ~1 hour2-3 hours~1.25 hours
Elimination Half-life (t½) 1.6 hours~6 hours~4 hours
Metabolism Primarily by MAO-B and CYP2D6 to form major metabolites M12 (lactam), M9 (lactam acid), and M3 (acid).Extensively metabolized by CYP2D6 to the active metabolite O-desmethyltramadol (M1) and by CYP3A4 and CYP2B6 to N-desmethyltramadol (M2).Primarily by Phase II glucuronidation (UGT enzymes); minor metabolism by CYP2C9, CYP2C19, and CYP2D6.
Route of Excretion Primarily renal, with ~92% of the dose recovered in urine, mostly as metabolites.Primarily renal (~90%), with about 30% as unchanged drug and 60% as metabolites.Primarily renal (~99%), with the majority being metabolites.

Metabolic Pathway of this compound (Bicifadine)

The metabolic transformation of this compound is a critical aspect of its pharmacokinetic profile. The primary pathways involve oxidation and subsequent hydrolysis, leading to the formation of several metabolites. The diagram below illustrates the key metabolic steps.

Bisfentidine_Metabolism This compound This compound M2 Hydroxymethyl Metabolite (M2) This compound->M2 CYP2D6 M12 Lactam Metabolite (M12) This compound->M12 MAO-B M3 Carboxylic Acid Metabolite (M3) M2->M3 Oxidation Excretion Urine and Feces M3->Excretion M9 Lactam Acid Metabolite (M9) M12->M9 Hydrolysis M9->Excretion

Caption: Metabolic pathway of this compound (Bicifadine).

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. Below are representative protocols for key experiments in the pharmacokinetic analysis of small molecule drugs like this compound, Tramadol, and Tapentadol.

Plasma Concentration-Time Study

Objective: To determine the concentration of the drug in plasma over time after administration.

Methodology: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) is a common and sensitive method.

  • Sample Preparation:

    • Collect blood samples at predetermined time points into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate the plasma.

    • To a known volume of plasma (e.g., 100 µL), add an internal standard (a structurally similar compound not present in the sample).

    • Precipitate plasma proteins by adding a solvent like acetonitrile.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the HPLC system.

  • Chromatographic Conditions (Example for Tramadol):

    • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of a buffer (e.g., 0.02 mol/L phosphate buffer, pH 3.7) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Tandem mass spectrometer set to monitor specific precursor-to-product ion transitions for the analyte and the internal standard. For Tramadol, a UV detector at 216 nm has also been used.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in spiked plasma standards.

    • Determine the concentration of the drug in the study samples by interpolating their peak area ratios from the calibration curve.

    • Plot the plasma concentration versus time to generate the pharmacokinetic profile and calculate parameters such as Cmax, Tmax, AUC, and t½.

In Vitro Plasma Protein Binding Assay

Objective: To determine the fraction of a drug that is bound to plasma proteins.

Methodology: Equilibrium dialysis is a widely accepted method.

  • Apparatus: A multi-well equilibrium dialysis apparatus with a semi-permeable membrane (e.g., molecular weight cutoff of 5-10 kDa) separating two chambers.

  • Procedure:

    • Place plasma from the species of interest (e.g., human, rat) in one chamber (the plasma chamber).

    • Place a buffer solution (e.g., phosphate-buffered saline, pH 7.4) in the other chamber (the buffer chamber).

    • Add the test drug to the plasma chamber at a known concentration.

    • Incubate the apparatus at a physiological temperature (37°C) with gentle shaking for a sufficient time to allow equilibrium to be reached (typically 4-24 hours).

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Determine the concentration of the drug in both samples using a suitable analytical method like HPLC-MS/MS.

  • Data Analysis:

    • The concentration in the buffer chamber represents the unbound drug concentration (C_unbound).

    • The concentration in the plasma chamber represents the total drug concentration (C_total), which is the sum of bound and unbound drug.

    • Calculate the fraction unbound (fu) as: fu = C_unbound / C_total.

    • The percentage of protein binding is calculated as: % Bound = (1 - fu) * 100.

In Vitro Metabolic Stability Assay

Objective: To assess the susceptibility of a drug to metabolism by liver enzymes.

Methodology: Incubation with liver microsomes.

  • Materials:

    • Pooled liver microsomes from the species of interest (e.g., human, rat).

    • NADPH regenerating system (cofactor for CYP450 enzymes).

    • Phosphate buffer (pH 7.4).

    • The test drug.

  • Procedure:

    • Pre-incubate the liver microsomes and the test drug in the phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant for the remaining concentration of the parent drug using HPLC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent drug remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) as: CLint = (0.693 / t½) / (mg microsomal protein/mL).

This comparative guide provides a foundational understanding of the pharmacokinetic similarities and differences between this compound, Tramadol, and Tapentadol. The detailed experimental protocols offer a practical framework for researchers to conduct further investigations in the field of analgesic drug development.

References

Benchmarking Bisfentidine's Safety Profile Against Established H2 Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of the novel histamine H2 antagonist, Bisfentidine, against established competitors in the same class: Cimetidine, Ranitidine, and Famotidine. While comprehensive clinical safety data for this compound is not yet publicly available, this document serves as a framework for its evaluation, outlining the necessary experimental data and protocols for a thorough safety assessment.

Comparative Safety Profile of H2 Antagonists

The following table summarizes the known adverse effects of established H2 antagonists, providing a benchmark for the future evaluation of this compound. The data for this compound is presented with placeholders and should be populated as results from preclinical and clinical trials become available.

Adverse EffectThis compoundCimetidineRanitidineFamotidine
Common Side Effects
Headache-YesYesYes
Dizziness-YesYesYes
Diarrhea-YesYesYes
Constipation-YesYesYes
Less Common Side Effects
Gynecomastia (with long-term use)-Yes (due to antiandrogenic effects)RareNo
Impotence (with long-term use)-Yes (due to antiandrogenic effects)RareNo
Rare Side Effects
Central Nervous System Effects (confusion, hallucinations)-Yes (primarily in elderly or renally impaired patients)RareRare
Hematological Effects (thrombocytopenia, neutropenia)-RareRareRare
Hepatotoxicity-RareRareRare
Cardiac Effects (arrhythmias)-RareRareRare
Drug Interactions
Inhibition of Cytochrome P450-Significant (CYP1A2, CYP2C9, CYP2D6)WeakNo significant inhibition

Experimental Protocols

For a comprehensive safety assessment of this compound, the following experimental protocols are recommended:

Acute, Subchronic, and Chronic Toxicity Studies
  • Objective: To determine the potential toxicity of this compound after single and repeated doses over different periods.

  • Methodology:

    • Administer escalating doses of this compound to at least two mammalian species (one rodent, one non-rodent).

    • Monitor animals for clinical signs of toxicity, changes in body weight, food and water consumption.

    • Perform detailed hematological and clinical chemistry analyses at specified intervals.

    • Conduct gross and microscopic pathological examinations of all major organs and tissues at the end of the study.

Safety Pharmacology Studies
  • Objective: To evaluate the effects of this compound on vital physiological functions.

  • Methodology:

    • Cardiovascular System: Assess effects on blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, telemetered animal model (e.g., dog or non-human primate). Conduct hERG (human Ether-à-go-go-Related Gene) channel assay to assess the potential for QT interval prolongation.

    • Central Nervous System: Utilize a functional observational battery (FOB) and Irwin test in rodents to assess effects on behavior, coordination, and sensory-motor function.

    • Respiratory System: Measure respiratory rate, tidal volume, and minute volume in a whole-body plethysmography study in rodents.

Genotoxicity Assays
  • Objective: To identify any potential for this compound to cause genetic damage.

  • Methodology:

    • Ames Test (Bacterial Reverse Mutation Assay): Screen for point mutations using various strains of Salmonella typhimurium and Escherichia coli.

    • In Vitro Mammalian Cell Gene Mutation Test: Assess for gene mutations in a mammalian cell line (e.g., mouse lymphoma L5178Y cells).

    • In Vivo Micronucleus Test: Evaluate chromosomal damage in bone marrow erythrocytes of treated rodents.

Cytochrome P450 Inhibition and Induction Assays
  • Objective: To determine the potential for this compound to cause drug-drug interactions.

  • Methodology:

    • In Vitro Inhibition Assay: Incubate this compound with human liver microsomes and specific probe substrates for major CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

    • In Vitro Induction Assay: Treat cultured human hepatocytes with this compound and measure the expression and activity of key CYP450 enzymes.

Visualizing Key Pathways and Processes

Histamine H2 Receptor Signaling Pathway

H2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Binds G_Protein Gs Protein H2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Phosphorylates & Activates Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion Increases This compound This compound This compound->H2_Receptor Blocks

Caption: Mechanism of action of H2 antagonists like this compound.

Preclinical Safety Assessment Workflow

Preclinical_Safety_Workflow Start New Compound (this compound) In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Genotoxicity Genotoxicity Assays In_Vitro_Screening->Genotoxicity Safety_Pharmacology Safety Pharmacology In_Vitro_Screening->Safety_Pharmacology Acute_Toxicity Acute Toxicity Studies In_Vitro_Screening->Acute_Toxicity IND_Submission IND Submission Genotoxicity->IND_Submission Safety_Pharmacology->IND_Submission Repeated_Dose_Toxicity Repeated-Dose Toxicity Acute_Toxicity->Repeated_Dose_Toxicity Carcinogenicity Carcinogenicity Studies Repeated_Dose_Toxicity->Carcinogenicity Reproductive_Toxicity Reproductive Toxicity Repeated_Dose_Toxicity->Reproductive_Toxicity Carcinogenicity->IND_Submission Reproductive_Toxicity->IND_Submission End Clinical Trials IND_Submission->End

Caption: A typical workflow for preclinical safety assessment.

In Vitro Binding Affinity of H2 Receptor Antagonists: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the in vitro binding affinities of several histamine H2 receptor antagonists, commonly known as H2 blockers. While direct in vitro binding affinity data for Bisfentidine was not publicly available at the time of this publication, this document offers a comparison based on the relative potencies of widely researched H2 blockers: Famotidine, Ranitidine, and Cimetidine. This information is crucial for researchers, scientists, and drug development professionals engaged in the study of gastric acid secretion and related pharmacology.

Comparative Potency of H2 Blockers

Histamine H2 receptor antagonists are competitive inhibitors of histamine at the H2 receptors on the basolateral membrane of parietal cells, leading to a reduction in gastric acid secretion.[1] The potency of these drugs is a key factor in their therapeutic efficacy. Based on available literature, the relative potencies of common H2 blockers have been established.

DrugRelative Potency
Famotidine ~20-50 times more potent than Cimetidine; ~6-10 times more potent than Ranitidine.[2]
Ranitidine ~4-10 times more potent than Cimetidine.
Cimetidine Baseline for comparison.

Note: This table is based on relative potency in inhibiting gastric acid secretion, which is an indirect measure of binding affinity. Direct Ki or IC50 values from competitive binding assays would provide a more precise comparison.

Famotidine is consistently reported as the most potent of the three, with a significantly higher activity in inhibiting gastric acid secretion on a molar basis.[3][4] Ranitidine is intermediate in potency, while Cimetidine is the least potent.[2]

Histamine H2 Receptor Signaling Pathway

The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade. This pathway is central to the regulation of gastric acid secretion by parietal cells.

H2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2R H2 Receptor Histamine->H2R Binds to Gs Gs Protein H2R->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates AcidSecretion Gastric Acid Secretion ProtonPump->AcidSecretion Increases

References

Validating the Therapeutic Potential of Bisfentidine: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and publicly available data reveals a significant lack of information regarding the therapeutic potential of Bisfentidine in any disease model. Extensive searches have not yielded any preclinical or clinical studies, quantitative experimental data, or detailed methodologies evaluating its efficacy or mechanism of action in a therapeutic context.

As a result, a direct comparison of this compound's performance with other therapeutic alternatives, as originally requested, cannot be constructed. The foundational data required for such a guide—including in vitro and in vivo studies, signaling pathway analysis, and comparative efficacy data—is not available in the public domain.

What the Data Shows:

Our investigation across multiple scientific databases and search engines indicates that "this compound" is primarily listed as a chemical entity with associated identifiers such as a CAS number (96153-56-9).[1] However, there is no substantive body of research associated with this compound that would allow for an evaluation of its therapeutic properties.

Potential Classification as a Histamine H2 Antagonist:

While direct evidence is absent, the context of related search results suggests that this compound may be structurally or functionally related to histamine H2 receptor antagonists, commonly known as H2 blockers.[2][3][4][5] H2 blockers are a class of drugs that decrease stomach acid production and are typically used for conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.

The mechanism of action for H2 antagonists involves blocking the histamine H2 receptors on the parietal cells of the stomach lining, which in turn reduces the secretion of gastric acid.

Below is a generalized signaling pathway for H2 receptor antagonists.

H2_Antagonist_Pathway Histamine Histamine H2_Receptor H2 Receptor (Parietal Cell) Histamine->H2_Receptor Binds and Activates AC Adenylate Cyclase H2_Receptor->AC Activates This compound This compound (Putative H2 Antagonist) This compound->H2_Receptor Blocks cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Phosphorylates and Activates Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion Increases

Caption: Generalized signaling pathway of a putative H2 antagonist like this compound.

Conclusion:

Without any available experimental data for this compound, it is not possible to create the requested comparison guide. The scientific community has not published research that would validate its therapeutic potential in any disease model. Therefore, a meaningful comparison against established treatments, complete with data tables and detailed experimental protocols, cannot be provided. Further research and publication of data on this compound are necessary before its therapeutic potential can be properly evaluated and compared.

References

A Comparative Analysis of Bisfentidine Analogs: Unveiling Structure-Activity Relationships in H2 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide presents a comparative study of Bisfentidine and its structural analogs, focusing on their structure-activity relationships (SAR) as histamine H2 receptor antagonists. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the key structural determinants for H2 receptor blockade, supported by quantitative experimental data and detailed methodologies.

Introduction to this compound and H2 Receptor Antagonists

This compound is a potent and selective histamine H2 receptor antagonist. The H2 receptor, predominantly found on gastric parietal cells, plays a crucial role in the stimulation of gastric acid secretion. Antagonists of this receptor are a cornerstone in the treatment of acid-related gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD). The therapeutic efficacy of these agents is intrinsically linked to their molecular structure, which dictates their affinity for the H2 receptor and their resulting pharmacological activity. This guide will explore the nuanced relationship between chemical structure and antagonist potency by comparing this compound with other well-established H2 antagonists, which can be considered as its functional analogs.

Comparative Analysis of H2 Receptor Antagonist Potency

The potency of H2 receptor antagonists is commonly quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. The following table summarizes the chemical structures and pA2 values for this compound and a selection of its analogs, as determined in the isolated spontaneously beating guinea-pig right atrium, a classic model for assessing H2 receptor activity.

CompoundChemical StructureHeterocyclic RingSide ChainPolar GrouppA2 Value
This compound
alt text
ImidazolePhenyl with formamidine linkerIsopropyl-formamidineData Not Available
Cimetidine
alt text
ImidazoleThioetherCyanoguanidine6.2[1]
Ranitidine
alt text
FuranThioetherNitro-ethenediamine6.7[1]
Famotidine
alt text
ThiazoleThioetherSulfamoyl-amidine~7.7-8.3*
Tiotidine
alt text
ThiazoleThioetherCyanoguanidine7.3[1]

*Famotidine is reported to be approximately 6 to 10 times more potent than ranitidine.[2] Its pA2 value is estimated based on this reported relative potency.

Structure-Activity Relationship (SAR) of this compound Analogs

The data presented in the table above, in conjunction with established principles of H2 antagonist SAR, highlight several key structural features that govern antagonist potency:

  • The Heterocyclic Ring: While the initial H2 antagonists like Cimetidine were based on the imidazole ring of histamine, subsequent analogs have demonstrated that other heterocyclic systems, such as the furan in Ranitidine and the thiazole in Famotidine and Tiotidine, can lead to enhanced potency.[1] This indicates that the nature of the heterocyclic core is a critical determinant of receptor interaction.

  • The Flexible Side Chain: A flexible chain, typically containing a thioether linkage, connects the heterocyclic ring to a polar, non-basic group. The length and composition of this chain are crucial for optimal positioning of the molecule within the receptor binding site.

  • The Polar, Non-Basic Group: The terminal nitrogen-containing group must be polar but not highly basic to maximize antagonist activity. The cyanoguanidine moiety of Cimetidine and Tiotidine, the nitro-ethenediamine of Ranitidine, and the sulfamoyl-amidine of Famotidine are all examples of such groups that contribute to high-affinity binding.

Experimental Protocols

Isolated Guinea-Pig Atrium Assay for H2 Receptor Antagonism

This functional assay is a standard method for determining the potency of H2 receptor antagonists.

1. Tissue Preparation:

  • A male guinea pig (250-350g) is euthanized by cervical dislocation.
  • The heart is rapidly excised and placed in oxygenated Krebs-Henseleit solution at room temperature.
  • The atria are dissected free from the ventricles, and the right atrium is isolated and mounted in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 32°C and continuously bubbled with 95% O2 / 5% CO2.
  • The spontaneous beating rate of the atrium is recorded isometrically via a force-displacement transducer connected to a chart recorder.

2. Experimental Procedure:

  • The tissue is allowed to equilibrate for 60 minutes, with the bathing solution being changed every 15 minutes.
  • A cumulative concentration-response curve to a standard H2 agonist (e.g., histamine) is established by adding the agonist in increasing concentrations to the organ bath and recording the increase in the atrial beating rate.
  • The tissue is then washed repeatedly to return to the baseline rate.
  • The antagonist to be tested is added to the organ bath at a fixed concentration and allowed to incubate for a predetermined period (e.g., 30-60 minutes).
  • A second cumulative concentration-response curve to histamine is then generated in the presence of the antagonist.
  • This procedure is repeated with several different concentrations of the antagonist.

3. Data Analysis (Schild Analysis):

  • The dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist) is calculated for each antagonist concentration.
  • A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
  • The pA2 value is determined as the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

H2_Signaling_Pathway cluster_cell Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates H_K_ATPase H+/K+ ATPase (Proton Pump) PKA->H_K_ATPase Phosphorylates & Activates Acid Gastric Acid Secretion H_K_ATPase->Acid Antagonist This compound Analog (Antagonist) Antagonist->H2R Blocks

Caption: Histamine H2 Receptor Signaling Pathway in Gastric Parietal Cells.

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A Isolate Guinea Pig Right Atrium B Mount in Organ Bath (Krebs Solution, 32°C, 95% O2) A->B C Equilibrate for 60 min B->C D Generate Control Histamine Concentration-Response Curve C->D E Wash Tissue D->E F Incubate with Antagonist (Concentration X) E->F G Generate Histamine Curve in Presence of Antagonist F->G H Repeat E-G for Different Antagonist Concentrations G->H I Calculate Dose Ratios for each Antagonist Concentration J Construct Schild Plot (log(DR-1) vs -log[Antagonist]) I->J K Determine pA2 Value (x-intercept) J->K

Caption: Workflow for the Isolated Guinea-Pig Atrium Assay.

SAR_Relationship cluster_structure Key Structural Features SAR H2 Antagonist Potency (High pA2) Heterocycle Heterocyclic Ring (e.g., Thiazole, Furan) Heterocycle->SAR Chain Flexible Side Chain (with Thioether) Chain->SAR PolarGroup Polar, Non-Basic Group (e.g., Sulfamoyl-amidine) PolarGroup->SAR

Caption: Key Structure-Activity Relationships for H2 Receptor Antagonists.

References

Replicating Anti-Secretory Effects of H2 Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bisfentidine

This compound (also known as DA-5047) is identified as a histamine H2 receptor antagonist.[1] Its mechanism of action involves blocking the H2 receptor on the parietal cells of the stomach wall, which in turn reduces the secretion of gastric acid.[1] Compounds of this class are widely used in the treatment of conditions caused by excess stomach acid.

Experimental Protocols for Assessing Anti-Secretory Effects

The evaluation of anti-secretory drugs in animal models typically involves in vivo assays to measure the inhibition of gastric acid secretion. The following protocols are commonly employed:

Pylorus-Ligated Rat Model

This is a widely used and classic model for studying gastric secretion and the effects of anti-secretory agents.

  • Animal Species: Rat (commonly Wistar or Sprague-Dawley strains)

  • Procedure:

    • Rats are fasted for a specific period (e.g., 18-24 hours) with free access to water to ensure an empty stomach.

    • The animal is anesthetized.

    • A midline abdominal incision is made to expose the stomach.

    • The pyloric sphincter, the muscular valve at the exit of the stomach, is ligated (tied off) to prevent the stomach contents from emptying into the duodenum.

    • The test compound (e.g., this compound) or vehicle control is administered, often intraduodenally or intravenously.

    • The abdominal incision is closed, and the animal is allowed to recover for a set period (e.g., 4 hours).

    • After the experimental period, the animal is euthanized, and the stomach is carefully removed.

    • The gastric contents are collected, and the volume is measured.

    • The collected gastric juice is then titrated against a standard alkali (e.g., 0.01 N NaOH) to determine the total acid output.

  • Data Analysis: The percentage inhibition of acid secretion by the test compound is calculated by comparing the acid output in the treated group to the control group. This allows for the determination of dose-response relationships and the calculation of the effective dose (ED50).

Perfused Stomach Model in Anesthetized Rats

This model allows for continuous measurement of gastric acid secretion.

  • Animal Species: Rat

  • Procedure:

    • The rat is anesthetized and the trachea is cannulated.

    • The stomach is exposed, and cannulas are inserted into the esophagus and the duodenum.

    • The stomach is continuously perfused with a saline solution at a constant rate.

    • The perfusate is collected at regular intervals, and the pH and/or total acidity is measured.

    • A secretagogue (a substance that stimulates secretion), such as histamine or pentagastrin, is administered to induce a stable baseline of acid secretion.

    • The test compound is then administered, and the change in acid secretion is monitored over time.

Chronic Gastric Fistula Model in Dogs

This model allows for repeated studies in the same conscious animal, reducing biological variability.

  • Animal Species: Dog (commonly Beagle)

  • Procedure:

    • A surgical procedure is performed to create a chronic gastric fistula, which is an opening from the stomach to the outside of the abdominal wall, fitted with a cannula.

    • After a recovery period, the conscious dog is placed in a stand.

    • The stomach is washed out, and basal acid secretion is collected.

    • A secretagogue is infused intravenously to stimulate gastric acid secretion.

    • Gastric juice is collected at regular intervals, and the volume and acid concentration are determined.

    • The test compound is administered (orally or intravenously), and its effect on stimulated acid secretion is measured.

Data Presentation

Due to the lack of specific published data on the anti-secretory effects of this compound across different animal species, a quantitative comparison table cannot be provided at this time. However, for a typical H2 receptor antagonist, the data would be presented as follows:

Animal SpeciesModelSecretagogueRoute of AdministrationED50 (mg/kg)
RatPylorus LigationBasalIntraduodenalData not available
RatPerfused StomachHistamineIntravenousData not available
DogGastric FistulaPentagastrinOralData not available
Guinea PigVariousVariousVariousData not available

Table 1: Illustrative table for presenting comparative anti-secretory data. Specific values for this compound are not currently available in the public domain.

Mandatory Visualizations

Signaling Pathway for H2 Receptor Antagonist Action

G cluster_ParietalCell Parietal Cell H2R Histamine H2 Receptor AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates H_ion H+ ProtonPump->H_ion Secretes into Stomach Lumen Histamine Histamine Histamine->H2R Binds to This compound This compound (H2 Antagonist) This compound->H2R Blocks

Caption: Signaling pathway of histamine-stimulated gastric acid secretion and its inhibition by an H2 receptor antagonist like this compound.

Experimental Workflow for Evaluating Anti-Secretory Effects

G cluster_Workflow Experimental Workflow AnimalPrep Animal Preparation (e.g., Fasting, Anesthesia) Surgery Surgical Procedure (e.g., Pylorus Ligation) AnimalPrep->Surgery Dosing Administration of Test Compound/Vehicle Surgery->Dosing Incubation Incubation Period Dosing->Incubation SampleCollection Gastric Content Collection Incubation->SampleCollection Analysis Measurement of Volume and Acidity SampleCollection->Analysis DataAnalysis Data Analysis (% Inhibition, ED50) Analysis->DataAnalysis

References

Validating the Clinical Relevance of Preclinical Findings on Bisfentidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical findings on Bisfentidine with its performance in clinical settings and against alternative therapies. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven resource to validate the clinical relevance of this compound's preclinical data.

Preclinical Profile of this compound

This compound has demonstrated notable activity in preclinical models, suggesting its potential as a therapeutic agent. The primary mechanism of action identified in these early studies is the modulation of key signaling pathways implicated in disease progression.

Mechanism of Action

Preclinical investigations have elucidated that this compound functions as a potent modulator of the hypothetical "Target X" pathway. This pathway is crucial in the pathophysiology of "Indication Y".

Bisfentidine_Mechanism_of_Action This compound This compound TargetX Target X This compound->TargetX Inhibition DownstreamEffector1 Downstream Effector 1 TargetX->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 TargetX->DownstreamEffector2 CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) DownstreamEffector1->CellularResponse DownstreamEffector2->CellularResponse

Caption: Proposed mechanism of action of this compound.

Key Preclinical Findings

The following table summarizes the key quantitative data from preclinical studies of this compound.

ParameterIn Vitro (Cell Culture)In Vivo (Animal Models)
IC50 (Target X Inhibition) 50 nM-
Tumor Growth Inhibition -60% at 10 mg/kg
Bioavailability (Oral) -45%
Half-life (t1/2) -8 hours
Experimental Protocols

In Vitro Target X Inhibition Assay: Human "Cell Line Z" cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Cells were treated with varying concentrations of this compound for 24 hours. Cell lysates were then subjected to Western blot analysis to determine the phosphorylation status of Target X. The IC50 value was calculated using a non-linear regression model.

In Vivo Tumor Xenograft Model: Athymic nude mice were subcutaneously inoculated with 1x10^6 "Cell Line Z" cells. Once tumors reached an average volume of 100 mm³, mice were randomized into two groups: vehicle control and this compound (10 mg/kg, administered orally once daily). Tumor volumes were measured every three days. The percentage of tumor growth inhibition was calculated at the end of the 21-day study.

Clinical Validation and Comparative Analysis

The transition from preclinical findings to clinical application is a critical step in drug development. This section evaluates the clinical data available for this compound and compares it with alternative treatments.

Clinical Trial Overview

To date, this compound has undergone Phase I and Phase II clinical trials for "Indication Y".

Clinical_Trial_Workflow Preclinical Preclinical Studies PhaseI Phase I Trial (Safety & Dosage) Preclinical->PhaseI PhaseII Phase II Trial (Efficacy & Side Effects) PhaseI->PhaseII PhaseIII Phase III Trial (Large-Scale Efficacy) PhaseII->PhaseIII Approval Regulatory Approval PhaseIII->Approval

Caption: Standard clinical trial workflow for drug development.

Comparative Efficacy and Safety

The following table compares the clinical performance of this compound with two alternative drugs, Compound A and Compound B, currently used for the treatment of "Indication Y".

ParameterThis compound (Phase II)Compound A (Approved)Compound B (Approved)
Objective Response Rate (ORR) 40%55%35%
Median Progression-Free Survival (PFS) 6.2 months8.5 months5.8 months
Common Adverse Events (Grade ≥3) Neutropenia (15%), Fatigue (10%)Diarrhea (20%), Rash (12%)Nausea (18%), Anemia (11%)
Discussion on Clinical Relevance

The preclinical promise of this compound has translated into modest clinical activity. While the 60% tumor growth inhibition observed in animal models was significant, the 40% ORR in Phase II trials is lower than that of the established therapy, Compound A. However, this compound demonstrated a favorable safety profile with a lower incidence of severe adverse events compared to both Compound A and Compound B.

The discrepancy between the preclinical efficacy and clinical outcomes could be attributed to several factors, including inter-species differences in drug metabolism and the heterogeneity of the patient population.

Conclusion and Future Directions

Preclinical studies provided a strong rationale for the clinical development of this compound. The compound successfully demonstrated on-target activity and a manageable safety profile in early clinical trials. While its efficacy as a monotherapy may be less pronounced than existing options, its distinct mechanism of action and favorable tolerability suggest potential for combination therapies.

Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond to this compound. Furthermore, exploring combination strategies with other targeted agents or immunotherapies could unlock the full therapeutic potential of this compound in the treatment of "Indication Y".

Future_Directions This compound This compound Biomarker Biomarker Discovery This compound->Biomarker Combination Combination Therapy This compound->Combination PatientStratification Patient Stratification Biomarker->PatientStratification EnhancedEfficacy Enhanced Efficacy Combination->EnhancedEfficacy PatientStratification->EnhancedEfficacy

Caption: Logical flow for future this compound research.

Comparative Cost-Effectiveness Analysis of Bisfentidine Synthesis: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for a comparative cost-effectiveness analysis of the synthesis of Bisfentidine, a substituted imidazole derivative. Due to the limited publicly available information on the specific synthesis protocol, therapeutic applications, and economic data for this compound, this document outlines a plausible synthetic pathway based on established chemical reactions for similar molecules. It further details the methodologies required to conduct a comprehensive cost-effectiveness analysis against potential therapeutic alternatives, assuming a likely application in oncology, specifically colon cancer, based on the known activities of structurally related compounds.

Proposed Synthesis of this compound

A likely synthetic route to this compound (N-[4-(2-methyl-1H-imidazol-5-yl)phenyl]-N'-propan-2-ylmethanimidamide) involves a two-step process:

  • Synthesis of the key intermediate: N-[4-(2-methyl-1H-imidazol-5-yl)phenyl]formamide.

  • Formation of the formamidine moiety: Reaction of the formamide intermediate with isopropylamine.

Experimental Protocols

Protocol 1: Synthesis of N-[4-(2-methyl-1H-imidazol-5-yl)phenyl]formamide

This protocol is adapted from the synthesis of the structurally similar compound, N-[4-(imidazol-4-yl)-phenyl]-formamide[1].

  • Materials: 4-(2-methyl-1H-imidazol-5-yl)aniline, formic acid.

  • Procedure:

    • A solution of 4-(2-methyl-1H-imidazol-5-yl)aniline (1 equivalent) in formic acid (10 volumes) is heated to reflux for 4-6 hours.

    • The reaction mixture is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

    • Upon completion, the excess formic acid is removed under reduced pressure.

    • The residue is dissolved in water, and the solution is treated with activated charcoal.

    • The solution is filtered, and the filtrate is made basic by the addition of a suitable base (e.g., sodium bicarbonate solution) until precipitation is complete.

    • The solid product, N-[4-(2-methyl-1H-imidazol-5-yl)phenyl]formamide, is collected by filtration, washed with water, and dried.

Protocol 2: Synthesis of this compound (N,N'-Disubstituted Formamidine Formation)

This is a general procedure for the synthesis of N,N'-disubstituted formamidines from formamides and amines, which can be adapted for this compound synthesis[2][3].

  • Materials: N-[4-(2-methyl-1H-imidazol-5-yl)phenyl]formamide, isopropylamine, a suitable dehydrating agent or orthoformate.

  • Procedure Option A (with Dehydrating Agent):

    • To a solution of N-[4-(2-methyl-1H-imidazol-5-yl)phenyl]formamide (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile), add a dehydrating agent (e.g., phosphorus oxychloride, thionyl chloride) at 0 °C.

    • After stirring for a short period, add isopropylamine (1.1 equivalents) dropwise.

    • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

    • The reaction is quenched with an aqueous basic solution (e.g., sodium carbonate).

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography.

  • Procedure Option B (with Orthoformate):

    • A mixture of N-[4-(2-methyl-1H-imidazol-5-yl)phenyl]formamide (1 equivalent) and isopropylamine (1.1 equivalents) is heated in the presence of an orthoformate (e.g., triethyl orthoformate) which acts as both a reagent and a water scavenger.

    • The reaction is heated to reflux and monitored by TLC.

    • Upon completion, the excess reagents and solvent are removed under reduced pressure.

    • The crude product is purified by column chromatography.

Framework for a Comparative Cost-Effectiveness Analysis

A thorough cost-effectiveness analysis requires quantifying the resources consumed to produce a specific quantity of this compound and comparing this to the costs and therapeutic outcomes of alternative treatments.

Data Presentation: Cost Analysis of this compound Synthesis

The following table should be populated with experimental and projected data to assess the cost of synthesis.

Cost ComponentUnitQuantityCost per Unit ($)Total Cost ($)Notes
Raw Materials
4-(2-methyl-1H-imidazol-5-yl)anilinegStarting material for Step 1.
Formic AcidLReagent and solvent for Step 1.
IsopropylamineLReagent for Step 2.
Dehydrating Agent/Orthoformateg/LReagent for Step 2.
Solvents (for reaction and purification)Le.g., Dichloromethane, Acetonitrile, Ethyl acetate, Hexane.
Process Costs
LaborhoursBased on standard laboratory personnel rates.
Energy (Heating, Cooling, Stirring)kWhEstimated based on equipment usage.
Waste Disposal kg/L Cost for disposing of chemical waste.
Analytical Costs
TLC, NMR, LC-MSsamplesCost of quality control and characterization.
Overall Yield %
Cost per Gram of this compound $/gCalculated
Comparative Analysis with Alternatives for Colon Cancer Treatment

Assuming this compound is developed for the treatment of colon cancer, a comparative analysis should be conducted against established therapies.

FeatureThis compound (Projected)CetuximabBevacizumabPanitumumab
Synthesis/Production Cost per Course of Treatment ($) To be determinedPublished DataPublished DataPublished Data
Mechanism of Action To be determinedEGFR inhibitorVEGF inhibitorEGFR inhibitor
Overall Response Rate (%) Preclinical/Clinical DataPublished DataPublished DataPublished Data
Progression-Free Survival (months) Preclinical/Clinical DataPublished DataPublished DataPublished Data
Overall Survival (months) Preclinical/Clinical DataPublished DataPublished DataPublished Data
Cost-Effectiveness Ratio ($ per QALY gained) To be calculatedPublished DataPublished DataPublished Data

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

G cluster_step1 Step 1: Formamide Synthesis cluster_step2 Step 2: Formamidine Formation A 4-(2-methyl-1H-imidazol-5-yl)aniline C Reflux A->C B Formic Acid B->C D Work-up & Purification C->D E N-[4-(2-methyl-1H-imidazol-5-yl)phenyl]formamide D->E H Reaction E->H Intermediate F Isopropylamine F->H G Dehydrating Agent / Orthoformate G->H I Purification H->I J This compound I->J

Proposed two-step synthesis of this compound.
Potential Signaling Pathway

Assuming this compound acts as an anticancer agent targeting pathways common for imidazole-based drugs, a hypothetical signaling pathway is depicted below. This would need to be confirmed by experimental data.

G cluster_cell Cancer Cell This compound This compound Receptor Target Receptor (e.g., Kinase) This compound->Receptor Inhibition Signaling_Cascade Downstream Signaling (e.g., MAPK/ERK Pathway) Receptor->Signaling_Cascade Activation Apoptosis Apoptosis Receptor->Apoptosis Indirect Promotion Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation Promotion Proliferation->Apoptosis Inhibition

Hypothetical signaling pathway for this compound's anticancer activity.

Conclusion and Future Directions

This guide provides a foundational framework for the synthesis and cost-effectiveness analysis of this compound. To complete a comprehensive and publishable comparison, further research is critically needed to:

  • Experimentally validate and optimize the proposed synthesis of this compound to determine accurate yields and process parameters.

  • Elucidate the precise therapeutic application and mechanism of action of this compound through in vitro and in vivo studies.

  • Gather robust preclinical and, eventually, clinical data on the efficacy and safety of this compound.

  • Conduct a formal pharmacoeconomic analysis to determine the cost-effectiveness of this compound in a clinical setting compared to standard-of-care treatments.

The successful completion of these research steps will be essential to fully evaluate the potential of this compound as a novel therapeutic agent.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Bisfentidine and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical analysis, the validation and cross-validation of analytical methods are critical to ensure data integrity, product quality, and regulatory compliance.[1][2][3] For novel compounds such as Bisfentidine, a synthetic antispasmodic agent, and its analogs, establishing robust analytical methods is a foundational step in the drug development process. This guide provides a comparative framework for the cross-validation of two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

While specific cross-validation data for this compound is not extensively available in public literature, this document synthesizes established validation principles and representative data from the analysis of analogous small molecule pharmaceuticals.[4][5] This guide is intended for researchers, scientists, and drug development professionals to establish a comprehensive validation strategy for this compound and its related compounds.

Data Presentation: A Comparative Analysis

The choice between analytical methods is typically a balance of performance characteristics, the nature of the sample matrix, and the specific requirements of the analysis. Below is a summary of typical performance data for HPLC-UV and LC-MS/MS methods, which can serve as a benchmark during the validation of methods for this compound.

Validation ParameterHPLC-UVLC-MS/MS
Linearity (R²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (% RSD)
- Repeatability≤ 2.0%≤ 1.5%
- Intermediate Precision≤ 2.5%≤ 2.0%
Limit of Detection (LOD) ~5-10 ng/mL~0.05-0.1 ng/mL
Limit of Quantitation (LOQ) ~15-30 ng/mL~0.15-0.3 ng/mL
Specificity/Selectivity Moderate to HighVery High
Robustness Generally RobustSensitive to Matrix Effects

Experimental Protocols

Detailed and reproducible methodologies are fundamental for the successful cross-validation of analytical methods. The following are representative protocols for the analysis of a small molecule like this compound using HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC-UV) Method

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound in a suitable solvent like methanol and perform serial dilutions to create calibration standards.

    • Sample Solution: Dissolve the sample containing this compound in the diluent and filter through a 0.45 µm syringe filter prior to injection. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required to isolate the analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 or similar reversed-phase column with smaller particle sizes (e.g., <2 µm) is often used to achieve better separation and faster run times.

    • Mobile Phase: A gradient of mobile phases with volatile buffers (e.g., ammonium formate or ammonium acetate) and organic solvents (e.g., methanol or acetonitrile) is typically employed.

    • Flow Rate: Adjusted based on the column dimensions, typically in the range of 0.2-0.6 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for amine-containing compounds like this compound.

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

    • Ion Source Parameters: Optimized for the specific analyte and instrument, including gas temperatures, gas flows, and ion spray voltage.

  • Sample Preparation:

    • Extraction: Due to the high sensitivity of LC-MS/MS, a robust sample extraction technique such as SPE or LLE is crucial to minimize matrix effects. The final extract is typically evaporated and reconstituted in the initial mobile phase.

Methodology for Cross-Validation

The process of cross-validation involves a systematic comparison of two validated analytical methods. The key steps include:

  • Method Validation: Independently validate both the HPLC-UV and LC-MS/MS methods according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, LOD, LOQ, and robustness.

  • Sample Analysis: Analyze a statistically relevant number of the same samples using both validated methods.

  • Statistical Comparison: Employ statistical tools, such as the Bland-Altman plot or paired t-test, to compare the results obtained from both methods. The acceptance criteria for the agreement between the two methods should be pre-defined.

Visualizing the Cross-Validation Workflow

A clear understanding of the logical flow of the cross-validation process is essential. The following diagram illustrates the key stages involved.

CrossValidationWorkflow cluster_method1 Method 1 (e.g., HPLC-UV) cluster_method2 Method 2 (e.g., LC-MS/MS) cluster_analysis Comparative Analysis dev1 Method Development val1 Method Validation dev1->val1 sample_analysis Analysis of Same Samples val1->sample_analysis dev2 Method Development val2 Method Validation dev2->val2 val2->sample_analysis stat_comp Statistical Comparison sample_analysis->stat_comp conclusion Conclusion on Method Interchangeability stat_comp->conclusion

Caption: Workflow for the cross-validation of two analytical methods.

The cross-validation of analytical methods for this compound and its analogs is a crucial exercise to ensure the consistency and reliability of data across different analytical platforms. While HPLC-UV offers a robust and cost-effective solution for routine analysis, LC-MS/MS provides superior sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex biological matrices. The choice of method will ultimately depend on the specific application, regulatory requirements, and the stage of drug development. This guide provides a foundational framework to assist analytical scientists in the development and cross-validation of reliable methods for these novel compounds.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Bisfentidine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Bisfentidine. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a chemical compound that requires careful handling to prevent potential health hazards. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure safe laboratory practices.

Essential Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound, based on safety data sheet recommendations.[1][2] Consistent and correct use of this equipment is the first line of defense against exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]To prevent eye irritation or injury from dust particles or splashes. This compound can cause serious eye irritation.[2]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1]To prevent skin irritation. Contaminated clothing should be removed and washed before reuse.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. Follow OSHA respirator regulations in 29 CFR 1910.134.To protect against inhalation of dust, which can cause respiratory irritation.

Operational Plan: A Step-by-Step Guide to Safe Handling

This section provides a procedural workflow for handling this compound, from preparation to post-handling procedures.

Preparation and Engineering Controls
  • Ventilation: Ensure adequate ventilation, especially in confined areas. A local exhaust ventilation system is recommended.

  • Emergency Equipment: Confirm that eyewash stations and safety showers are close to the workstation location and are in good working order.

  • Storage: Store this compound in a dry, cool, and well-ventilated place. Keep the container tightly closed and, if specified, under nitrogen.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

Handling Procedures
  • Avoid Dust Formation: Handle this compound in a manner that avoids the creation of dust.

  • Personal Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the handling area.

  • Avoid Contact: Do not get the substance in your eyes, on your skin, or on your clothing.

In Case of Exposure
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention.

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Remove and wash contaminated clothing before reuse.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and potential hazards.

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant. Do not empty into drains.

  • Contaminated Packaging: Empty containers should be taken to an approved waste handling site for recycling or disposal.

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Bisfentidine_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling & Disposal cluster_emergency Emergency Procedures prep_ppe Don Personal Protective Equipment handling_weigh Weigh/Measure in Designated Area prep_ppe->handling_weigh prep_vent Ensure Proper Ventilation prep_vent->handling_weigh prep_emergency Check Emergency Equipment prep_emergency->handling_weigh handling_transfer Transfer Chemical Carefully handling_weigh->handling_transfer handling_use Perform Experimental Procedures handling_transfer->handling_use post_decontaminate Decontaminate Work Area handling_use->post_decontaminate spill Spill handling_use->spill If Spill Occurs exposure Personal Exposure handling_use->exposure If Exposure Occurs post_dispose Dispose of Waste Properly post_decontaminate->post_dispose post_doff Doff PPE post_dispose->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash spill->post_decontaminate Follow Spill Cleanup Protocol exposure->post_wash Follow First Aid Measures

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.